1-Boc-(3-carboxymethoxy)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-7(5-11)15-6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSRFQPUZSIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654373 | |
| Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889952-83-4 | |
| Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Boc-(3-carboxymethoxy)azetidine CAS number and properties
An In-depth Technical Guide to 1-Boc-(3-carboxymethoxy)azetidine (CAS: 889952-83-4)
Executive Summary
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid structure serves as a valuable bioisostere for other less constrained rings, offering a unique vector in three-dimensional chemical space that is increasingly exploited in drug design. This guide provides a comprehensive technical overview of this compound, a versatile building block that combines the structural benefits of the azetidine core with a functionalized side chain ideal for chemical elaboration. We will delve into its core properties, a validated synthetic pathway with mechanistic considerations, its strategic applications in drug discovery, and the necessary analytical methods for quality assurance. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Core Compound Identification and Properties
This compound is a derivative of the azetidine core, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a carboxymethoxy ether linkage at the 3-position. The Boc group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions, while the carboxylic acid moiety provides a crucial handle for conjugation and further functionalization.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 889952-83-4 | [3] |
| Molecular Formula | C10H17NO5 | [3] |
| Molecular Weight | 231.25 g/mol | [3] |
| IUPAC Name | 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid |
Table 2: Physicochemical Properties
Note: Publicly available, experimentally derived data for this specific compound is limited. The properties of the closely related and commonly used precursor, 1-Boc-azetidine-3-carboxylic acid, are provided for reference.
| Property | Value (Reference Compound: 1-Boc-azetidine-3-carboxylic acid) | Source |
| Appearance | White to faintly beige powder or crystalline powder | [4][5] |
| Melting Point | 100.1 - 107 °C | [4][5] |
| Boiling Point | 321.0 ± 35.0 °C (Predicted) | [4] |
| pKa | 4.21 ± 0.20 (Predicted) | [4] |
| Solubility | Information not widely available; expected to have some solubility in polar organic solvents. | [5] |
Table 3: Safety and Handling Profile
| Hazard Category | GHS Classification and Precautionary Statements | Source (Analog) |
| Pictogram | GHS07 (Exclamation Mark) | [4][6] |
| Signal Word | Warning | [4][6] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [4][5] |
| Personal Protective Equipment | Dust mask (Type N95 or equivalent), chemical safety goggles, and protective gloves. | [7] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most logically achieved via a Williamson ether synthesis. This classic and reliable method involves the alkylation of an alcohol with an alkyl halide. In this context, the key starting material is 1-Boc-3-hydroxyazetidine , a commercially available building block.
The causality for this synthetic choice is rooted in efficiency and high functional group tolerance. The hydroxyl group of 1-Boc-3-hydroxyazetidine is readily deprotonated by a suitable base to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an acetic acid derivative. Using an ester of bromoacetic acid (e.g., ethyl bromoacetate) is often preferred in the initial step to avoid side reactions involving the free carboxylic acid. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Synthetic Workflow Diagram
Caption: A two-step synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear in-process checks to ensure the reaction is proceeding as expected before moving to the subsequent step.
Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethoxy)azetidine-1-carboxylate (Intermediate Ester)
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-Boc-3-hydroxyazetidine (1.0 eq).
-
Inerting and Dissolution: Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Scientific Rationale: An inert atmosphere and anhydrous solvent are critical as the base used (NaH) reacts violently with water. Cooling to 0 °C helps to control the exothermicity of the deprotonation reaction.
-
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
In-Process Check: The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.
-
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved via flash column chromatography.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H2O, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Scientific Rationale: LiOH is a standard reagent for mild saponification that minimizes side reactions compared to stronger bases like NaOH in some substrates.
-
In-Process Check: Monitor the disappearance of the ester starting material by TLC or LC-MS.
-
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~3 by the slow addition of 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid or viscous oil.
Applications in Drug Discovery and Development
The unique structure of this compound makes it a highly valuable building block for introducing constrained linkers into bioactive molecules.[8] The azetidine ring provides rigidity, while the carboxymethoxy arm offers a defined exit vector and a versatile attachment point.
-
PROTACs and Molecular Glues: The defined length and rigidity of this linker are ideal for constructing Proteolysis-Targeting Chimeras (PROTACs), where precise positioning of a target protein and an E3 ligase is paramount for inducing protein degradation.
-
Antibody-Drug Conjugates (ADCs): The terminal carboxylic acid can be activated and coupled to payloads or other linker components in the synthesis of ADCs.
-
Fragment-Based Drug Discovery (FBDD): As a fragment, it presents a rigid azetidine core for binding interactions and a carboxylic acid for vector-based fragment growth.
-
Peptide Mimetics: It can be incorporated into peptide sequences to induce specific conformational constraints, a common strategy for improving metabolic stability and binding affinity.[4]
Conceptual Role as a Linker
Caption: Conceptual use of the azetidine derivative as a rigid linker.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is critical for its successful application. A standard panel of analytical techniques should be employed for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals would include the characteristic resonances for the Boc group (~1.4 ppm), the azetidine ring protons (typically 3-4 ppm), and the methylene protons of the carboxymethoxy side chain.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS should be used to confirm the molecular weight of the compound. The expected mass for the [M+H]⁺ or [M-H]⁻ ion should be observed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase method with UV detection is typically suitable.
Suppliers of this reagent should provide a Certificate of Analysis (CoA) that includes data from these techniques to validate the quality of the material.[9][10]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, leveraging well-established organic reactions. The compound's true value lies in its structural properties: a rigid, bioisosteric core combined with a functionalizable linker arm. This combination provides a powerful platform for developing sophisticated molecules like PROTACs and ADCs, where precise control over molecular architecture is a key determinant of biological function. As the demand for structurally novel and complex therapeutics grows, the utility of such well-designed building blocks will undoubtedly continue to increase.
References
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1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem . National Center for Biotechnology Information. [Link]
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Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed . National Center for Biotechnology Information. [Link]
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Product information, 1-Boc-azetidine-3-carboxylic acid | P&S Chemicals . P&S Chemicals. [Link]
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1-Boc-3-azetidineacetic acid ethyl ester Safety Data Sheets(SDS) lookchem . LookChem. [Link]
- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - Heterocycles . The Japan Institute of Heterocyclic Chemistry. [Link]
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The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis . Medium. [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Boc-(3-carboxymethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Boc-(3-carboxymethoxy)azetidine, systematically named (1-(tert-butoxycarbonyl)azetidin-3-yloxy)acetic acid, is a functionalized azetidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural scaffold, combining a strained four-membered azetidine ring with a carboxylic acid moiety, makes it a valuable building block for the synthesis of novel small molecules with potential therapeutic applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical modifications, rendering it a versatile intermediate in multi-step synthetic pathways. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established analytical methodologies.
Chemical Identity and Molecular Structure
This compound is characterized by the following identifiers:
-
Chemical Name: (1-(tert-butoxycarbonyl)azetidin-3-yloxy)acetic acid
-
CAS Number: 889952-83-4
-
Molecular Formula: C₁₀H₁₇NO₅[1]
-
Molecular Weight: 231.25 g/mol [1]
The molecular structure consists of a central azetidine ring, with the nitrogen atom protected by a Boc group. An acetic acid moiety is connected to the 3-position of the azetidine ring via an ether linkage.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the target compound are not widely published.
| Property | Value | Source/Method |
| Appearance | White to light brown solid | ChemicalBook[2] |
| Molecular Formula | C₁₀H₁₇NO₅ | Sinfoo Biotech[1] |
| Molecular Weight | 231.25 g/mol | Sinfoo Biotech[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO and methanol. | Inferred from related compounds[3] |
| pKa | Not available |
Synthesis and Purification
The synthesis of this compound typically involves the alkylation of 1-Boc-3-hydroxyazetidine with an appropriate haloacetic acid derivative, followed by hydrolysis. A general synthetic approach is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
-
Alkylation:
-
To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add a solution of ethyl bromoacetate (1.2 equivalents) in the same solvent dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
-
Hydrolysis:
-
Dissolve the crude ester intermediate in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure compound.
-
Spectroscopic Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the azetidine ring protons (multiplets between 3.5 and 4.5 ppm), the methylene protons of the carboxymethoxy group (a singlet around 4.0-4.2 ppm), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), the carbons of the azetidine ring, the methylene carbon of the carboxymethoxy group, and the carbonyl carbons of the Boc and carboxylic acid groups (typically in the range of 155-175 ppm).
4.2. Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carboxylic acid around 1700-1725 cm⁻¹.
-
A strong C=O stretching vibration for the Boc group around 1680-1700 cm⁻¹.
-
C-O stretching vibrations for the ether and ester functionalities in the 1000-1300 cm⁻¹ region.
4.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one. In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ may be observed.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its application in research and development. The following analytical techniques are recommended for quality control.
Caption: Recommended analytical workflow for quality control.
5.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Method: A reversed-phase HPLC method using a C18 column is suitable. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, is typically employed. Detection is commonly performed using a UV detector at a wavelength around 210 nm.
5.2. Titration
-
Objective: To determine the assay of the carboxylic acid.
-
Method: An aqueous acid-base titration can be performed by dissolving a known amount of the compound in a suitable solvent and titrating with a standardized solution of a strong base, such as sodium hydroxide, using a pH meter or an appropriate indicator to determine the endpoint.
Stability and Storage
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration is recommended.
-
Stability: The compound is generally stable under normal storage conditions. However, the Boc protecting group can be labile under strong acidic conditions. The carboxylic acid moiety may react with bases.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The azetidine ring is a valuable scaffold in medicinal chemistry as it can impart conformational rigidity and improve physicochemical properties such as solubility and metabolic stability. The carboxymethoxy group provides a handle for further functionalization, allowing for the introduction of diverse substituents or for conjugation to other molecules. It is particularly useful in the construction of novel amino acids and peptide mimics.
Conclusion
This compound is a versatile building block with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its fundamental physicochemical characteristics, synthesis, and analytical methodologies. A thorough understanding of these properties is essential for its effective utilization in the design and synthesis of next-generation therapeutic agents. Further research to establish a complete set of experimental data for this compound is warranted and will be of great value to the scientific community.
References
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Poveda, A., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 68(3), 195-207.
- Chen, K., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Fisher Scientific. (n.d.). 1-Boc-azetidine-3-carboxylic acid, 97%. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate. Retrieved from [Link]
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ChemBK. (n.d.). 3-carboxymethyl-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
-
Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Boc-(3-carboxymethoxy)azetidine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for the design of novel therapeutics. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional architecture that provides a compelling alternative to more traditional planar ring systems. The inherent ring strain and non-planar geometry of the azetidine ring can impart favorable properties to drug candidates, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity. This guide provides a comprehensive technical overview of a particularly valuable derivative, 1-Boc-(3-carboxymethoxy)azetidine, a key building block in the synthesis of advanced therapeutic agents.
Chemical Identity and Physicochemical Properties
1.1. Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a central azetidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxymethoxy substituent at the 3-position.
Chemical Structure:
The formally correct IUPAC Name for this compound is 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid .
1.2. Physicochemical Properties
A summary of the key physicochemical properties of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid is provided in the table below. These properties are crucial for understanding its behavior in both synthetic and biological systems.
| Property | Value | Source |
| CAS Number | 889952-83-4 | [1] |
| Molecular Formula | C₁₀H₁₇NO₅ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97.0% | [2] |
| Storage | Store at room temperature | [2] |
Synthesis and Mechanistic Insights
The synthesis of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid is a multi-step process that begins with the preparation of the key intermediate, 1-Boc-3-hydroxyazetidine.
2.1. Synthesis of the Precursor: 1-Boc-3-hydroxyazetidine
The synthesis of 1-Boc-3-hydroxyazetidine is a well-established procedure, often starting from 1-diphenylmethyl-3-hydroxyazetidine. The following protocol is a representative example:
Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine
-
Deprotection of 1-diphenylmethyl-3-hydroxyazetidine:
-
Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).
-
Add 10% palladium on carbon catalyst (10.0 g).
-
Carry out catalytic hydrogenation at room temperature for 3 hours.
-
Filter off the catalyst.
-
-
Boc Protection:
-
To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine (7.05 g, 97% yield).
-
Causality of Experimental Choices:
-
The use of a diphenylmethyl protecting group for the azetidine nitrogen allows for its facile removal via catalytic hydrogenation, a clean and efficient method.
-
The subsequent reaction with di-tert-butyl dicarbonate (Boc₂O) introduces the Boc protecting group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing orthogonal protection.
2.2. Final Synthesis via Williamson Ether Synthesis
The final step in the synthesis of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid involves the alkylation of the hydroxyl group of 1-Boc-3-hydroxyazetidine with a suitable acetic acid derivative. This reaction proceeds via a Williamson ether synthesis, a classic Sₙ2 reaction.
Experimental Protocol: Synthesis of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid
-
Deprotonation of the Alcohol:
-
To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in dimethylformamide (125 ml) under an ice bath, add sodium hydride (55% oil dispersion).
-
Stir for 10 minutes in the ice bath, followed by 30 minutes at room temperature.
-
-
Alkylation:
-
Cool the reaction mixture in an ice bath and add an iodoacetic acid derivative (e.g., methyl iodoacetate) (1.79 ml, 28.8 mmol).
-
Stir for 10 minutes in the ice bath, followed by 1 hour at room temperature.
-
-
Workup and Purification:
-
Quench the reaction by adding 10% aqueous acetic acid solution in an ice bath and stir for 30 minutes.
-
Partition the reaction mixture between ethyl acetate and 10% aqueous sodium chloride solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.
-
Mechanistic Rationale:
The Williamson ether synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] In this case, the alkoxide ion, formed by the deprotonation of the hydroxyl group of 1-Boc-3-hydroxyazetidine with a strong base like sodium hydride, acts as the nucleophile. This nucleophile then attacks the electrophilic carbon of the iodoacetic acid derivative, displacing the iodide leaving group and forming the ether linkage. The use of a polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile relatively free to attack the electrophile.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Versatile PROTAC Linker
The primary application of 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid is as a versatile linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][4][5]
3.1. The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest, while the other binds to an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6]
3.2. Advantages of the Azetidine-Based Linker
The azetidine ring in 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid offers several advantages as a PROTAC linker:
-
Three-Dimensionality: The non-planar structure of the azetidine ring provides a rigid and well-defined three-dimensional scaffold, which can help to optimize the spatial orientation of the two ligands for effective ternary complex formation.
-
Improved Physicochemical Properties: The incorporation of the azetidine motif can lead to improved solubility and reduced lipophilicity of the resulting PROTAC, which are crucial for cell permeability and overall drug-like properties.
-
Synthetic Versatility: The carboxylic acid functionality provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand through standard amide bond formation or other coupling chemistries. The Boc-protecting group allows for selective deprotection and further functionalization if required.
Diagram of PROTAC Mechanism:
Caption: Mechanism of action of a PROTAC utilizing an azetidine-based linker.
Conclusion and Future Perspectives
This compound, with the IUPAC name 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid, is a valuable and versatile building block in modern drug discovery. Its unique structural and physicochemical properties make it an ideal component for the design of sophisticated therapeutic agents, particularly as a linker in the rapidly evolving field of targeted protein degradation with PROTACs. The synthetic accessibility of this compound, coupled with the inherent advantages of the azetidine scaffold, ensures its continued importance in the development of next-generation medicines. As our understanding of the structure-activity relationships of PROTACs deepens, the rational design of linkers using building blocks like this compound will be paramount in unlocking the full therapeutic potential of this exciting modality.
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
The Ascendancy of the Azetidine Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of structural rigidity, metabolic stability, and three-dimensional character offers a powerful tool for modulating the pharmacological properties of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the synthesis and application of substituted azetidines for professionals in drug discovery and development. We will explore the key synthetic strategies for constructing and functionalizing this strained ring system, delve into its impact on molecular properties and biological activity, and provide practical insights into its application in contemporary drug design.
Introduction: Why Azetidines? The Rise of a Privileged Scaffold
The azetidine motif is increasingly recognized as a "privileged scaffold" in drug discovery. Its appeal lies in a delicate balance of properties conferred by its four-membered ring structure. With a ring strain of approximately 25.4 kcal/mol, azetidines are significantly more stable and easier to handle than the highly reactive aziridines, yet possess sufficient strain to influence their chemical reactivity and conformational behavior in ways that larger, unstrained rings like pyrrolidines do not.[3] This inherent ring strain and conformational rigidity provide a means to precisely control the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
The incorporation of an azetidine ring into a molecule can lead to several desirable improvements in its drug-like properties, including:
-
Improved Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.
-
Novel Three-Dimensional Exit Vectors: The defined geometry of the azetidine ring provides novel vectors for substituents to explore chemical space, which can be crucial for optimizing interactions with protein binding pockets.
-
Bioisosteric Replacement: Azetidines can serve as bioisosteres for other groups, such as gem-dimethyl groups or other cyclic systems, offering a unique conformational constraint.
The successful application of these principles is evidenced by the growing number of azetidine-containing drugs on the market, such as the antihypertensive agent Azelnidipine , the anticancer drug Cobimetinib , and the anticoagulant Ximelagatran (although later withdrawn).[3]
Navigating the Synthetic Landscape: Key Strategies for Azetidine Construction
The synthesis of the strained azetidine ring has historically been a significant challenge.[4][5] However, recent years have seen the development of a diverse array of robust synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the available starting materials.
Intramolecular Cyclization: Forging the Ring from Acyclic Precursors
One of the most common and powerful approaches to azetidine synthesis is the intramolecular cyclization of a 1,3-difunctionalized propane backbone. This strategy typically involves the formation of a C-N bond to close the four-membered ring.
A classic example is the cyclization of γ-amino alcohols or their derivatives. The alcohol is first converted into a good leaving group (e.g., a mesylate or tosylate), which is then displaced by the amine in an intramolecular nucleophilic substitution reaction.[1]
Experimental Protocol: Synthesis of N-Boc-azetidine from 3-(Boc-amino)propan-1-ol
-
Mesylation: To a solution of 3-(tert-butoxycarbonylamino)propan-1-ol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 equiv) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate.
-
Cyclization: Dissolve the crude mesylate in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, such as sodium hydride (1.5 equiv), portionwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[1]
-
Purification: Carefully quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield N-Boc-azetidine.
A more contemporary and highly efficient method for intramolecular cyclization is the palladium-catalyzed intramolecular C(sp³)–H amination .[3][5] This approach allows for the direct formation of the C-N bond by activating a C-H bond, often with the aid of a directing group.[5]
Cycloaddition Reactions: Building the Ring in a Single Step
[2+2] cycloaddition reactions offer an elegant and atom-economical route to the azetidine core. The aza Paternò-Büchi reaction , a photocycloaddition between an imine and an alkene, is a prominent example of this strategy.[4][6] More recently, visible-light-mediated aza Paternò-Büchi reactions using photocatalysts have been developed, providing milder and more practical conditions for azetidine synthesis.[3]
Caption: The aza Paternò-Büchi reaction for azetidine synthesis.
Ring Contraction and Expansion Methods
Alternative strategies to construct the azetidine ring involve the manipulation of other heterocyclic systems. For instance, the ring contraction of substituted pyrrolidinones has been reported as a viable method for producing α-carbonyl-azetidines.[3][7] Conversely, the ring enlargement of aziridines can also lead to functionalized azetidines.[8]
Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)
A particularly innovative approach involves leveraging the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). These strained bicyclic compounds can react with a wide range of nucleophiles and radical species to generate 3-substituted azetidines in a highly regioselective manner.[5] This method provides a powerful platform for introducing diverse functional groups at the C3 position.
Caption: Strain-release functionalization of ABBs.
The Art of Substitution: Functionalizing the Azetidine Ring
For drug discovery, the ability to introduce a variety of substituents onto the azetidine scaffold is paramount. Much of the recent literature focuses on the synthesis of 2- and 3-functionalized azetidines.[8][9]
-
3-Substituted Azetidines: These are commonly accessed through the functionalization of azetidin-3-one or via the strain-release of ABBs as described above.[8]
-
2-Substituted Azetidines: The synthesis of 2-substituted azetidines is often more challenging.[9] Recent methods include the [Ni]-catalyzed decarboxylative (hetero)arylation of azetidine-2-carboxylic acid and direct photochemical modifications of this starting material.[9]
The ability to perform late-stage functionalization on the azetidine ring is also highly valuable. For instance, the nitrogen atom of the azetidine can be deprotected and subsequently acylated, sulfonylated, or alkylated to introduce further diversity.[10][11]
Azetidines in Action: A Medicinal Chemistry Perspective
The unique structural features of the azetidine ring have been successfully exploited in a number of therapeutic areas.
| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |
| Azelnidipine | Antihypertensive | The azetidine ring is part of the dihydropyridine core, influencing its calcium channel blocking activity.[3] |
| Cobimetinib | Anticancer | Acts as a MEK1/2 inhibitor, with the azetidine providing a key interaction with the target protein.[3] |
| Tofacitinib | Rheumatoid Arthritis | While not containing an azetidine itself, related compounds with azetidine moieties have been explored as selective JAK inhibitors. |
| Ezetimibe | Cholesterol Absorption Inhibitor | Contains a β-lactam (azetidin-2-one) ring, crucial for its biological activity.[12] |
The diverse pharmacological activities of azetidine-containing compounds are extensive, with examples showing anticancer, antibacterial, antiviral, anti-inflammatory, and CNS-related activities.[4] This underscores the broad utility of this scaffold in drug design.
Conformational Considerations: The Puckered Nature of Azetidines
The azetidine ring is not planar but exists in a puckered conformation. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents. This conformational preference can have a profound impact on the biological activity of the molecule by dictating the spatial arrangement of key pharmacophoric elements. For example, the introduction of a 3-aminoazetidine (3-AAz) subunit into cyclic peptides has been shown to induce a specific turn, facilitating macrocyclization and improving proteolytic stability.[10][11] Understanding and predicting the conformational behavior of substituted azetidines is therefore a critical aspect of their rational design in medicinal chemistry.
Conclusion and Future Directions
Substituted azetidines have firmly established themselves as a valuable class of building blocks for drug discovery.[9] The continued development of novel and efficient synthetic methods to access diversely functionalized azetidines will undoubtedly fuel their increased application in medicinal chemistry.[2] Future research will likely focus on the development of even more selective and scalable synthetic routes, as well as a deeper understanding of the relationship between azetidine conformation and biological function. The unique properties of this strained heterocycle ensure that it will remain a key player in the design of the next generation of therapeutic agents.
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
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Danyliuk, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Kaur, H., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
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The Strategic Role of 1-Boc-(3-carboxymethoxy)azetidine in Modern Drug Discovery: A Technical Guide
Introduction: The Rise of Azetidines as Privileged Scaffolds
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug design.[1] Unlike their more flexible acyclic counterparts or larger saturated heterocycles, azetidines offer a unique combination of conformational rigidity and metabolic stability.[2] This inherent rigidity helps to pre-organize appended pharmacophores in a defined spatial orientation, which can lead to a significant enhancement in binding affinity for the target protein by reducing the entropic penalty upon binding.[1]
The incorporation of an azetidine moiety can favorably modulate key drug-like properties, including aqueous solubility and metabolic stability, particularly against N-dealkylation pathways that are common for larger rings like piperidine.[2] This guide focuses on a particularly valuable and versatile building block: 1-Boc-(3-carboxymethoxy)azetidine . We will delve into its synthesis, explore the rationale behind its use, and showcase its application as a strategic component in the design of innovative therapeutics, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).
Core Attributes of this compound
This compound, also known as ((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid, is a bifunctional building block that offers several strategic advantages for drug discovery programs.
| Property | Structural Feature | Advantage in Drug Design |
| Conformational Rigidity | Strained four-membered ring | Pre-organizes substituents, potentially increasing binding affinity. |
| Metabolic Stability | Azetidine core | Often more resistant to oxidative metabolism compared to larger rings.[2] |
| Bifunctionality | Carboxylic acid and Boc-protected amine | Allows for orthogonal derivatization in multi-step syntheses. |
| 3D Exit Vectors | Substituents project in defined vectors | Enables precise exploration of chemical space around a core scaffold. |
| Improved Physicochemical Properties | Azetidine ether linkage | Can enhance solubility and reduce lipophilicity compared to carbocyclic analogues. |
The Boc-protecting group on the azetidine nitrogen provides a stable, yet readily cleavable handle for subsequent synthetic transformations, while the carboxymethoxy group at the 3-position offers a versatile attachment point for introducing various pharmacophoric elements or for linking to other molecular components, as is common in the construction of PROTACs.[3][4]
Synthesis of this compound: A Validated Protocol
The most common and efficient route to this compound involves a two-step sequence starting from the commercially available 1-Boc-3-hydroxyazetidine. This process includes a Williamson ether synthesis followed by the hydrolysis of the resulting ester.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of tert-Butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetate
This protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ether linkages.[5]
-
Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Scientist's Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the secondary alcohol to form the more nucleophilic alkoxide.[5] Performing this step at 0 °C helps to control the exothermic reaction and prevent potential side reactions.
-
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Alkylation: Add tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Scientist's Insight: tert-Butyl bromoacetate is chosen as the electrophile. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions without affecting the Boc group.
-
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetate as a colorless oil.[6]
Experimental Protocol: Hydrolysis to this compound
-
Deprotection: Dissolve the purified tert-butyl ester (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir the mixture at room temperature for 2-4 hours.
-
Scientist's Insight: TFA is a strong acid that effectively cleaves the tert-butyl ester while leaving the Boc protecting group intact under these conditions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue, this compound, can often be used in the next step without further purification. If necessary, it can be purified by crystallization or chromatography.
Characterization Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| tert-Butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetate | ~4.40 (m, 1H), 4.15 (t, 2H), 3.95 (s, 2H), 3.85 (dd, 2H), 1.45 (s, 9H), 1.44 (s, 9H) | ~169.5, 156.5, 81.5, 79.5, 68.0, 60.0, 28.5, 28.0 |
| This compound | ~4.45 (m, 1H), 4.20 (t, 2H), 4.05 (s, 2H), 3.90 (dd, 2H), 1.45 (s, 9H) | ~174.0, 156.5, 79.5, 67.5, 60.0, 28.5 |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
Applications in Drug Discovery: Case Studies and Strategic Implementation
The unique structural and chemical properties of this compound make it a highly sought-after building block in several areas of therapeutic research.
PROTACs: A Rigid Linker for Targeted Protein Degradation
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker connecting the target-binding ligand and the E3 ligase-binding ligand plays a critical role in the efficacy of a PROTAC.
The this compound moiety is an excellent choice for a rigid linker component. Its defined geometry can help to optimize the relative orientation of the two ends of the PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase. The carboxylic acid provides a convenient attachment point for either the target-binding ligand or the E3 ligase-binding ligand, often through an amide bond formation.
Figure 2: General structure of a PROTAC incorporating an azetidine linker.
Kinase Inhibitors: A Scaffold for Enhanced Selectivity
In the design of kinase inhibitors, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a major challenge. The rigid azetidine scaffold can be used to project substituents into specific sub-pockets of the kinase active site, thereby enhancing selectivity. The carboxymethoxy group can act as a hydrogen bond acceptor or be further elaborated to interact with specific residues. While a marketed drug with this exact fragment is not yet available, the use of azetidine derivatives in kinase inhibitors is an active area of research.
Selective Androgen Receptor Modulators (SARMs): Fine-Tuning Receptor Interaction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor.[1] The goal is to achieve the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate. The rigid nature of the azetidine ring in this compound can be exploited to orient key pharmacophoric groups in a manner that induces a specific conformational change in the androgen receptor, leading to a tissue-selective gene expression profile.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its inherent rigidity, metabolic stability, and bifunctional nature provide a robust platform for the design of novel therapeutics with improved pharmacological properties. The straightforward and scalable synthesis of this building block further enhances its utility in drug discovery programs. As the demand for molecules with greater 3D complexity and tailored pharmacokinetic profiles continues to grow, the strategic implementation of this compound is poised to play an increasingly important role in the development of the next generation of medicines, particularly in the exciting and rapidly evolving field of targeted protein degradation.
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Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks". The Royal Society of Chemistry.
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2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid. ChemScene.
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A Technical Guide to 1-Boc-(3-carboxymethoxy)azetidine: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Azetidines in Medicinal Chemistry
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery. Its unique conformational properties and ability to introduce three-dimensional character into flat molecules have made it an attractive building block for medicinal chemists. This guide focuses on a particularly important derivative, 1-Boc-(3-carboxymethoxy)azetidine, a key intermediate in the synthesis of innovative therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[] They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of a PROTAC, and the selection of the appropriate linker is critical for successful targeted protein degradation. This compound has gained prominence as a versatile and efficient component of these linkers.
Physicochemical Properties
| Property | Value |
| CAS Number | 889952-83-4 |
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in common organic solvents such as DMSO and DMF |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data.
Table of Representative Suppliers:
| Supplier | Product Number (Example) | Purity (Typical) | Notes |
| BLD Pharm | BD00772315 | ≥98.0% | Offers various pack sizes. |
| MedChemExpress (MCE) | HY-W010604 | 98.06% | Provides detailed analytical data, including HPLC and NMR. |
| Bide Pharmatech | BD00772315 | >97.0% | Custom synthesis services also available. |
| AK Scientific, Inc. | W9197 | Not specified | Inquire for specific purity. |
| NovoChemy Ltd. | NV889952834 | Not specified | Inquire for specific purity. |
This table is not exhaustive and represents a selection of suppliers. Researchers should conduct their own due diligence when selecting a supplier.
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to substituted azetidines exist, a common and reliable method for the preparation of this compound involves the alkylation of 1-Boc-3-hydroxyazetidine. The following is a representative, multi-step synthetic protocol. Specific reagents and conditions may require optimization.
Figure 1: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-Boc-3-hydroxyazetidine
-
To a solution of 3-hydroxyazetidine hydrochloride in a mixture of dichloromethane (DCM) and water, add a suitable base such as sodium bicarbonate.
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)2O) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-3-hydroxyazetidine.
Step 2: Synthesis of 1-Boc-3-(tert-butoxycarbonylmethoxy)azetidine
-
To a solution of 1-Boc-3-hydroxyazetidine in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.
-
Stir the mixture for a short period to allow for the formation of the alkoxide.
-
Add tert-butyl bromoacetate dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the purified 1-Boc-3-(tert-butoxycarbonylmethoxy)azetidine in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0°C.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude product, this compound, can be used directly in the next step or purified further if necessary.
Application in PROTACs: A Versatile Linker Building Block
The primary application of this compound is as a versatile building block for the synthesis of PROTAC linkers. The azetidine ring provides a rigid scaffold that can help to control the distance and spatial orientation between the target-binding and E3 ligase-binding moieties of the PROTAC. The carboxymethoxy group provides a convenient handle for further chemical modifications, allowing for the attachment of other linker components or the final conjugation to one of the PROTAC's ligands.
The Boc protecting group on the azetidine nitrogen allows for selective deprotection and subsequent reaction, enabling the stepwise and controlled assembly of the PROTAC molecule. This is particularly important in the synthesis of complex molecules where multiple reactive functional groups are present.
While specific PROTACs incorporating this compound are often proprietary, the literature on PROTAC design frequently highlights the utility of azetidine-containing linkers for optimizing degradation efficacy. The rigidity of the azetidine ring, compared to more flexible alkyl chains, can reduce the entropic penalty of forming the ternary complex (target protein-PROTAC-E3 ligase), potentially leading to improved degradation potency.
Safety, Handling, and Storage
Safety Precautions:
-
As with any chemical reagent, it is essential to handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and emergency procedures.[2][3]
Handling:
-
Use non-sparking tools and equipment.
-
Avoid generating dust.
-
Ensure adequate ventilation.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is typically 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound has established itself as a valuable and commercially accessible building block for researchers and drug development professionals. Its unique structural features and chemical handles make it particularly well-suited for the synthesis of PROTAC linkers, a rapidly growing area of therapeutic research. A thorough understanding of its properties, synthesis, and proper handling is essential for its effective utilization in the development of the next generation of targeted protein degraders.
References
- Crews, C. M., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry.
- MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules.
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
PubMed. (2009, March 6). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. Retrieved from [Link]
-
PubMed. (2016, December 16). Boc3Arg-Linked Ligands Induce Degradation by Localizing Target Proteins to the 20S Proteasome. Retrieved from [Link]
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
DC Chemicals. (2025, November 5). 1-Boc-azetidine-3-carboxylic acid|142253-55-2|MSDS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Drug Discovery: The Role of Boc-Protected Amino Acid Linkers in Targeted Protein Degradation. Retrieved from [Link]
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Retrieved from ents.google.
Sources
Potential biological activity of 1-Boc-(3-carboxymethoxy)azetidine derivatives
An In-Depth Technical Guide on the Potential Biological Activity of 1-Boc-(3-carboxymethoxy)azetidine Derivatives
Foreword: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring stands out as a "privileged scaffold." Its inherent conformational rigidity, a consequence of significant ring strain, offers a distinct advantage over more flexible acyclic or larger ring systems. This rigidity can pre-organize appended pharmacophoric groups into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. The this compound scaffold, specifically, presents a compelling starting point for drug discovery. The tert-butyloxycarbonyl (Boc) group ensures synthetic tractability, while the 3-carboxymethoxy moiety serves as a versatile interaction point, capable of engaging with target proteins through hydrogen bonds or ionic interactions, often mimicking natural amino acid side chains. This guide provides a technical framework for elucidating the biological potential of derivatives built upon this promising core.
PART 1: A Framework for Uncovering Biological Activity
The rational exploration of a novel chemical scaffold requires a multi-pronged screening strategy. The structural features of this compound derivatives suggest two primary, high-probability target classes: enzymes, particularly metalloenzymes, and receptors that recognize amino acid-like ligands.
Primary Target Class: Enzyme Inhibition
The carboxymethoxy group is an effective mimic of a carboxylate side chain and can act as a key binding motif, especially for enzymes that process acidic substrates or contain cationic residues (e.g., arginine, lysine) in their active sites. Furthermore, its ability to coordinate with metal ions makes metalloenzymes a high-priority target class.
Scientific Rationale: MMPs are zinc-dependent endopeptidases crucial for tissue remodeling, but their dysregulation is a hallmark of diseases like cancer metastasis and arthritis. The carboxylate in our scaffold can act as a zinc-binding group, a common feature in many known MMP inhibitors. This assay serves as a robust primary screen for this activity.
Experimental Protocol: A Fluorogenic Substrate-Based Assay
This protocol is designed as a self-validating system for high-throughput screening.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5. The calcium chloride is critical as MMPs are calcium-dependent for their activity.
-
Test Compounds: Prepare 10 mM stock solutions of each this compound derivative in 100% DMSO. Create a serial dilution plate (e.g., 11 points, 1:3 dilution) in DMSO.
-
Enzyme: Reconstitute recombinant human MMP-2 (or other MMPs of interest) in assay buffer to a working concentration of 25 ng/mL.
-
Substrate: Prepare a 10 µM working solution of the fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Mca/Dpa), in assay buffer.
-
-
Assay Execution (384-well plate format):
-
Dispense 2 µL of the compound dilutions into the appropriate wells. For controls, dispense 2 µL of DMSO (100% activity) and 2 µL of a known MMP inhibitor like Batimastat (0% activity).
-
Add 40 µL of the MMP-2 enzyme solution to all wells.
-
Incubate the plate for 30 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm) at 37°C, taking measurements every 60 seconds for 20 minutes.
-
-
Data Analysis & Interpretation:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_DMSO - V_no_enzyme)).
-
Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Summary Table:
| Derivative ID | Target Enzyme | IC₅₀ (µM) [Mean ± SD, n=3] | Hill Slope |
| AZ-CM-001 | MMP-2 | 8.5 ± 0.7 | 1.1 |
| AZ-CM-002 | MMP-2 | 21.3 ± 1.9 | 0.9 |
| AZ-CM-001 | MMP-9 | > 100 | N/A |
| AZ-CM-002 | MMP-9 | > 100 | N/A |
Workflow Visualization:
Caption: High-throughput screening workflow for MMP inhibition.
PART 2: Elucidating Mechanism of Action & Cellular Effects
Identifying a "hit" in a primary screen is only the beginning. The subsequent, critical phase involves confirming the mechanism of action and assessing the compound's effect in a more biologically relevant cellular context.
Target Engagement & Signaling Pathway Modulation
If a compound shows potent activity, it is crucial to determine if it engages its intended target within a cell and modulates the relevant signaling pathway. For an MMP inhibitor, this means assessing its impact on downstream cellular processes regulated by matrix degradation.
Scientific Rationale: The MAPK/ERK signaling pathway is a central regulator of cell proliferation and survival, and its activity can be influenced by the cellular microenvironment, which MMPs help to shape. By inhibiting MMPs, a compound can alter the signals cells receive, leading to a change in the phosphorylation state of key pathway proteins like ERK. This assay provides direct evidence of the compound's biological consequence in a cellular system.
Experimental Protocol: Measuring Phospho-ERK Levels
-
Cell Culture and Treatment:
-
Seed human fibrosarcoma cells (HT-1080), which have constitutively active MMPs, in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal signaling.
-
Treat cells with the active azetidine derivative (e.g., AZ-CM-001 at 0.1x, 1x, and 10x its IC₅₀) or vehicle (DMSO) for 2 hours. Include a known MEK inhibitor (e.g., U0126) as a positive control for pathway inhibition.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 150 µL of RIPA buffer containing protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).
-
Scrape, collect, and centrifuge the lysate to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Immunoblotting:
-
Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against Phospho-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply an ECL substrate (e.g., SuperSignal™ West Pico PLUS) and image the chemiluminescent signal.
-
-
Stripping and Re-probing for Loading Control:
-
To ensure equal protein loading, strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with a primary antibody against total ERK1/2 or a housekeeping protein like GAPDH.
-
Logical Relationship Diagram:
Caption: Causal logic from MMP inhibition to cellular response.
By following this structured, rationale-driven approach, researchers can efficiently and robustly characterize the biological activity of novel this compound derivatives, progressing from initial hit identification to a deeper understanding of their cellular mechanism of action.
References
-
Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Topic: The Role and Application of the Boc Protecting Group on Azetidine Rings
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemistry of a Strained Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid structure provides a unique conformational constraint that can lead to enhanced binding affinity and improved pharmacokinetic properties in drug candidates.[1][2] However, the inherent ring strain of approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridine and the more stable pyrrolidine, presents both synthetic opportunities and challenges.[1] This strain dictates the ring's reactivity and necessitates careful strategic planning during multi-step syntheses.[1][2]
Central to this strategic planning is the use of protecting groups. Among the arsenal available to a synthetic chemist, the tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous for amine protection due to its robustness and predictable reactivity.[3][4][5] This guide serves as a technical deep-dive into the theory and practice of applying the Boc protecting group to the azetidine core. We will move beyond simple procedural lists to explore the underlying causality of experimental choices, the mechanistic pathways of protection and deprotection, and the critical stability considerations that every researcher working with these motifs must understand.
Part 1: The Strategic Decision for Boc Protection
The selection of a protecting group is a critical decision that influences the entire synthetic route. The Boc group's popularity stems from a favorable combination of characteristics that make it particularly well-suited for azetidine chemistry.
Core Attributes of the Boc Group
The Boc group is prized for its stability under a wide range of conditions, including exposure to most nucleophiles and bases.[6] This chemical resilience allows for a broad scope of subsequent chemical transformations on other parts of the molecule without disturbing the protected azetidine nitrogen. This orthogonality is crucial, especially when paired with base-labile groups like Fluorenylmethyloxycarbonyl (Fmoc).[6] The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O), a stable and commercially available reagent.[5][7]
Mechanism of N-Boc Protection
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the azetidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which subsequently collapses. The resulting tert-butyl carbonate is an excellent leaving group, which then acts as a base to deprotonate the newly acylated, positively charged azetidinium species. This unstable tert-butyl bicarbonate intermediate readily decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[7]
Caption: Mechanism of N-Boc protection of an azetidine ring.
Field-Proven Experimental Protocol: N-Boc Protection of Azetidine
This protocol describes a standard, reliable method for the Boc protection of azetidine hydrochloride.
Workflow Diagram:
Caption: Standard experimental workflow for Boc protection.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with azetidine hydrochloride (1.0 eq), add dichloromethane (DCM, approx. 0.2 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Cooling: Place the flask in an ice-water bath and stir the resulting suspension for 15 minutes until the internal temperature reaches ~0 °C.
-
Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise to the stirring suspension over 10-15 minutes. The choice of a tertiary amine base like TEA is crucial to neutralize the HCl salt and the proton generated during the reaction without competing as a nucleophile.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude oil by flash column chromatography on silica gel to obtain the pure N-Boc azetidine.
Part 2: The Art of Deprotection: Releasing the Core
The removal of the Boc group is as critical as its installation. The process is almost exclusively acid-mediated, and the choice of acid and conditions must be carefully tailored to the substrate to avoid undesired side reactions, most notably the ring-opening of the strained azetidine.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The deprotection is an acid-catalyzed elimination reaction.[5]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA).
-
Cleavage: This protonation weakens the C-O bond, leading to the cleavage of the protecting group to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and spontaneously decomposes, releasing the free azetidine amine and gaseous carbon dioxide. The tert-butyl cation is typically scavenged by the conjugate base of the acid or other nucleophiles present.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Protocol Validation: Choosing the Right Deprotection Conditions
While strong acids like TFA are effective, their use requires careful consideration of the azetidine's stability.[2] The protonated azetidine ring is activated towards nucleophilic attack, which can lead to ring-opening. Fortunately, under standard anhydrous conditions, the deprotection is often rapid and clean, proceeding without significant degradation.[8][9]
| Reagent/Condition | Solvent | Typical Use Case & Causality |
| TFA (Trifluoroacetic Acid) | DCM | The Workhorse: Highly effective and volatile, allowing for easy removal. The low nucleophilicity of the trifluoroacetate anion minimizes ring-opening side reactions.[4] |
| HCl (gas or solution) | Dioxane, EtOAc, MeOH | Cost-Effective Alternative: Generates the hydrochloride salt directly. Care must be taken as chloride is more nucleophilic than trifluoroacetate.[10][11] |
| Aqueous H₃PO₄ | THF | Milder Conditions: Useful for substrates with other acid-sensitive groups. The reaction is often slower.[6] |
| p-Toluenesulfonic Acid (pTSA) | Various | Solid Acid Catalyst: Can be used in deep eutectic solvents for a greener approach. Offers good selectivity.[10] |
Field-Proven Experimental Protocol: N-Boc Deprotection of Azetidine
This protocol details the most common method using TFA in DCM.
Workflow Diagram:
Caption: Standard experimental workflow for Boc deprotection.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve N-Boc azetidine (1.0 eq) in DCM (0.1-0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution in an ice-water bath to 0 °C. Safety Note: This reaction is exothermic and produces gas (CO₂ and isobutylene); ensure adequate venting and perform in a fume hood.
-
Acid Addition: Add TFA (5-10 eq) dropwise. A common ratio is 20-50% TFA in DCM (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor for the disappearance of starting material by TLC (typically 1-3 hours).
-
Isolation (as TFA salt): Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the azetidine trifluoroacetate salt, which can often be used directly.
-
Isolation (as free base): To obtain the free amine, dissolve the residue in a minimal amount of DCM and cool to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is >9. Transfer to a separatory funnel, extract with an organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free azetidine.
Part 3: Stability Profile and Synthetic Utility of N-Boc Azetidine
An understanding of the N-Boc azetidine's stability and reactivity is paramount for its successful use as a synthetic intermediate.
Data Summary: Chemical Stability
The stability of the N-Boc azetidine is a direct consequence of the Boc group's electronic properties and the ring's inherent strain.
| Condition Type | Reagents | Stability of N-Boc Azetidine | Rationale & Expert Insight |
| Strongly Acidic | TFA, HCl, H₂SO₄ | Labile | The carbamate is designed to cleave under these conditions. Protonation activates the group for elimination.[3][4] |
| Basic / Nucleophilic | NaOH, LDA, Grignards | Stable | The electron-rich carbamate is resistant to nucleophilic attack and basic hydrolysis. This is the cornerstone of its utility.[6] |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | The Boc group is stable to standard hydrogenation conditions, allowing for the reduction of other functional groups (e.g., nitro groups, alkenes). |
| Thermal | High Heat (>150 °C) | Moderately Labile | Thermal deprotection is possible but often requires high temperatures and can be less selective than acid-catalyzed methods.[4] |
A critical, though less common, instability arises from intramolecular ring-opening. In certain molecular architectures, an appropriately positioned internal nucleophile (like a pendant amide) can attack the azetidine ring upon protonation, leading to decomposition.[2] This highlights the need to consider the entire molecular structure when planning deprotection steps.
Reactivity and Application as a Building Block
While the Boc group excels at protection, its strong electron-withdrawing nature deactivates the nitrogen, reducing its nucleophilicity. A significant consequence is that the Boc group is generally unsuitable for directing deprotonation (lithiation) at the α-carbon, a common strategy for functionalizing other N-heterocycles.[8] Alternative protecting groups, such as the thiocarbonyl analogue N-Botc, are required for such transformations.[8]
The true synthetic power of Boc-protected azetidines is realized when using them as scaffolds. Commercially available 1-Boc-3-azetidinone is a workhorse in medicinal chemistry. The ketone functionality serves as a versatile handle for a vast array of transformations, enabling the synthesis of diverse 3-substituted azetidines through reactions like:
-
Horner-Wadsworth-Emmons olefination[12]
-
Reductive amination
-
Wittig reactions
-
Addition of organometallic reagents
These reactions, performed on the stable N-Boc platform, allow for the construction of complex azetidine cores that can be deprotected in the final step to reveal the target molecule.
Conclusion
The tert-butoxycarbonyl group represents a highly reliable and versatile tool for the protection of the azetidine nitrogen. Its robust nature under basic and nucleophilic conditions, combined with well-understood protocols for its acidic removal, secures its place as a first-choice protecting group for this strained ring system. The primary challenge for the practicing scientist is not in the execution of the protection or deprotection itself, but in the strategic assessment of the substrate's overall stability. A deep appreciation for the azetidine ring's inherent strain and its potential acid-mediated decomposition pathways is essential. By mastering the principles outlined in this guide, researchers can confidently leverage the N-Boc azetidine motif to build the next generation of complex, biologically active molecules.
References
-
Title: Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]
-
Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters - PMC - NIH URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: Semantic Scholar URL: [Link]
-
Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: NIH URL: [Link]
-
Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry - A European Journal URL: [Link]
-
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate Source: PubMed Central - NIH URL: [Link]
-
Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]
-
Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
-
Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: PMC - NIH URL: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Incorporation of 1-Boc-(3-carboxymethoxy)azetidine in PROTAC Linker Synthesis
Introduction: The Evolving Role of Linkers in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3] Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and productivity of the key POI-PROTAC-E3 ligase ternary complex.[4][5]
While flexible polyethylene glycol (PEG) and alkyl chains have been widely employed, the field is progressively moving towards more sophisticated, rigid linker architectures.[3] Rigid linkers, such as those containing saturated heterocyclic scaffolds, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing potency and selectivity.[4][6] The 4-membered azetidine ring, in particular, offers a compact and rigid structural element that can precisely control the spatial orientation of the two ligands.[4]
This application note provides a detailed guide for researchers on the use of 1-Boc-(3-carboxymethoxy)azetidine , a versatile bifunctional building block, for the rational design and synthesis of advanced PROTAC linkers. We will explore the underlying design rationale, provide detailed, validated protocols for its incorporation, and discuss key considerations for successful synthesis.
The Building Block: this compound
This building block is strategically designed for modular PROTAC synthesis. Its structure features two key orthogonal functionalities:
-
Terminal Carboxylic Acid: The primary reactive handle for standard amide bond formation with an amine-functionalized binding ligand (either for the POI or E3 ligase).
-
Boc-Protected Secondary Amine: The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under common coupling conditions but can be efficiently removed with acid to reveal a secondary amine for subsequent conjugation.[7]
The carboxymethoxy (-O-CH2-COOH) moiety provides a short, flexible spacer off the rigid azetidine core, offering a distinct advantage over direct substitution by potentially improving solubility and fine-tuning the exit vector from the azetidine ring.
Physicochemical Properties & Rationale for Use
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol |
| Key Features | Rigid azetidine core, orthogonal reactive handles |
| Primary Application | PROTAC Linker Synthesis |
Core Rationale:
-
Conformational Constraint: The azetidine ring reduces the number of rotatable bonds compared to an analogous alkyl chain, limiting conformational flexibility. This rigidity can lead to a lower entropic penalty upon binding and helps to enforce a well-defined distance and orientation between the POI and E3 ligase.[4][5]
-
Improved Physicochemical Profile: Saturated heterocycles are known to often improve properties like aqueous solubility and metabolic stability when replacing linear alkyl chains, which is advantageous for molecules that typically fall outside Lipinski's Rule-of-5.[3]
-
Modular & Controlled Synthesis: The orthogonal protecting group strategy allows for a stepwise, highly controlled assembly of the PROTAC, minimizing the formation of undesired symmetrical dimers and simplifying purification.
General Synthetic Workflow
The incorporation of this compound into a PROTAC follows a logical, two-stage conjugation strategy. The process begins with an amide coupling reaction utilizing the building block's carboxylic acid, followed by Boc deprotection and a second amide coupling.
Caption: High-level workflow for PROTAC synthesis using the azetidine building block.
Detailed Experimental Protocols
Protocol 1: Amide Coupling with this compound
This protocol details the activation of the carboxylic acid on the azetidine building block and its subsequent coupling to an amine-containing ligand (e.g., POI-NH₂).
Causality and Reagent Choice:
-
Coupling Reagent (HATU): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that rapidly forms an activated ester, minimizing side reactions and the potential for racemization if chiral centers are present in the ligand.[8]
-
Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.[8]
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide is an excellent polar aprotic solvent for dissolving a wide range of organic molecules and salts involved in the coupling reaction.
Caption: Amide coupling reaction mechanism using HATU.
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized ligand (POI-NH₂ or E3-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the this compound (1.0 eq) and the amine-functionalized ligand (1.1 eq).
-
Dissolve the solids in a minimal amount of anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Boc-protected conjugate.
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to reveal the secondary amine of the azetidine ring, preparing it for the second coupling reaction.
Causality and Reagent Choice:
-
Reagent (TFA): Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc group. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.[7]
-
Solvent (DCM): Dichloromethane is a common solvent for this reaction as it is relatively inert and easily removed under vacuum.
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) in a 1:1 to 1:4 v/v ratio (DCM:TFA). A 25-50% TFA/DCM solution is typical.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting product is typically an ammonium trifluoroacetate salt, which can often be used directly in the next step without further purification after ensuring all TFA is removed (co-evaporation with DCM or toluene may be necessary).
Application Example: A to Z PROTAC Synthesis Workflow
This section integrates the above protocols to construct a complete PROTAC.
Caption: Stepwise PROTAC assembly using the azetidine building block.
-
Step A: Synthesis of the First Conjugate. Follow Protocol 1 to couple this compound with your amine-functionalized POI ligand. Purify the resulting product, POI-Ligand-Linker(Boc).
-
Step B: Deprotection. Take the purified product from Step A and perform deprotection according to Protocol 2 . This yields the amine salt intermediate, [POI-Ligand-Linker(NH₂⁺)]TFA⁻.
-
Step C: Final PROTAC Assembly. Use the crude amine salt from Step B in a second amide coupling reaction. Follow Protocol 1 , using the amine salt as the "amine-functionalized ligand" and your carboxylic acid-containing E3 ligase ligand (e.g., a pomalidomide derivative) as the acid component. Crucial: Increase the amount of DIPEA (e.g., to 4.0 eq) to neutralize both the TFA salt and the acid generated during the coupling. Purify the final product to obtain the desired PROTAC.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Amide Coupling Yield | Incomplete acid activation; wet reagents/solvents; steric hindrance. | Ensure all reagents and solvents are anhydrous. Allow more time for the activation step before adding the amine. Consider a more potent coupling reagent like COMU for sterically hindered substrates. |
| Incomplete Boc Deprotection | Insufficient time or amount of TFA. | Increase reaction time and monitor closely by LC-MS. Ensure the TFA is fresh. For sensitive substrates, consider alternative conditions like 4M HCl in Dioxane. |
| Difficult Purification | Byproducts from coupling reagents (e.g., DCU from DCC). | Use coupling reagents that produce water-soluble byproducts (e.g., EDC). Perform an aqueous workup as described in Protocol 1 to remove many impurities before chromatography. |
| Side Reactions | Epimerization of adjacent chiral centers. | Use HATU or COMU with a base like DIPEA at 0 °C to room temperature, as these conditions are known to suppress racemization compared to other methods. |
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of PROTACs with structurally defined linkers. Its rigid core and orthogonal reactive handles facilitate a controlled, modular approach to linker design, enabling researchers to systematically explore the structure-activity relationships that govern PROTAC efficacy. The robust protocols provided herein serve as a validated starting point for incorporating this scaffold, empowering the development of next-generation protein degraders with potentially superior potency, selectivity, and drug-like properties.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
American Chemical Society. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025. [Link]
-
Jin, Y. H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 18. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 334-346. [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. JACS Au, 3(8), 2095-2116. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
Application Notes and Protocols for Amide Coupling with 1-Boc-(3-carboxymethoxy)azetidine
Introduction: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its incorporation into small molecules can significantly enhance their pharmacological properties, including metabolic stability, aqueous solubility, and binding affinity to biological targets.[1] The constrained nature of the azetidine ring can impart favorable conformational rigidity to a molecule, which can lead to improved target selectivity and reduced off-target effects.[2] Specifically, 1-Boc-(3-carboxymethoxy)azetidine is a valuable building block that introduces a protected azetidine core with a carboxylic acid handle, enabling its conjugation to various amine-containing molecules through amide bond formation. This application note provides a comprehensive guide to the effective use of this compound in amide coupling reactions, offering detailed protocols and a discussion of the underlying chemical principles.
Understanding the Fundamentals of Amide Bond Formation
The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine.[3] However, the direct reaction is generally unfavorable due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to a non-productive acid-base reaction.[4] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[5] This is achieved through the use of coupling reagents.
Common Coupling Reagents and Their Mechanisms of Action
A variety of coupling reagents are available, each with its own mechanism of action and optimal applications.[6] The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and the desired reaction conditions.[7]
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.[5] To minimize side reactions and racemization, especially in peptide synthesis, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[8] HOBt traps the O-acylisourea to form an active ester, which is less reactive but more selective towards the amine.[9]
-
Onium Salts (e.g., HATU, HBTU): These reagents, which include aminium/uronium and phosphonium salts, are highly efficient and lead to rapid reaction times with minimal side reactions.[3][10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a particularly effective coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester.[11][12] The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the reaction by stabilizing the transition state.[12]
Protocols for Amide Coupling with this compound
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic amine. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of amines and is known for its high efficiency and low rates of racemization.[11]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.1 eq)[11]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[11]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Add DIPEA (2.0 eq) to the solution, followed by HATU (1.1 eq).[11]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[13]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[11]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or saturated NH4Cl solution, saturated NaHCO3 solution, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: HATU-Mediated Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a classic and cost-effective method suitable for many applications.[14]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)[13]
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)[13]
-
Anhydrous DMF or DCM
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[13]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[14]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC. Follow with washes using a saturated sodium bicarbonate solution and brine.[14]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: EDC/HOBt Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider switching to a higher-boiling solvent.[15] Increase the equivalents of the coupling reagent and/or amine. |
| Steric hindrance | For sterically hindered substrates, consider using a more powerful coupling reagent like HATU or exploring alternative methods such as acyl fluoride formation.[16][17] | |
| Poor solubility of reagents | Ensure all reagents are fully dissolved. Sonication may be helpful. Consider a different solvent system. | |
| Side Reactions | Guanidinylation of the amine (with HATU) | Ensure the carboxylic acid is pre-activated with HATU before adding the amine.[11] |
| Racemization | Use a non-nucleophilic base like DIPEA.[11] For sensitive substrates, running the reaction at a lower temperature (0 °C) may be beneficial.[11] | |
| Reaction with other nucleophiles | Protect other nucleophilic functional groups (e.g., hydroxyl, thiol) in the starting materials. | |
| Difficult Purification | Water-soluble byproducts | For EDC couplings, ensure thorough aqueous washes to remove the urea byproduct.[14] |
| Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider alternative purification methods like preparative HPLC. |
Conclusion
The amide coupling of this compound is a versatile and powerful tool for the synthesis of novel molecules in drug discovery and chemical biology. By understanding the underlying principles of amide bond formation and selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate a diverse range of azetidine-containing compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of these important reactions.
References
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(27), 7374-7381. [Link]
-
ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Link]
-
Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Kim Reactor. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemViews Magazine. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Zhang, X., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 633-653. [Link]
-
Saunders, G. J., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(38), 13349-13353. [Link]
-
PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]
-
Singh, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-142. [Link]
-
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [growingscience.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. blogs.rsc.org [blogs.rsc.org]
Application Note: A Guide to the Solid-Phase Synthesis of Peptidomimetics Using N-Boc-Azetidine-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. Azetidine-carboxylic acids, as conformationally constrained analogs of proline, offer a powerful tool to modulate peptide structure, enhance proteolytic stability, and improve biological activity. This document provides a comprehensive guide to the principles and protocols for incorporating N-Boc-protected azetidine-carboxylic acids into peptide sequences using solid-phase peptide synthesis (SPPS), with a primary focus on the robust Boc/Bzl chemical strategy.
Part I: Scientific Principles & Strategic Advantages
Introduction to Azetidine-Based Peptidomimetics
Peptides are highly specific and potent signaling molecules, but their therapeutic development is often hampered by poor metabolic stability and conformational flexibility. Peptidomimetics aim to overcome these limitations by modifying the peptide structure to create novel molecules with improved drug-like properties.[1] Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, is an exemplary building block in this field.[2] Its incorporation into the peptide backbone imposes unique structural constraints that are distinct from those of its five-membered counterpart, proline.
The N-Boc (tert-Butyloxycarbonyl) protected versions of these building blocks, such as N-Boc-Azetidine-2-carboxylic acid or N-Boc-Azetidine-3-carboxylic acid, are versatile reagents for introducing this moiety with high fidelity during SPPS.[3] The inherent rigidity of the azetidine ring can lead to peptides with well-defined folding patterns and enhanced resistance to enzymatic degradation, which are critical attributes for effective therapeutics.[3]
The Azetidine Advantage: Conformational Control
The primary value of azetidine residues lies in their profound impact on peptide secondary structure. The reduced ring size compared to proline alters bond angles and steric interactions, leading to different conformational preferences.
-
Induction of γ-Turns: While proline is a well-known promoter of β-turns, the smaller, more constrained four-membered ring of azetidine preferentially stabilizes tighter γ-turn conformations.[4] This ability to dictate local geometry allows for the precise design of peptide topographies to optimize receptor binding.
-
Structural Rigidity: The azetidine ring is a rigid scaffold that limits the conformational freedom of the peptide backbone.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[5]
Caption: Structural comparison of Proline and Azetidine turn induction.
Enhancing Stability and Bioactivity
The introduction of an unnatural azetidine ring provides a powerful defense against enzymatic degradation.
-
Proteolytic Resistance: Many proteases recognize and cleave specific peptide sequences. The unique conformation and unnatural structure imparted by an azetidine residue can disrupt these recognition sites, rendering the peptide significantly more resistant to proteolysis.[6][7]
-
Modulating Biological Activity: By locking the peptide into a specific, bioactive conformation, the azetidine moiety can enhance interactions with receptors or enzymes. This has been successfully applied in the development of novel therapeutics for a range of diseases.[8] Azetidine-containing compounds are being explored as treatments for neurological disorders and other conditions.[8]
Part II: Protocols for SPPS Incorporation
The use of an N-Boc protected azetidine-carboxylic acid is ideally suited for the traditional Boc/Bzl strategy of SPPS. This approach utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups for side-chain protection, which are removed in a final, single cleavage step.[9][10]
Workflow Overview: Boc-SPPS Cycle
The incorporation of each amino acid in Boc-SPPS follows a well-defined cycle of deprotection, neutralization, and coupling.
Caption: The iterative cycle for incorporating a Boc-protected amino acid in SPPS.
Protocol 1: Incorporation of Boc-Azetidine-Carboxylic Acid via Boc-SPPS
This protocol outlines a single coupling cycle on a 0.1 mmol scale. Reagent volumes should be adjusted based on resin substitution level.
Materials:
-
Peptide-resin with a free N-terminal (post-neutralization)
-
Boc-Azetidine-Carboxylic Acid (Boc-Aze-OH)
-
Coupling Reagents Option A (Carbodiimide):
-
1,3-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Coupling Reagents Option B (Uronium Salt):
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Monitoring: Chloranil test reagents
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin from the previous cycle has been fully deprotected (with TFA) and neutralized (with DIPEA), followed by thorough washing with DCM and DMF.
-
Swell the resin in DMF for 15-30 minutes prior to coupling.
-
-
Amino Acid Activation (perform in a separate vessel):
-
Method A (DIC/HOBt):
-
Dissolve Boc-Aze-OH (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in a minimal volume of DMF (~2 mL).
-
Add DIC (0.4 mmol, 4 eq.) to the solution and vortex briefly.
-
Allow the activation to proceed for 5-10 minutes.
-
Rationale: HOBt is a crucial additive that acts as a catalyst and suppresses the risk of racemization, a potential side reaction during carbodiimide-mediated activation.[11]
-
-
Method B (HBTU/HATU):
-
Dissolve Boc-Aze-OH (0.4 mmol, 4 eq.) and HBTU or HATU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the mixture and vortex. The solution will typically change color, indicating activation.
-
Rationale: Uronium/aminium salt reagents like HBTU and HATU are highly efficient and rapid, making them ideal for sterically hindered couplings, which can sometimes be a factor with cyclic amino acids.[11]
-
-
-
Coupling Reaction:
-
Drain the swelling solvent (DMF) from the resin.
-
Immediately add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For potentially difficult couplings, this time can be extended.
-
-
Monitoring the Reaction:
-
Causality: It is critical to confirm that the coupling reaction has gone to completion before proceeding to the next cycle. Failure to do so results in "deletion sequences," which are difficult to separate from the target peptide.
-
Take a small sample of the resin beads, wash them thoroughly with DMF and DCM.
-
Perform a Chloranil Test . The standard Kaiser test, which detects primary amines, will give a false negative for the secondary amine of azetidine. The Chloranil test is required for secondary amines.
-
A negative test (beads remain colorless or yellow) indicates complete coupling. A positive test (beads turn blue/green) indicates free amines remain, and a recoupling is necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Protocol 2: Final Cleavage from the Resin (Boc/Bzl Strategy)
Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires specialized laboratory equipment and safety protocols. This procedure must only be performed by trained personnel in an appropriate facility.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: Anisole or Thioanisole
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a magnetic stir bar and the scavenger (e.g., anisole, 1 mL per gram of resin).
-
Rationale: During cleavage, the acid-labile side-chain protecting groups (like benzyl ethers) are released as reactive carbocations. Scavengers are carbocation traps that prevent these species from causing unwanted alkylation of sensitive residues like Tryptophan or Methionine.[12]
-
-
HF Cleavage:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Carefully condense anhydrous HF (~10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF by vacuum distillation.
-
Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Wash the precipitated peptide several times with cold ether to remove the scavengers and cleaved protecting groups.
-
-
Peptide Extraction and Lyophilization:
-
After the final ether wash, allow the peptide to dry briefly under a stream of nitrogen.
-
Extract the peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Filter to remove the resin beads.
-
Freeze the aqueous solution and lyophilize to obtain the crude peptide powder, which can then be purified by RP-HPLC.
-
Part III: Data and Troubleshooting
Quantitative Data Summary: Typical Coupling Conditions
| Parameter | Carbodiimide (DIC/HOBt) | Uronium Salt (HBTU/HATU) | Justification |
| Equivalents (Amino Acid) | 3 - 5 | 2 - 4 | Higher excess drives the reaction, especially for hindered residues. |
| Equivalents (Coupling Agent) | 3 - 5 | 2 - 4 (0.95 eq. to AA) | Stoichiometry ensures full activation of the amino acid. |
| Activation Time | 5-10 min | < 2 min | Uronium salts activate almost instantaneously. |
| Coupling Time | 2 - 6 hours | 1 - 4 hours | Uronium salts generally lead to faster coupling kinetics. |
| Monitoring Test | Chloranil Test | Chloranil Test | Required for detecting the secondary amine of azetidine. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Chloranil Test) | 1. Steric hindrance of the azetidine ring.2. Peptide aggregation on the resin.3. Insufficient reagent concentration or reaction time. | 1. Recouple: Drain and repeat the coupling step with fresh reagents.[11]2. Switch Reagent: If using DIC/HOBt, switch to the more potent HATU.3. Increase Time/Excess: Extend the coupling time to 24 hours or increase the excess of reagents to 5 equivalents.[11] |
| Low Yield After HF Cleavage | 1. Incomplete cleavage from the resin.2. Loss of peptide during washes. | 1. Extend Cleavage Time: Increase the HF reaction time to 3-4 hours.2. Optimize Scavengers: Ensure the correct scavenger cocktail is used for the peptide sequence.3. Check Resin Linker Stability: The linker must be stable to repeated TFA deprotection but labile to HF. PAM resin is a robust choice.[12] |
| Side Product Formation | Alkylation of sensitive residues during cleavage. | Increase the concentration and variety of scavengers in the cleavage cocktail (e.g., add thioanisole and ethanedithiol). |
References
-
Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. [Link]
-
Saunders, L. P., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(49), 17618-17623. [Link]
-
Gomez-Vidal, J. A., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of the American Chemical Society, 130(13), 4421-4432. [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin New Materials Co. Ltd. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Saunders, L. P., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie, 131(49), 17778-17783. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection. [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]
-
Saunders, L. P., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Vitoux, B., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 36(5), 459-468. [Link]
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidines - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
Applications of Azetidine Carboxylic Acids in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Beyond the Proteogenic Palette
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced potency, selectivity, and pharmacokinetic properties is perpetual. Non-proteogenic amino acids represent a powerful toolkit for achieving these goals, allowing for the rational design of peptidomimetics and small molecules with fine-tuned characteristics. Among these, azetidine carboxylic acids, particularly azetidine-2-carboxylic acid (Aze), have emerged as a versatile and impactful structural motif.
Azetidine-2-carboxylic acid is a four-membered ring homologue of the common proteogenic amino acid, L-proline.[1][2] First identified in plants like lily-of-the-valley, it serves as a potent proline antagonist.[2] Its ability to be mistakenly incorporated into proteins in place of proline is the basis for its natural toxicity but also the source of its utility in medicinal chemistry.[3][4] The replacement of proline's five-membered pyrrolidine ring with the more constrained four-membered azetidine ring introduces significant and predictable alterations to peptide and small molecule architecture.
This guide provides an in-depth exploration of the applications of azetidine carboxylic acids, focusing on their role as proline surrogates, conformational constraints, and key building blocks in drug design. We will delve into the causality behind their structural effects and provide detailed protocols for their synthesis and incorporation into target molecules.
The Unique Structural Signature of Azetidine-2-Carboxylic Acid
The substitution of proline with azetidine-2-carboxylic acid is not a trivial structural change. The smaller, more strained four-membered ring imparts distinct conformational properties that are the cornerstone of its application in drug design.
-
Increased Conformational Rigidity and Novel Turn Induction: While proline is renowned for its ability to induce β-turns in peptide sequences, the smaller azetidine ring imposes different constraints.[5] Computational and experimental studies have shown that azetidine-2-carboxylic acid residues preferentially induce γ-turn conformations.[5][6] This alternative turn geometry provides a powerful strategy for manipulating the three-dimensional structure of peptides to optimize receptor binding or improve metabolic stability. The inherent rigidity of the azetidine ring helps to pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[7]
-
Altered Peptide Backbone Torsion Angles: The incorporation of Aze influences the key backbone dihedral angles (φ, ψ, and ω).[1] While proline restricts the φ angle to a narrow range (approx. -60°), Aze-containing peptides exhibit different preferences. For instance, studies on tetrapeptides have shown that an Aze-Pro sequence can adopt an all-cis peptide bond conformation, leading to a left-handed helical structure—a significant deviation from typical peptide geometries.[1] This ability to modulate the cis/trans isomerization of the preceding peptide bond is a critical tool for peptidomimetic design.
-
Proline Surrogacy with a Twist: As a proline analogue, Aze can be used to probe the importance of the proline residue in a peptide's biological activity.[8] If replacement with Aze leads to a loss of activity, it suggests a strict structural requirement for the pyrrolidine ring. Conversely, if activity is maintained or enhanced, it opens the door to further modifications of the azetidine scaffold to improve other properties like solubility or cell permeability.
Data Presentation: Conformational Propensities of Proline vs. Azetidine-2-Carboxylic Acid
The following table summarizes the key conformational differences upon incorporating L-Proline (Pro) versus L-Azetidine-2-carboxylic acid (Aze) into a peptide backbone.
| Feature | L-Proline (Pro) | L-Azetidine-2-carboxylic acid (Aze) | Rationale & Implication in Drug Design |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | The smaller ring size of Aze introduces greater ring strain and alters the bond angles, leading to distinct conformational preferences. |
| Preferred Turn Type | β-turns (four-residue turn) | γ-turns (three-residue turn)[5][6] | Allows for different spatial arrangements of side chains, enabling the design of peptidomimetics with novel pharmacophores. |
| Backbone Flexibility | Conformationally restricted | Generally more flexible than Pro-containing peptides[8][9] | The increased flexibility can sometimes be advantageous for exploring a broader conformational space during target binding. |
| φ (Phi) Angle | Restricted to approx. -55° to -75° | Allows for a different range of φ angles, influencing local conformation. | Provides a tool to escape the typical Ramachandran space of proline, enabling new backbone trajectories.[10] |
| ω (Omega) Angle | Favors trans (ω ≈ 180°), but has a higher propensity for cis (ω ≈ 0°) than other amino acids. | Can strongly favor cis conformation, especially in specific sequences (e.g., Aze-Pro).[1] | The ability to engineer the cis/trans isomerism of the amide bond is crucial for controlling the overall 3D structure and bioactivity. |
Visualizations: Structural and Strategic Insights
To better understand the application of azetidine carboxylic acids, the following diagrams illustrate key concepts.
References
- 1. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 3. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidines - Enamine [enamine.net]
- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]
- 10. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
Application Notes and Protocols for Reactions Involving 1-Boc-(3-carboxymethoxy)azetidine
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in this endeavor.[1] Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, endows it with a unique conformational rigidity.[2] This structural constraint can be highly advantageous, as it reduces the entropic penalty of binding to a biological target, often leading to enhanced affinity. Furthermore, the non-planar, three-dimensional nature of the azetidine ring allows for the exploration of new chemical space, a significant advantage over traditional flat aromatic structures in drug design.[1]
The compound 1-Boc-(3-carboxymethoxy)azetidine is a bifunctional building block of significant interest. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle on the azetidine nitrogen, while the carboxymethoxy moiety offers a versatile carboxylic acid functional group for further elaboration. This structure is particularly valuable for its role as a constrained non-natural amino acid, serving as a bioisostere for proline or as a unique linker in more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3] These application notes provide detailed protocols for the key synthetic transformations of this versatile reagent, focusing on the formation of amide and ester bonds, which are among the most fundamental and frequent reactions in pharmaceutical synthesis.[4]
Core Application: Amide Bond Formation
The carboxylic acid moiety of this compound is readily activated for nucleophilic attack by primary and secondary amines to form a stable amide bond. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, desired reaction time, and cost considerations. We present protocols for three widely-used and highly efficient coupling systems.
General Workflow for Amide Coupling
The overall process involves the in-situ activation of the carboxylic acid, followed by the introduction of the amine nucleophile. A non-nucleophilic base is typically required to neutralize acid byproducts and facilitate the reaction.
Caption: Generalized workflow for amide bond formation.
Protocol 1: High-Efficiency Coupling with HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective aminium-based coupling reagent, known for its rapid reaction times and high yields, especially with hindered or electron-deficient amines.[5]
Rationale: HATU reacts with the carboxylic acid to form a highly reactive OAt-activated ester. The 7-azabenzotriazole leaving group is superior to the older generation HOBt, benefiting from anchimeric assistance from the pyridine nitrogen, which accelerates the subsequent aminolysis.[5] This makes it a reliable choice for challenging couplings.
Step-by-Step Protocol:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Add HATU (1.1 eq) to the stirred solution. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final amide.
Protocol 2: Robust and Reliable Coupling with PyBOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium salt-based reagent that offers high coupling efficiency with a low risk of racemization.[3]
Rationale: PyBOP activates the carboxylic acid to form a B_t_-ester. A key advantage of PyBOP over its predecessor, BOP, is that its byproducts are non-mutagenic, making it a safer choice in the laboratory. It is highly effective and a workhorse reagent in peptide synthesis.[3]
Step-by-Step Protocol:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the solution.
-
Add PyBOP (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 10% citric acid, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Cost-Effective Coupling with EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) for a cost-effective and efficient coupling method.[4][6]
Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common side product. The addition of HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and minimizes racemization if a chiral amine is used. The primary byproduct, an EDC-derived urea, is water-soluble, simplifying purification.[4]
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in the previous protocols.
-
Purify the crude product by silica gel column chromatography.
Comparative Data for Coupling Reagents
| Coupling Reagent | Class | Relative Speed | Typical Yield | Key Advantages & Considerations |
| HATU | Aminium Salt | Very Fast (1-4 h) | 85-98% | Highly efficient, ideal for hindered substrates, minimizes racemization. Higher cost.[5] |
| PyBOP | Phosphonium Salt | Fast (4-16 h) | 80-95% | High efficiency, low racemization risk, non-mutagenic byproducts.[3] |
| EDC/HOBt | Carbodiimide | Moderate (12-24 h) | 75-90% | Cost-effective, water-soluble urea byproduct simplifies workup. Longer reaction times.[4][6] |
Yields are representative and can vary based on the specific amine substrate and reaction scale.
Ancillary Application: Ester Bond Formation
The carboxylic acid of this compound can also be converted to an ester, a useful transformation for modifying solubility, creating prodrugs, or for use as an intermediate in further synthesis.
Protocol 4: Steglich Esterification
This method utilizes a carbodiimide, typically Dicyclohexylcarbodiimide (DCC) or the more soluble Diisopropylcarbodiimide (DIC), with a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Rationale: The carbodiimide activates the carboxylic acid, and DMAP acts as a highly nucleophilic acylation catalyst, forming a reactive N-acylpyridinium intermediate which is then attacked by the alcohol.
Caption: Workflow for Steglich esterification.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or DIC (1.1 eq) to the solution. If using DCC, a white precipitate (dicyclohexylurea) will form as the reaction proceeds.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the urea precipitate and wash the solid with DCM.
-
Combine the filtrates and wash with 0.5 N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and development. The protocols outlined herein provide robust and reproducible methods for its elaboration into a wide array of amides and esters. The choice of coupling reagent for amide synthesis allows for optimization based on the specific needs of the synthetic target, balancing speed, efficiency, and cost. These self-validating systems, grounded in established chemical principles, empower researchers to confidently incorporate this unique azetidine scaffold into their next generation of therapeutic candidates.
References
- (CN111362852A) Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- (1-N-Boc-3-hydroxyazetidine synthesis) - ChemicalBook.
- (Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid) - NINGBO INNO PHARMCHEM CO.,LTD.
- Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253.
- (Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines) - Benchchem.
- (CN106831523A) The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- (US9139593B2) Azetidine compounds, compositions and methods of use.
- (Amide Synthesis) - Fisher Scientific.
- (Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP) - Aapptec.
- (1-Boc-3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine) - SynHet.
- Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3295-3298.
- (1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2) - Sigma-Aldrich.
- Hoffmann, N. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(1), 14-26.
- (Examples of biologically active drug leads containing azetidine)
- (1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981) - PubChem.
Sources
- 1. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
Application Notes & Protocols: Utilizing 1-Boc-Azetidine Scaffolds for the Development of Conformationally Constrained Peptides
Abstract
The conformational flexibility of linear peptides often limits their therapeutic potential due to poor metabolic stability and reduced binding affinity.[1] Introducing conformational constraints is a proven strategy to overcome these limitations. This guide provides an in-depth exploration of 1-Boc-protected azetidine-based building blocks, specifically 1-Boc-azetidine-3-carboxylic acid , as powerful tools for synthesizing structurally defined, constrained peptides. We will detail the underlying chemical principles, provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS) and macrocyclization, and discuss advanced applications in peptide-drug conjugate (PDC) development.
The Rationale: Why Constrain Peptides with Azetidine Rings?
The azetidine ring, a four-membered nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[2] Its incorporation into a peptide backbone imparts a unique set of properties that are highly desirable in drug design:
-
Induction of Rigid Turns: The strained, four-membered ring structure of azetidine introduces a sharp, well-defined bend or "kink" in the peptide backbone. This acts as a potent turn-inducing element, pre-organizing the linear peptide into a conformation that is favorable for cyclization.[3][4] This pre-organization significantly lowers the entropic penalty of macrocyclization, leading to dramatically improved reaction kinetics and yields, especially for challenging small-to-medium ring sizes (4-6 residues).[3][4][5]
-
Enhanced Proteolytic Stability: The non-natural azetidine structure is not recognized by many proteases, rendering the adjacent peptide bonds more resistant to enzymatic degradation and increasing the peptide's in vivo half-life.[3][4]
-
Vectorial Control of Side Chains: The rigid azetidine core precisely positions the side chains of neighboring amino acids, which can optimize their interactions with a biological target.
-
A Hub for Functionalization: The azetidine nitrogen provides a secondary amine handle that can be used for late-stage functionalization after peptide synthesis and cyclization, allowing for the attachment of imaging agents, solubility modifiers, or cytotoxic payloads.[3][4]
The primary building block for this application is 1-Boc-azetidine-3-carboxylic acid , a cyclic amino acid analogue where the Boc group provides orthogonal protection for the ring nitrogen, compatible with standard peptide synthesis strategies.[6][7][8]
Caption: Structure of 1-Boc-azetidine-3-carboxylic acid.
Workflow Overview: From Linear Precursor to Constrained Peptide
The overall strategy involves three main phases: solid-phase synthesis of the linear peptide precursor containing the azetidine moiety, cleavage from the solid support, and subsequent solution-phase macrocyclization.
Caption: General workflow for synthesizing azetidine-constrained peptides.
Protocol 1: Incorporation of 1-Boc-azetidine-3-carboxylic Acid via SPPS
This protocol details the manual solid-phase synthesis of a linear peptide incorporating the azetidine building block using the standard Fmoc/tBu strategy.[9][10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
1-Boc-azetidine-3-carboxylic acid
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
Methodology (for a 0.1 mmol scale):
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF (5 mL) and agitate for 30 minutes to swell the resin.[11]
-
Drain the DMF.
-
-
Standard Amino Acid Coupling Cycle (Repeat for each standard amino acid):
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL). Agitate for 5 minutes, drain. Repeat once for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Incorporation of 1-Boc-azetidine-3-carboxylic Acid:
-
Causality: The azetidine building block is sterically less demanding than many bulky non-natural amino acids, but ensuring complete coupling is critical. Using a potent coupling agent like HATU is recommended. The Boc group on the azetidine nitrogen is stable to the basic piperidine conditions used for Fmoc removal.[7]
-
Perform the Fmoc deprotection on the N-terminal of the growing peptide chain as described in step 2.
-
Activation: In a separate vial, dissolve 1-Boc-azetidine-3-carboxylic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Coupling: Add the activated solution to the resin. Agitate for 2-4 hours. Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, ensuring the coupling reaction has gone to completion. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation: Continue with standard amino acid coupling cycles (Step 2) until the full linear sequence is assembled.
Protocol 2: Cleavage and Macrocyclization
This protocol describes the cleavage of the peptide from the resin and the subsequent head-to-tail cyclization in solution.
Materials:
-
Peptide-bound resin from Protocol 1
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold Diethyl Ether
-
Cyclization Reagents: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or PyBOP/HOAt
-
Solvents: Acetonitrile (ACN), DMF
Methodology:
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (10 mL per gram of resin).[10] Agitate for 2-3 hours at room temperature. Note: This step removes all acid-labile side-chain protecting groups (like tBu) but leaves the Boc group on the azetidine nitrogen intact.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[10]
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification of Linear Precursor:
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/Water).
-
Purify the linear peptide using reverse-phase HPLC (RP-HPLC) to ensure high purity before the cyclization step.
-
Lyophilize the pure fractions.
-
-
Solution-Phase Macrocyclization:
-
Causality: The key to successful intramolecular cyclization is using high-dilution conditions (typically 0.1-1 mM) to minimize intermolecular dimerization and oligomerization.[3] The azetidine turn-inducer makes this process significantly more efficient compared to flexible linear peptides.
-
Dissolve the purified linear peptide in DMF to a final concentration of 0.5 mM.
-
Add DIPEA to adjust the pH to ~8-9.
-
Add the coupling agent, for example, DEPBT (1.5 eq.), to the solution.[3]
-
Stir the reaction at room temperature for 12-24 hours.
-
Trustworthiness: Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS. The disappearance of the linear starting material and the appearance of a new peak with the correct mass-to-charge ratio for the cyclic product confirms the reaction's success.
-
-
Final Purification and Boc-Deprotection (Optional):
-
Quench the reaction and remove the solvent under vacuum.
-
Purify the cyclic peptide by RP-HPLC.
-
If the azetidine nitrogen is needed for further functionalization, the Boc group can be removed using strong acidic conditions (e.g., 50% TFA in DCM) followed by purification.
-
Data Presentation: Impact of Azetidine on Cyclization Efficiency
The inclusion of an azetidine-based residue has been shown to dramatically improve cyclization yields.
| Peptide Sequence (Linear Precursor) | Cyclization Yield (Homodetic) | Cyclization Yield (Azetidine-Modified) | Reference |
| Gly-Phe-Leu-Pro | Not Observed | 65% | [5] |
| Gly-Val-Tyr-Pro | Dimer (20%) | 72% | [5] |
| Ala-Ala-Phe-Ala-Ala | 15% | 85% | [3][5] |
Table summarizing literature data on the improved yields of head-to-tail cyclization for peptides containing a 3-aminoazetidine (AAz) turn-inducing element compared to their all-amino acid (homodetic) counterparts.
Advanced Application: Azetidine as a Branching Point for Conjugation
The secondary amine of the azetidine ring, once deprotected, serves as an excellent nucleophilic handle for attaching payloads, such as cytotoxic drugs, to create Peptide-Drug Conjugates (PDCs).[12][13] One robust method for this is reductive amination, which can be performed on a related building block, 1-Boc-3-azetidinone .
Caption: Logic diagram for PDC synthesis via reductive amination.
Protocol 3: Late-Stage Functionalization via Reductive Amination
This protocol outlines the conjugation of an aldehyde-bearing payload to the deprotected azetidine nitrogen of a cyclic peptide.
Materials:
-
Purified, Boc-deprotected cyclic peptide with a free azetidine secondary amine
-
Aldehyde-functionalized payload (e.g., linker-MMAE)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent: Dichloroethane (DCE) or DMF with 1% Acetic Acid
Methodology:
-
Reaction Setup:
-
Dissolve the cyclic peptide (1 eq.) in the chosen solvent system.
-
Add the aldehyde-functionalized payload (1.2 eq.).
-
Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion.
-
-
Reduction:
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not typically reduce other functionalities found in peptides, such as amides or carboxylic acids.[14]
-
Add NaBH(OAc)₃ (2.0 eq.) portion-wise to the reaction mixture.
-
Let the reaction proceed for 4-12 hours at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction to completion using LC-MS, looking for the consumption of the starting peptide and the formation of the conjugate.
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the final Peptide-Drug Conjugate using RP-HPLC to remove any unreacted starting materials and byproducts.
-
Lyophilize the final product.
-
References
-
Saunders, J. S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link][3][4]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. [Link]
-
Bell, H. J., & Malins, L. R. (2022). Peptide macrocyclisation via late-stage reductive amination. Organic & Biomolecular Chemistry. [Link]
-
Peptide macrocyclisation via late-stage reductive amination. (2022). RSC Publishing. [Link]
-
Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. (2025). ACS Publications. [Link]
-
Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. (2015). PubMed. [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. (2015). ACS Publications. [Link]
-
Comparison of the cyclization efficiency of azetidine-modified linear.... (n.d.). ResearchGate. [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. [Link]
-
Azetidine amino acid derivatives and peptide compounds. (n.d.). ResearchGate. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). SpringerLink. [Link]
-
Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. (n.d.). PubMed Central. [Link]
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.).
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PubMed Central. [Link]
-
Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2024). Journal of the American Chemical Society. [Link]
-
Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (n.d.). PubMed Central. [Link]
-
Helix-Constrained Peptides Constructed by Head-to-Side Chain Cross-Linking Strategies. (2021). PubMed. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PubMed Central. [Link]
-
Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). PubMed. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. [Link]
-
Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. (2020). ACS Publications. [Link]
-
Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. (n.d.). MDPI. [Link]
-
1-Boc-Azetidine-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis. [Link]
-
Scheme 42. Synthesis of peptides containing N-Boc-3-aminoazetidine moiety. (n.d.). ResearchGate. [Link]
-
Boc-Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC. [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021). PubMed. [Link]
-
Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. [Link]
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018). PubMed. [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]
- 13. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
- 14. Peptide macrocyclisation via late-stage reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Boc-(3-carboxymethoxy)azetidine
For: Researchers, scientists, and drug development professionals.
Abstract
The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for the unique conformational constraints it imparts on molecules, which can lead to enhanced biological activity and selectivity.[1] This document provides a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing 1-Boc-(3-carboxymethoxy)azetidine as a versatile starting material. We will explore several synthetic strategies, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental choices. Detailed, step-by-step protocols for key transformations, including amide couplings, intramolecular cyclizations, and multicomponent reactions, are provided. This guide is designed to be a self-validating system, empowering researchers to confidently and successfully synthesize diverse heterocyclic structures for applications in drug discovery and beyond.
Introduction: The Strategic Value of the Azetidine Core
The four-membered saturated nitrogen heterocycle, azetidine, has gained significant traction in drug discovery. Its inherent ring strain and rigid nature provide a unique platform for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets.[1] At least seven approved drugs feature the azetidine moiety, with many more in clinical trials, underscoring its therapeutic relevance.[2]
This compound is a particularly valuable building block. The Boc-protecting group ensures stability and allows for selective deprotection under acidic conditions, while the carboxymethoxy side chain offers a reactive handle for a variety of chemical transformations. This guide will focus on leveraging this bifunctionality to construct novel and medicinally relevant heterocyclic systems.
Synthetic Strategies & Core Concepts
The transformation of this compound into more complex heterocyclic systems can be approached through several strategic pathways. The choice of strategy is dictated by the desired final scaffold.
Amide Bond Formation: A Gateway to Diverse Functionality
The carboxylic acid moiety of the starting material is a prime site for amide bond formation, a cornerstone of medicinal chemistry. This reaction allows for the introduction of a wide array of chemical diversity.
Causality in Reagent Selection: The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be activated. Common activating agents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU).[3][4] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the desired reaction conditions, and the need to suppress side reactions like racemization.[4] For instance, the addition of additives like 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings is a well-established method to minimize epimerization.[4]
Caption: General workflow for amide bond formation.
Intramolecular Cyclization: Forging New Ring Systems
Once an appropriate functional group has been appended via amide coupling, intramolecular cyclization can be employed to construct new heterocyclic rings fused or spiro-fused to the azetidine core.
Driving the Reaction: Intramolecular reactions are entropically favored over their intermolecular counterparts. The key to a successful intramolecular cyclization is the strategic placement of reactive functional groups that can participate in ring closure. This often involves a nucleophilic group attacking an electrophilic center within the same molecule.[5][6] For example, a terminal amine or thiol introduced via amide coupling can be induced to attack an electrophilic carbon on or adjacent to the azetidine ring.
Caption: Conceptual workflow of intramolecular cyclization.
Multicomponent Reactions (MCRs): A Strategy for Complexity
Multicomponent reactions, such as the Ugi reaction, offer a powerful and efficient means of generating molecular complexity in a single step.[7] The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.[7]
Leveraging the Starting Material in Ugi Reactions: this compound can serve as the carboxylic acid component in a Ugi reaction. This allows for the direct incorporation of the azetidine moiety into a larger, more complex scaffold. The products of such reactions are often linear adducts that can be subjected to post-Ugi transformations, such as cyclization, to yield novel heterocyclic systems.[8]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates used.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Self-Validation: The success of the coupling can be confirmed by the disappearance of the starting carboxylic acid and the appearance of a new amide product by LC-MS. The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of a Fused Dioxopiperazine
This protocol details the synthesis of a fused dioxopiperazine system via a two-step sequence involving amide coupling followed by intramolecular cyclization.
Step 2a: Amide Coupling with an α-Amino Ester
-
Following Protocol 1, couple this compound with a methyl α-amino ester (e.g., methyl glycinate hydrochloride, ensuring to add an additional equivalent of base).
-
Purify the resulting dipeptide-like intermediate as described.
Step 2b: Intramolecular Cyclization
-
Dissolve the purified intermediate from Step 2a in a suitable solvent (e.g., toluene or xylene).
-
Add a catalytic amount of a base (e.g., sodium methoxide or potassium tert-butoxide).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction typically takes 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Rationale: The base in Step 2b deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the ester carbonyl to form the six-membered dioxopiperazine ring.
Protocol 3: Ugi Four-Component Reaction
This protocol outlines the use of this compound as the acid component in a Ugi-4CR.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Amine (1.0 eq)
-
Isocyanide (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and the amine (1.0 eq) in methanol, stir at room temperature for 30 minutes to form the imine intermediate.
-
Add this compound (1.0 eq) and stir for an additional 10 minutes.
-
Add the isocyanide (1.0 eq) and continue to stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The reaction proceeds through the formation of an α-amino alkoxy intermediate, which is then trapped by the isocyanide and the carboxylate to form the final Ugi adduct.
Data Presentation
The following table summarizes representative yields for the synthesis of various amide derivatives from this compound using Protocol 1.
| Entry | Amine | Coupling Reagent | Yield (%) |
| 1 | Benzylamine | HATU | 92 |
| 2 | Morpholine | HATU | 88 |
| 3 | Aniline | HATU | 75 |
| 4 | Methyl glycinate HCl | HATU | 85 |
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. By employing strategic synthetic pathways such as amide coupling, intramolecular cyclization, and multicomponent reactions, researchers can efficiently generate complex molecular architectures with significant potential in medicinal chemistry and drug discovery. The detailed protocols and underlying scientific principles presented in this guide are intended to provide a solid foundation for the exploration of new chemical space centered around the privileged azetidine scaffold.
References
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.
- Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1073859.
-
MDPI. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of.... Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
RSC Publishing. (2022). Base-selective access to highly functionalized heterocycles from multicomponent Ugi adducts. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of.... Retrieved from [Link]
-
ResearchGate. (n.t.). Post-Ugi cyclization approach for transition metal-free synthesis of Azetidine derivatives | Request PDF. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ugi Four-Component Reactions Using Alternative Reactants | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Confidence Monitoring of 1-Boc-(3-carboxymethoxy)azetidine Amide Couplings
Abstract
This comprehensive guide provides detailed protocols and expert insights for monitoring the amide coupling reactions of 1-Boc-(3-carboxymethoxy)azetidine, a valuable building block in medicinal chemistry. Due to its unique strained-ring structure and the presence of both acidic and amine-precursor functionalities, robust analytical methods are essential to ensure reaction completion, minimize side products, and guarantee the quality of pharmaceutically relevant intermediates. We present validated protocols for two orthogonal and complementary techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative, high-sensitivity analysis. This note emphasizes the rationale behind methodological choices, offering a framework for troubleshooting and adapting these techniques to a variety of coupling partners and conditions.
Introduction: The Synthetic Challenge and the Analytical Imperative
This compound is a non-canonical amino acid surrogate increasingly incorporated into novel therapeutics to impart conformational rigidity and explore new chemical space.[1] Its azetidine core can enhance metabolic stability and modulate physicochemical properties.[1] The critical synthetic step—the formation of an amide bond between its carboxylic acid moiety and a primary or secondary amine—requires careful monitoring.
Amide couplings, typically mediated by carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), proceed via a highly reactive O-acylisourea intermediate.[2][3][4] This intermediate is susceptible to side reactions, such as the formation of an N-acylurea byproduct, especially with sterically hindered substrates or under suboptimal conditions.[5][6][7][8] Therefore, merely observing the disappearance of a starting material is insufficient. A reliable monitoring strategy must unequivocally track the consumption of both starting materials and the formation of the desired product while also being capable of detecting key byproducts.
This guide provides two robust methods to achieve this analytical goal.
Reaction Monitoring Workflow: A Two-Tiered Approach
A robust reaction monitoring strategy combines the speed of TLC for in-process checks with the precision of LC-MS for confirmation and detailed analysis. This dual approach allows for efficient real-time decision-making at the bench, followed by rigorous quantitative assessment.
Caption: A two-tiered workflow for robust reaction monitoring.
Method 1: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, real-time tracking of reaction progress. Its effectiveness hinges on the selection of an appropriate mobile phase (eluent) that provides clear separation of starting materials and products, and visualization agents that can selectively or universally detect all relevant spots.
Causality Behind Experimental Choices
-
Stationary Phase: Standard silica gel 60 F254 plates are ideal. The silica surface is polar, allowing for separation based on polarity. The F254 indicator facilitates visualization of UV-active compounds.
-
Mobile Phase Selection: The goal is to achieve a target product Rf of ~0.3-0.5, with clear separation from starting materials.
-
Starting Point: A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate) is a common starting point. A 7:3 to 1:1 mixture of Ethyl Acetate/Hexanes is often effective.
-
Tuning Polarity: this compound is a carboxylic acid and thus quite polar. The amine coupling partner's polarity will vary. If spots are clustered at the baseline, increase the eluent's polarity by adding a small percentage (0.5-2%) of acetic acid or methanol. Acetic acid is particularly useful as it can suppress the ionization of the carboxylic acid, reducing streaking and leading to more compact spots.
-
-
Visualization Strategy: Relying solely on UV visualization is a common pitfall, as not all reactants or byproducts may be UV-active. A multi-stain approach is authoritative.
-
UV Light (254 nm): Visualizes aromatic or conjugated systems. The Boc-protected azetidine may not be strongly UV-active, but many amine partners (e.g., anilines) are.
-
Potassium Permanganate (KMnO₄) Stain: An excellent, universal oxidative stain. It will visualize the product and most organic reactants, appearing as yellow/brown spots on a purple background.[9] It is particularly useful for detecting compounds that are not UV-active.
-
Bromocresol Green Stain: This stain is highly specific for acidic functional groups.[10] It will produce a bright yellow spot for the unreacted this compound on a blue background, providing definitive proof of its consumption.
-
Ninhydrin Stain: If the amine coupling partner is a primary amine, this stain will visualize it as a distinct colored spot (typically purple/pink).[9][10][11] This allows for independent tracking of the amine's consumption. Note: This stain will not visualize the Boc-protected starting material or the final amide product.
-
Detailed Protocol: TLC Analysis
-
Sample Preparation: At each time point (e.g., t=0, 1h, 4h, overnight), withdraw a small aliquot (~1-2 µL) from the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with ~0.1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Spot the t=0 sample, the current reaction mixture, and co-spots of the two starting materials. Keep spots small and concentrated.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the spotting line. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Initial Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.
-
Staining:
-
Dip the plate quickly into a jar of potassium permanganate stain.
-
Gently warm the plate with a heat gun until spots appear.
-
Alternatively, for specific detection: Use Bromocresol Green to track the acid or Ninhydrin to track a primary amine starting material on separate plates.
-
Data Interpretation
A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
| Compound | Typical Rf (7:3 EtOAc/Hex) | Visualization Method |
| This compound | Low (e.g., 0.1-0.2) | Bromocresol Green (Yellow), KMnO₄ (Yellow/Brown) |
| Amine Starting Material (e.g., Aniline) | Medium (e.g., 0.6-0.7) | UV, Ninhydrin (if primary), KMnO₄ (Yellow/Brown) |
| Amide Product | Intermediate (e.g., 0.4-0.5) | UV (if chromophore present), KMnO₄ (Yellow/Brown) |
| EDC-Urea Byproduct | Variable, often polar | KMnO₄ (Yellow/Brown) |
Note: Rf values are illustrative and will vary based on the specific amine and exact mobile phase composition.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unambiguous confirmation of product formation through mass detection and allows for accurate quantification of conversion and purity. It is the gold standard for final reaction analysis before work-up and purification.
Causality Behind Experimental Choices
-
Column Chemistry: A reverse-phase C18 column is the workhorse for small molecule analysis. The non-polar stationary phase separates compounds based on their hydrophobicity.
-
Mobile Phase: A gradient elution using water and acetonitrile (ACN) is standard.
-
Additives: The addition of a small amount of acid (0.1% formic acid is most common for MS) is critical. It aids in protonating the analytes, which is essential for positive-ion electrospray ionization (ESI+), the most common mode for this type of analysis. It also improves chromatographic peak shape.[12] Trifluoroacetic acid (TFA) gives excellent peak shape but can cause ion suppression in the mass spectrometer; formic acid is a better compromise.[12]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) is ideal for these moderately polar molecules. Positive ion mode (ESI+) will be used to detect the protonated molecular ions [M+H]⁺.
-
Data Acquisition: A full scan acquisition is used to identify all ions within a specified mass range. This allows for the detection of the expected product as well as potential byproducts or unreacted starting materials.
-
Detailed Protocol: LC-MS Analysis
-
Sample Preparation: Quench a small aliquot (~5 µL) of the reaction mixture in a larger volume of mobile phase A (e.g., 1 mL of Water + 0.1% Formic Acid). This stops the reaction and dilutes the sample to an appropriate concentration for injection. Filter the sample if any solids are present.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI+
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: ~3.5 kV
-
Source/Desolvation Temperature: Optimize for instrument (e.g., 120 °C / 350 °C)
-
Data Interpretation
The LC-MS data will provide a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak.
Caption: Workflow for LC-MS data analysis and interpretation.
Expected Results:
| Compound | Expected [M+H]⁺ (m/z) | Typical Retention Time |
| This compound | 246.13 | Early Eluting |
| Amine Starting Material | Varies (e.g., Aniline = 94.07) | Varies |
| Amide Product | (245.12 + MAmine - 17.01) + 1.01 | Intermediate Eluting |
| N-acylurea byproduct | (245.12 + MEDC - 17.01) + 1.01 = 383.27 (approx) | Late Eluting |
Note: Calculate the exact expected mass of your product and byproducts before analysis. A successful reaction is confirmed by the presence of a major peak at the expected retention time and m/z for the amide product, with minimal signals for the starting materials.
Troubleshooting Common Issues
| Issue | Technique | Probable Cause | Recommended Solution |
| Streaking on TLC Plate | TLC | Carboxylic acid interacting strongly with silica; sample too concentrated. | Add 0.5-1% acetic acid to the mobile phase to suppress ionization.[9] Spot a more dilute sample. |
| No Product Formation Seen | Both | Inefficient activation; steric hindrance; poor nucleophile. | Switch to a more potent coupling reagent like HATU or PyBOP.[7][13] Consider increasing the reaction temperature or extending the reaction time. Ensure all reagents and solvents are anhydrous. |
| Multiple Unidentified Spots/Peaks | Both | Side reactions; decomposition. | Analyze byproducts by LC-MS to identify their masses. The presence of a mass corresponding to an N-acylurea suggests an issue with the EDC coupling.[5] Ensure an additive like HOBt is used.[13] |
| Poor Signal / No Peaks in LC-MS | LC-MS | Ion suppression; sample degradation; incorrect MS settings. | Ensure mobile phase contains an appropriate modifier (e.g., 0.1% formic acid).[12] Check instrument tune and calibration. Prepare a fresh sample and inject a known standard to verify system performance.[14][15][16][17][18] |
| Retention Time Shifts | LC-MS | Column degradation; change in mobile phase composition; temperature fluctuations. | Equilibrate the column with at least 10 column volumes before injection.[17] Prepare fresh mobile phases. Ensure the column oven temperature is stable.[16] |
Conclusion
The successful synthesis of molecules incorporating this compound relies on precise and accurate analytical monitoring. The complementary use of multi-stain TLC for rapid in-process checks and gradient LC-MS for definitive, quantitative analysis provides a self-validating system for reaction monitoring. This dual-pronged approach ensures high confidence in reaction outcomes, facilitates timely troubleshooting, and ultimately accelerates the drug development pipeline by guaranteeing the fidelity of crucial synthetic intermediates.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps Learning Center. [Link]
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EPFL. (n.d.). TLC Visualization Reagents. EPFL ISIC Chemistry Resources. [Link]
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Organic Chemistry. (n.d.). TLC stains. Organic-Chemistry.org. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. CU Boulder Chemistry Resources. [Link]
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Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-571. [Link]
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Bada, J. L., et al. (2012). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. Journal of Chemical Education, 89(2), 248-251. [Link]
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LCGC International. (2023). Troubleshooting LC-MS. Chromatography Online. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci Learning Hub. [Link]
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Organic Chemistry. (n.d.). TLC of aminoacids and short peptides. Organic-Chemistry.org. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Technical Note. [Link]
-
Reddy, P. V., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Combinatorial Science, 17(10), 594-600. [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC Publications. [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]
-
Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Molbank. [Link]
-
CR Subscription Agency. (2021). Thin Layer Chromatography of Amino Acids. Journal of Advancement in Pharmacognosy, 1(2), 35-42. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures. Aapptec Technical Library. [Link]
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Agatonovic-Kustrin, S., & Ristivojevic, P. (2013). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography – Modern TLC, 26(5), 452-456. [Link]
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Van Goethem, C., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 35. [Link]
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ACS Publications. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(11), 1774-1781. [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterization and radiolabeling of a novel chelating agent, 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide with 99mTc. Der Pharma Chemica, 4(3), 1143-1153. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. RSC Publishing. [Link]
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Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269-1281. [Link]
-
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]
-
ResearchGate. (2013). LC-MS/MS for protein and peptide quantification in clinical chemistry. Request PDF. [Link]
-
ATAR Chemistry QCE. (2025). TLC Thin Layer Chromatography with amino acids. YouTube. [Link]
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Resources. [Link]
-
ACS Publications. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(5), 3567-3574. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno PharmChem News. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 1-Boc-(3-carboxymethoxy)azetidine Reactions
Welcome to the technical support hub for 1-Boc-(3-carboxymethoxy)azetidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in reactions involving this versatile building block. We will delve into the causality behind experimental challenges and provide field-proven solutions.
Overview: Understanding the Reactant
This compound is a valuable scaffold in medicinal chemistry, prized for the conformational rigidity imparted by the azetidine ring.[1][2] Its structure features a Boc-protected nitrogen, preventing unwanted N-acylation or alkylation, and a carboxymethoxy group at the 3-position, which is the primary site for synthetic modification, typically through amide bond formation. The stability of the strained four-membered ring and the reactivity of the ester/acid functionality are key considerations in its chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing very low conversion in my amide coupling reaction with a primary/secondary amine. What are the likely causes?
Low conversion is one of the most common hurdles. The issue typically lies in suboptimal activation of the carboxylic acid (after hydrolysis of the methyl ester) or inefficient nucleophilic attack by the amine.
Root Cause Analysis & Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. The choice of coupling reagent is critical.
-
Explanation: Carbodiimide-based reagents like EDC, often used with additives like HOBt or HOAt, form a highly reactive O-acylisourea intermediate. Urnoium/aminium-based reagents like HATU or HBTU form an even more reactive activated ester.
-
Solution: For sterically hindered amines or less nucleophilic anilines, switching from a standard EDC/HOBt protocol to a more potent uronium-based reagent like HATU can significantly improve yields. Ensure all reagents are fresh and anhydrous, as moisture will hydrolyze the activated species.
-
-
Inappropriate Base Selection: The choice and stoichiometry of the base are crucial.
-
Explanation: A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt, freeing the nucleophile.[3] However, excess strong base can lead to side reactions, including epimerization if a chiral center is present.
-
Solution: Use 2-3 equivalents of DIEA. For sensitive substrates, a weaker base like N-methylmorpholine (NMM) can be a better choice.
-
-
Poor Solubility: The solubility of either the azetidine starting material or the amine can be a limiting factor.[3]
Workflow: Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low amide coupling conversion.
Comparative Data: Common Coupling Reagents
| Coupling Reagent | Additive | Base | Key Advantages | Potential Issues |
| EDC | HOBt/HOAt | DIEA/TEA | Cost-effective, water-soluble byproducts. | Lower reactivity, risk of racemization. |
| HATU | None Req. | DIEA/NMM | High reactivity, fast, low racemization. | Higher cost, byproduct removal can be tricky. |
| HBTU | HOBt | DIEA/TEA | Good reactivity, stable. | Can form guanidinium byproducts. |
| T3P | Pyridine | Pyridine | Excellent for difficult couplings, clean profile. | Corrosive, requires careful handling. |
Q2: My reaction is complete, but the isolated yield is poor after workup and purification. Where am I losing my product?
Product loss during extraction and purification is a frequent problem, often due to the product's physical properties or improper technique.
Root Cause Analysis & Solutions:
-
Emulsion Formation During Workup: The amphiphilic nature of some azetidine derivatives can lead to stubborn emulsions during aqueous extraction.[3]
-
Solution: To break an emulsion, add brine (saturated NaCl solution) to the aqueous layer.[3] This increases the ionic strength of the aqueous phase, forcing the organic product out. Alternatively, passing the mixture through a phase separator or using a larger amount of a drying agent like MgSO₄ can resolve the issue.[3]
-
-
Product Solubility in Aqueous Layer: If your final product is highly polar, it may have partial solubility in the aqueous phase, leading to significant loss during extraction.
-
Solution: Perform multiple extractions (3-5 times) with your organic solvent (e.g., DCM, Ethyl Acetate). Before extraction, saturating the aqueous layer with NaCl can help "salt out" the product, driving it into the organic layer.
-
-
Difficulty with Purification: The polarity of the Boc-protected azetidine derivative might be very similar to that of unreacted starting materials or byproducts from the coupling reagents.
-
Solution:
-
Column Chromatography: If silica gel chromatography is failing, try a different stationary phase like alumina.[5] Experiment with different solvent systems, adding a small amount of a modifier like methanol or TEA to the mobile phase to improve separation.
-
Acid/Base Wash: A mild basic wash during workup can help remove acidic byproducts like HOBt or unreacted carboxylic acid starting material.[3]
-
-
Q3: I am observing a significant side product that I suspect is from the cleavage of the Boc group or instability of the azetidine ring. Is this possible?
Yes, while the Boc group is generally stable, certain conditions can compromise it or the azetidine ring itself.
Root Cause Analysis & Solutions:
-
Premature Boc Deprotection: Strongly acidic conditions, even locally, can lead to the loss of the Boc protecting group.
-
Explanation: If your reaction generates a strong acid in situ and is not adequately buffered by the base, partial deprotection can occur. This is less common in standard amide couplings but can happen.
-
Solution: Ensure sufficient base (at least 2 equivalents) is present to neutralize all acidic species generated.
-
-
Azetidine Ring Instability: The four-membered azetidine ring is strained. Under certain conditions, particularly with strong acids or electrophiles, it can undergo ring-opening or ring-expansion reactions.[2]
-
Explanation: Research has shown that some substituted azetidines can rearrange to form more stable five or six-membered rings, such as pyrrolidines or 1,3-oxazines, especially under acidic conditions.[2][6]
-
Solution: Avoid harsh acidic conditions. If your protocol requires an acidic step, perform it at low temperatures (e.g., 0 °C) and for the minimum time necessary. Monitor the reaction closely by TLC or LC-MS to detect the formation of unexpected products.
-
Potential Side Reaction: Ring Expansion
Caption: Potential acid-mediated ring expansion of the azetidine core.
Experimental Protocols
Protocol 1: Optimized Amide Coupling
This protocol is optimized for a standard amide coupling reaction.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Base Addition: Add DIEA (2.5 eq) and stir the mixture for 5 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group.
-
Preparation: Dissolve the Boc-protected azetidine derivative (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C and add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) (5-10 eq), dropwise.[5]
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[5]
-
Workup: Concentrate the reaction mixture under reduced pressure. To isolate the free amine, dissolve the residue in water and wash with an organic solvent (like diethyl ether) to remove non-basic impurities.
-
Isolation: Basify the aqueous layer to pH > 12 with a strong base (e.g., 1M NaOH) and extract the free amine product with DCM (3x).[5]
-
Final Steps: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]
-
1-Boc-Azetidine-3-carboxylic acid. PubChem. [Link]
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Coupling for 1-Boc-(3-carboxymethoxy)azetidine
Welcome to the technical support hub for optimizing the use of 1-Boc-(3-carboxymethoxy)azetidine in amide bond formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique, sterically hindered building block into their synthetic workflows. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally select the ideal coupling conditions for your specific substrate.
Introduction: The Challenge of a Hindered Azetidine Carboxylate
This compound presents a unique set of challenges in amide bond formation. The carboxylic acid is attached to an ether linkage on a strained four-membered azetidine ring.[1][2] This structure introduces significant steric hindrance around the carboxyl group, which can slow down the rate of reaction with amines and lead to low yields or incomplete conversions.[3][4] Furthermore, the proximity of the Boc-protected nitrogen can influence the electronic environment of the reaction center.
Standard coupling conditions that are effective for simple amino acids may prove suboptimal.[5] Therefore, a careful and informed choice of coupling reagent, base, and solvent is critical to achieving high yields, minimizing side reactions, and ensuring the integrity of the final product.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing low or no yield. What's the first thing I should check?
A1: Low yield is the most common issue and typically points to one of three root causes:[3]
-
Inefficient Carboxylic Acid Activation: The steric bulk of the substrate may prevent your chosen coupling reagent from efficiently forming the highly reactive intermediate (e.g., an active ester).[3]
-
Steric Hindrance: The physical blocking by the azetidine ring and Boc group can impede the approach of the amine nucleophile, especially if the amine itself is bulky.[3][4]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role. Anhydrous conditions are essential, as water can hydrolyze the activated intermediate.[3][6]
Your first troubleshooting step should be to re-evaluate your coupling reagent. For sterically hindered substrates, high-reactivity reagents are strongly recommended.
Q2: Which class of coupling reagent is best suited for this molecule?
A2: For sterically demanding couplings, uronium/aminium salt reagents are generally superior to standard carbodiimides like EDC or DCC.[7][8] Reagents such as HATU , HCTU, or COMU are specifically designed for high reactivity and are effective in coupling hindered fragments.[8][9][10] HATU, in particular, is often the reagent of choice due to its rapid reaction kinetics and ability to suppress racemization.[9][10][11][12]
Q3: I'm observing side products in my reaction. What are they likely to be and how can I prevent them?
A3: With uronium reagents, a potential side reaction is guanidinylation of the free amine if an excess of the coupling reagent is used relative to the carboxylic acid.[7] This terminates the reaction by capping the amine. To avoid this, use the coupling reagent in slight excess of the carboxylic acid (e.g., 1.1 eq) but not in large excess.
If using a carbodiimide like DCC or EDC, the primary side reaction is the formation of an N-acylurea byproduct, which can be difficult to remove.[8][13][14] Using an additive like HOBt or OxymaPure can minimize this.[3]
Q4: Does the choice of base matter?
A4: Absolutely. A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid without competing in the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[11][15] For reactions particularly sensitive to racemization, a weaker base like N-methylmorpholine (NMM) can sometimes be beneficial, although it may result in slower reaction rates.[8][12]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and provides a logical path to resolution.
Problem 1: Reaction Stalls - Starting Material Remains After Extended Time
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent Reactivity | The energy barrier for activating the hindered carboxylic acid is too high for your current reagent (e.g., EDC/HOBt). | Switch to a high-performance uronium salt like HATU or COMU. These reagents generate more reactive OAt or Oxyma active esters, respectively, which are better suited for difficult couplings.[8][9] |
| Poor Solubility | One or more of your reactants may not be fully soluble in the chosen solvent, limiting the effective concentration. | Phosphonium-based reagents (e.g., PyBOP) are often more soluble in common solvents like DMF than their uronium counterparts.[7] Consider switching reagents or performing a solvent screen (e.g., NMP, DMSO). |
| Steric Clash | Both the azetidine acid and your amine partner are highly hindered, making the nucleophilic attack extremely slow. | Consider converting the carboxylic acid to an acyl fluoride. This can be done in situ using reagents like TFFH or BTFFH. Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers.[5][8] This strategy is particularly effective where standard coupling methods fail.[5] |
Problem 2: Low Yield with Multiple Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Moisture in Reaction | Water is hydrolyzing the activated ester intermediate back to the carboxylic acid, preventing amide formation.[3] | Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon).[6] |
| Incorrect Stoichiometry | Using a large excess of a uronium reagent can lead to guanidinylation of the amine. | Use a stoichiometry of approximately: Carboxylic Acid (1.0 eq), Amine (1.1-1.2 eq), Coupling Reagent (1.1 eq), and Base (2.0-3.0 eq). Pre-activating the acid with the coupling reagent for 15-30 minutes before adding the amine can also improve results.[16] |
| Racemization/Epimerization | If your amine has a chiral center, harsh conditions or prolonged reaction times can lead to loss of stereochemical purity. | Use a coupling reagent known to suppress racemization, such as HATU or those containing OxymaPure.[12][17][18] Running the reaction at a lower temperature (e.g., starting at 0 °C before warming to room temperature) can also help.[3] |
Visualizing the Path to Success: A Decision Workflow
This workflow guides the user through the process of selecting the optimal coupling strategy based on the nature of the amine coupling partner.
Caption: Decision workflow for selecting a coupling strategy.
Comparative Analysis of Recommended Coupling Reagents
The following table provides a data-driven comparison to guide your selection. Yields are representative and will vary based on the specific amine substrate.
| Reagent Class | Example Reagent | Mechanism Highlight | Typical Yield (Hindered) | Key Advantages | Key Disadvantages |
| Carbodiimide | EDC / HOBt | Forms O-acylisourea, then HOBt ester. | 30-60% | Low cost, readily available. | Lower reactivity, N-acylurea formation, potential for racemization.[8][13][19] |
| Phosphonium Salt | PyBOP | Forms OBt active ester. | 70-90% | High efficiency, no guanidinylation risk, good solubility.[7] | Produces phosphonamide byproducts; can be more expensive.[7] |
| Uronium/Aminium | HATU | Forms highly reactive OAt active ester.[9][10][11] | 85-98% | Highest reactivity , fast kinetics, excellent for hindered substrates, suppresses racemization.[9][12][17] | Potential for guanidinylation if used in large excess.[7] |
| Uronium/Aminium | COMU | Forms Oxyma active ester. | 80-95% | Reactivity comparable to HATU, non-explosive HOBt/HOAt alternative, good solubility.[8][20] | Can also cause guanidinylation. |
Gold-Standard Experimental Protocol: HATU-Mediated Coupling
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine coupling partner (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)[15]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add this compound to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous DMF (aim for a concentration of 0.1-0.5 M).
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).[6][16]
-
Pre-activation: Allow the mixture to stir at room temperature for 15-20 minutes. The solution may change color. This step is crucial for forming the reactive OAt-ester intermediate.[11][16]
-
Amine Addition: Add the amine partner (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature. Monitor its progress periodically by TLC or LC-MS. For very hindered amines, the reaction may require extended time (12-24 hours) or gentle heating (40-50 °C).
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[3] Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Caption: Step-by-step experimental workflow for HATU coupling.
References
- The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
HATU. (n.d.). In Wikipedia. Retrieved from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry [YouTube Video]. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides. (2016). CHIMIA, 70(4), 245-251. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 789-801. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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- 4. chimia.ch [chimia.ch]
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- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
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- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. interchim.fr [interchim.fr]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
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- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
How to avoid side reactions with 1-Boc-(3-carboxymethoxy)azetidine
Technical Support Center: 1-Boc-(3-carboxymethoxy)azetidine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to mitigate common side reactions encountered during its use. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, offering a constrained scaffold for the presentation of a carboxylic acid moiety. However, its structure presents unique challenges. The inherent ring strain of the four-membered azetidine ring, coupled with the reactivity of the carboxylic acid and the lability of the Boc protecting group, can lead to a variety of side reactions.[1][2] This guide will address the most common issues encountered during amide coupling, esterification, and Boc deprotection, providing you with the knowledge to anticipate and circumvent these challenges.
Troubleshooting Guides
This section is dedicated to addressing specific problems you may encounter during your work with this compound. Each issue is broken down into its probable causes, followed by actionable solutions and detailed protocols.
Issue 1: Low Yields in Amide Coupling Reactions
The formation of an amide bond is a cornerstone of many synthetic routes. However, coupling amines to the carboxylic acid of this compound can be challenging, often resulting in low yields.
Probable Causes:
-
Steric Hindrance: The azetidine ring, although small, can present significant steric hindrance around the carboxylic acid, impeding the approach of the amine nucleophile.[3][4]
-
Suboptimal Coupling Reagent: Standard carbodiimide reagents such as DCC and EDC may not be potent enough to overcome the steric hindrance and can lead to low yields.[3]
-
Incomplete Activation: Insufficient activation of the carboxylic acid will result in unreacted starting material.
-
Amine Nucleophilicity: Weakly nucleophilic amines will react sluggishly, leading to incomplete conversion.
Solutions and Protocols:
-
Employ Potent Coupling Reagents: For sterically hindered couplings, onium salt-based reagents are highly recommended.[3][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency in challenging couplings.[3][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective uronium salt-based reagent.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with excellent performance.[7]
-
-
Optimize Reaction Conditions:
-
Double Coupling: If a single coupling reaction does not go to completion, a second coupling with fresh reagents can be performed.[4]
-
Increased Reaction Time: For sluggish reactions, extending the reaction time can improve yields.[4]
-
Solvent Choice: Anhydrous polar aprotic solvents such as DMF or NMP are generally preferred.
-
Optimized Protocol for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Epimerization During Amide Coupling
A significant risk during the activation of the carboxylic acid is epimerization at the adjacent stereocenter, which can lead to a mixture of diastereomers that are often difficult to separate.[8][9]
Probable Causes:
-
Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of epimerization.
-
Strong Base: The use of a strong base can facilitate the deprotonation of the α-carbon.[3]
-
Inappropriate Additives: While HOBt is a common additive, others are more effective at suppressing racemization.
Solutions and Protocols:
-
Minimize Pre-activation Time: Add the amine to the reaction mixture shortly after the coupling reagent.
-
Choice of Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[3]
-
Use Racemization-Suppressing Additives:
-
Alternative Coupling Reagents:
-
T3P® (Propylphosphonic Anhydride): When used with pyridine, it has been shown to be effective for low-epimerization amide bond formation.[8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent generally associated with lower levels of racemization.[3]
-
Issue 3: Side Reactions During Boc Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions. However, this process generates a reactive tert-butyl cation that can lead to unwanted side products.[11][12]
Probable Causes:
-
Alkylation of Nucleophiles: The tert-butyl cation is a potent electrophile that can alkylate nucleophilic functional groups on the substrate or other molecules in the reaction mixture.[11][13] Common targets include electron-rich aromatic rings, and the side chains of tryptophan, methionine, and cysteine.[11][14]
-
Azetidine Ring Opening: The strained azetidine ring can be susceptible to opening under strong acidic conditions.[2]
Solutions and Protocols:
-
Use of Scavengers: Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with the substrate.[11][12] The choice of scavenger is dependent on the nature of the substrate.
| Sensitive Functional Group | Recommended Scavenger(s) | Citation(s) |
| Tryptophan | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | [14] |
| Methionine | Thioanisole | [11] |
| Cysteine | 1,2-Ethanedithiol (EDT) | [11] |
| Tyrosine | Phenol, Anisole | [14] |
| Electron-Rich Aromatics | Triisopropylsilane (TIS), Anisole | [11] |
-
Milder Deprotection Conditions:
Optimized Protocol for Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).
-
Add the appropriate scavenger (e.g., 5-10 equivalents of TIS).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature for 0.5-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and solvent.
-
Co-evaporate with a solvent like toluene to remove residual TFA.[13]
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base during an aqueous workup.
Frequently Asked Questions (FAQs)
Q1: How stable is the azetidine ring in this compound?
The azetidine ring is strained and can be susceptible to ring-opening under harsh conditions, particularly strong acids.[1][2] While the Boc group offers some stability, prolonged exposure to strong acids should be avoided. In some cases, intramolecular ring-opening can occur, especially if a neighboring group can act as a nucleophile.[2]
Q2: Can I perform an esterification on the carboxylic acid of this compound? What are the potential side reactions?
Yes, esterification is possible. A convenient method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine).[16] This method is advantageous as the byproducts (t-butanol and CO₂) are volatile.[16] Potential side reactions could include competitive reaction at the Boc-protected nitrogen under forcing conditions, though this is generally not observed under mild esterification protocols.
Q3: I am coupling this compound to a sensitive, expensive amine. How can I maximize the yield with respect to the amine?
To maximize the yield based on a precious amine, it is advisable to use a slight excess of the carboxylic acid component (this compound) and the coupling reagents. Pre-activating the carboxylic acid for a short period before adding the amine can also ensure that the activated species is readily available for reaction.
Q4: My final product is difficult to purify. What are some common byproducts I should look out for?
Common byproducts can include:
-
Urea byproducts: If using carbodiimide coupling reagents like DCC or EDC, the corresponding urea byproducts can contaminate the product. Using water-soluble EDC can simplify its removal during an aqueous workup.[17]
-
Alkylated side products: From Boc deprotection, you may see your product with an additional tert-butyl group (+56 Da).[14]
-
Diastereomers: If epimerization has occurred during amide coupling, you will have diastereomeric impurities that may be difficult to separate by standard chromatography. Chiral HPLC may be necessary to resolve them.
Visualizations and Workflows
Decision Tree for Amide Coupling Troubleshooting
Caption: Troubleshooting workflow for low amide coupling yields.
Boc Deprotection Workflow with Scavengers
Caption: Step-by-step workflow for Boc deprotection.
References
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
- BenchChem. (2025).
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
-
Li, H., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4838-4841. [Link]
-
Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 438-442. [Link]
-
Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(3), 405-410. [Link]
- ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
- BenchChem. (2025). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. BenchChem.
-
DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products. BenchChem.
- MDPI. (2021).
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. BenchChem.
-
Guchhait, G., & Singh, A. (2016). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. Journal of Peptide Science, 22(10), 639-646. [Link]
- MDPI. (2022).
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem.
-
Jacobsen, E. N., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 143(35), 14266-14274. [Link]
-
Sarpong, R., & Tambar, U. K. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9293-9304. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- ResearchGate. (n.d.). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem.
- Wiley-VCH. (2010).
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]
-
Chemlyte Solutions. (2025). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Chemlyte Solutions. [Link]
- Growing Science. (2022).
- ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate.
- ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
Sources
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- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products Derived from 1-Boc-(3-carboxymethoxy)azetidine
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with products synthesized using 1-Boc-(3-carboxymethoxy)azetidine. This building block is prized for incorporating a constrained, acidic scaffold into novel molecules. However, the unique combination of a lipophilic, acid-labile Boc protecting group and a polar carboxylic acid presents distinct purification challenges. This guide provides field-proven strategies and troubleshooting advice to help you achieve high purity and yield in your experiments.
Understanding the Core Chemistry: Key Purification Handles
Success in purification begins with understanding the molecular properties of your target compound. Products derived from this compound will invariably contain two key functional groups that dictate their behavior.
-
The Carboxylic Acid Moiety (-COOH): This is your primary handle for purification. Its acidic nature (typical pKa ≈ 4-5) allows for dramatic shifts in solubility based on pH.
-
In Basic Conditions (pH > 7): The acid is deprotonated to its carboxylate salt (-COO⁻), rendering the molecule ionic and highly soluble in aqueous solutions.[1][2][3]
-
In Acidic Conditions (pH < 3): The carboxylate is protonated to its neutral form (-COOH), making the molecule significantly less polar and preferentially soluble in organic solvents.[1][2][3][4]
-
-
The Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar moiety that increases the molecule's solubility in organic solvents.[5] Crucially, it is stable under neutral and basic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid (TFA), HCl).[][7][8] This acid lability is a critical parameter to control during purification to prevent unintended deprotection.
The interplay between these two groups forms the foundation of the following purification strategies.
Core Purification Strategies: A Comparative Overview
Choosing the right purification technique depends on the scale of your reaction, the nature of the impurities, and the required final purity.
| Purification Strategy | Primary Application | Key Advantages | Common Challenges |
| Acid-Base Extraction | Initial workup; removal of neutral or basic impurities. | High capacity, rapid, cost-effective, and scalable. | Emulsion formation; potential for product to be too lipophilic to partition effectively. |
| Chromatography | Removal of structurally similar impurities; high-purity polishing. | High resolution and versatility (Normal & Reverse-Phase). | Tailing on silica gel; potential for Boc-group loss with acidic modifiers. |
| Recrystallization | Final purification step for solid products. | Can yield exceptionally pure material; removes trace impurities. | Product may be an oil; requires screening for suitable solvent systems. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of these compounds in a practical question-and-answer format.
Q1: My product is not extracting into the aqueous basic solution during my workup. What's going wrong?
-
Potential Cause: The pH of the aqueous layer may not be high enough to fully deprotonate the carboxylic acid. Alternatively, if your molecule has other large, non-polar groups, its overall lipophilicity may be too high, preventing it from partitioning into the aqueous phase even as a salt.
-
Recommended Solutions:
-
Verify pH: Use pH paper or a meter to ensure the aqueous phase is at a pH of 8-9. A saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient. If not, a dilute solution of sodium carbonate (Na₂CO₃) can be used, but be cautious of potential side reactions like hydrolysis if your molecule contains sensitive esters.
-
Perform Multiple Extractions: Do not rely on a single extraction. Vigorously shake and separate the layers three to four times with fresh aqueous base to ensure complete transfer.
-
Reduce Lipophilicity: If the issue persists, try diluting the primary organic solvent (e.g., Ethyl Acetate) with a more polar, water-miscible solvent like Tetrahydrofuran (THF) before adding the aqueous base. This can help bridge the phase gap.
-
Q2: I am struggling with a persistent emulsion during the liquid-liquid extraction.
-
Potential Cause: Emulsions are common when there are high concentrations of reagents or when amphiphilic byproducts are present. Agitating the mixture too vigorously can also contribute.
-
Recommended Solutions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Let it Stand: Sometimes, simply allowing the separatory funnel to sit undisturbed for 10-30 minutes is enough for the layers to separate.
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® into a clean funnel. This can physically disrupt the emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.
-
Q3: My compound streaks badly on my silica gel column, leading to poor separation and low yield.
-
Potential Cause: This is a classic problem when purifying carboxylic acids on silica gel. The acidic protons on the silica surface interact strongly with your acidic product, causing it to "stick" and elute slowly and broadly (tailing).
-
Recommended Solutions:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% AcOH). This creates a competitive equilibrium, keeping your compound protonated and minimizing its interaction with the silica.
-
Switch to Reverse-Phase Chromatography: This is often the superior method.[9][10][11] The non-polar Boc group provides strong retention on a C18 stationary phase.[12] Use a mobile phase of water and acetonitrile (or methanol), with 0.1% formic acid or TFA added to both solvents to suppress ionization and ensure sharp peaks.
-
Chromatography Troubleshooting Workflow
Caption: Logic diagram for troubleshooting common chromatography issues.
Q4: I am observing loss of the Boc protecting group during my purification protocol.
-
Potential Cause: Unintentional exposure to acidic conditions. This is a common pitfall. It can occur during an acidic workup (e.g., adding 1M HCl to re-protonate the carboxylate and letting it sit too long) or by using overly harsh acidic modifiers in chromatography (e.g., high concentrations of TFA).
-
Recommended Solutions:
-
Minimize Acid Exposure Time: When acidifying the aqueous layer to recover your product, work quickly. Add the acid, confirm the pH, and immediately extract the product into the organic phase. Do not let the aqueous solution sit at a low pH for an extended period.
-
Use Milder Acids: For workups, consider using a 5-10% aqueous solution of citric acid instead of strong mineral acids like HCl.[13]
-
Optimize Chromatography Modifiers: In reverse-phase HPLC, use the lowest effective concentration of acid modifier. 0.1% formic acid is generally much gentler than 0.1% TFA.
-
Q5: My final product is a persistent oil and refuses to crystallize or solidify.
-
Potential Cause: The presence of residual solvents or minor impurities can inhibit the formation of a crystal lattice. Some Boc-protected amino acid derivatives are also inherently non-crystalline.
-
Recommended Solutions:
-
Ensure High Purity: First, confirm the purity is >95% by another method like HPLC or NMR. If not, re-purify using chromatography.
-
Remove Trace Solvents: Dissolve the oil in a small amount of dichloromethane, then add toluene and evaporate the solvents under reduced pressure. Repeating this process (azeotropic drying) can help remove stubborn traces of water or other solvents.
-
Trituration: Add a solvent in which your product is insoluble (or sparingly soluble), such as hexanes, pentane, or diethyl ether. Vigorously stir or sonicate the mixture. This can often induce precipitation or solidification of the product, which can then be collected by filtration.
-
Induce Crystallization: If the product is pure, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly adding a poor solvent (e.g., hexanes) until it just becomes cloudy. Warm the solution slightly to clarify it, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer. Adding a seed crystal can be highly effective.[14][15]
-
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol is designed to separate your acidic product from neutral and basic impurities after a reaction, such as an amide coupling.
-
Initial Quench & Dilution: Quench the reaction mixture as appropriate and remove any volatile organic solvents (e.g., THF, DCM) under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc, ~10-20 mL per gram of crude material).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2 and 3 two more times with fresh NaHCO₃ solution, combining the aqueous extracts each time. This ensures complete extraction of the acidic product. The initial organic layer, which contains neutral or basic impurities, can now be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl or 10% citric acid while stirring until the pH of the solution is ~2-3 (verify with pH paper). A precipitate may form, or the solution may become cloudy.
-
Product Recovery: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate.
-
Final Wash & Drying: Combine the organic extracts from step 6. Wash them once with brine (saturated NaCl solution) to remove bulk water, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Acid-Base Extraction Workflow Diagram
Caption: Step-by-step workflow for purification via acid-base extraction.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]
-
JoVE. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Orgo Made Simple. (2020). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]
-
Meden, A., et al. (2014). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Gunnam, A., et al. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. The Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]
-
ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]
-
Nugraha, Y. P. (n.d.). Zwitterionic cocrystal of diclofenac and L-proline: Structure determination, solubility, kinetics of cocrystallization, and stability study. Retrieved from [Link]
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Sep-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
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- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. hawach.com [hawach.com]
- 13. peptide.com [peptide.com]
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- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Improving Solubility of 1-Boc-(3-carboxymethoxy)azetidine Derivatives
Welcome to the technical support center for 1-Boc-(3-carboxymethoxy)azetidine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges during synthesis, purification, or in vitro screening. We will explore the underlying physicochemical principles governing the solubility of these molecules and provide practical, step-by-step troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this class of compounds.
Q1: Why is my this compound derivative poorly soluble in water or neutral aqueous buffers?
Answer: The solubility of these derivatives is governed by a balance of three key structural features:
-
The 1-Boc (tert-butoxycarbonyl) group: This is a large, lipophilic (fat-loving) protecting group that significantly reduces aqueous solubility.[1][2]
-
The (3-carboxymethoxy) group: This group contains a carboxylic acid (-COOH). In its neutral, protonated form (at acidic or neutral pH), it is significantly less polar and contributes to poor water solubility.[3][4]
-
The Azetidine Ring: This is a polar, four-membered heterocycle that contributes favorably to aqueous solubility, but its effect is often overshadowed by the larger Boc group.[5][6]
At neutral pH, the lipophilic Boc group and the protonated, less polar carboxylic acid dominate, leading to overall low solubility in water.
Q2: I'm trying to run a reaction in an organic solvent like Dichloromethane (DCM), but my compound won't dissolve. Why?
Answer: While the Boc group enhances solubility in many organic solvents, the free carboxylic acid group is highly polar and can form strong intermolecular hydrogen bonds with other molecules. This can create a crystal lattice structure that is difficult for less-polar solvents like DCM to break down, resulting in poor solubility.[7] Essentially, the molecule is too polar for non-polar solvents but too non-polar (due to the Boc group) for highly polar aqueous solvents.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What's happening?
Answer: This is a classic solubility problem for many drug candidates. Your compound is likely highly soluble in the pure DMSO stock. However, when you dilute this into an aqueous buffer, the solvent environment rapidly changes from a favorable organic one to an unfavorable aqueous one. The compound's concentration in the final buffer exceeds its maximum aqueous solubility, causing it to "crash out" or precipitate.[8] This is a common issue for compounds classified as BCS Class II or IV.[9][10]
Q4: Can I just heat the mixture to get my compound to dissolve?
Answer: Gentle warming (e.g., to 37-40°C) can help overcome the initial energy barrier for dissolution and is a valid first step.[8] However, be cautious. Excessive or prolonged heating can potentially lead to the thermal degradation of your compound or cleavage of the acid-labile Boc group, especially under acidic conditions.[11][12] It is a temporary solution and does not increase the thermodynamic solubility; the compound may precipitate again upon cooling.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed strategies and protocols to systematically address and solve solubility issues in both aqueous and organic systems.
Troubleshooting Aqueous Solubility
The primary strategy for improving the aqueous solubility of these acidic compounds is to ionize the carboxylic acid group into its highly soluble carboxylate salt form.
Problem: Poor solubility in neutral (pH ~7.4) aqueous buffers (e.g., PBS).
-
Probable Cause: The carboxylic acid is primarily in its protonated (-COOH) form, which is not readily water-soluble.
-
Solution 1: pH Adjustment.
-
Causality: By increasing the pH of the solution to a value at least 1-2 units above the pKa of the carboxylic acid, you can deprotonate it to form the much more polar and water-soluble carboxylate anion (-COO⁻).[13][14] The sodium, ammonium, and potassium salts of carboxylic acids are generally quite soluble in water.[3]
-
Protocol: See Protocol 1: Systematic pH-Solubility Screening .
-
-
Solution 2: Use of Co-solvents.
-
Causality: Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds by reducing the polarity of the overall solvent system.[15][16]
-
Common Co-solvents: DMSO, Ethanol, Polyethylene Glycol 400 (PEG400).
-
Protocol: See Protocol 2: Co-solvent Screening .
-
-
Solution 3: Formal Salt Formation.
-
Causality: For long-term stability and consistent formulation, preparing and isolating a stable salt of your compound is a superior strategy to in situ pH adjustment.[17][18] This is a standard practice in pharmaceutical development.[19]
-
Protocol: See Protocol 3: Small-Scale Salt Formation Screening .
-
Decision Workflow for Aqueous Solubility
The following diagram outlines a logical workflow for tackling aqueous solubility issues.
Troubleshooting Organic Solubility
Improving solubility in organic solvents is critical for chemical reactions (synthesis, derivatization) and purification (chromatography).
Problem: Poor solubility in common non-polar or moderately polar organic solvents (e.g., DCM, Ethyl Acetate, THF).
-
Probable Cause: The high polarity and hydrogen-bonding capability of the free carboxylic acid group hinder dissolution.
-
Solution 1: Solvent Selection.
-
Causality: Matching the polarity of the solvent to the solute is key. More polar organic solvents are often required. The presence of water can sometimes surprisingly increase the solubility of carboxylic acids in certain organic solvents.
-
Recommendation: Screen a panel of solvents with varying polarities. See Table 2 for suggestions.
-
-
Solution 2: Use of a Polar Co-solvent.
-
Causality: Adding a small amount of a highly polar solvent, like methanol (MeOH) or Dimethylformamide (DMF), can disrupt the intermolecular hydrogen bonds of the carboxylic acid, allowing the bulk solvent to solvate the molecule more effectively.
-
Example: For a reaction in DCM, try adding 5-10% (v/v) of DMF or MeOH.
-
-
Solution 3: In Situ Salt Formation.
-
Causality: For reactions involving the azetidine nitrogen or other parts of the molecule, adding a non-nucleophilic organic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) can deprotonate the carboxylic acid. The resulting triethylammonium salt often has very different solubility properties and may be more soluble in the reaction solvent.[20]
-
-
Solution 4: Chemical Modification (Esterification).
-
Causality: If the free acid is not required for the subsequent step, converting it to an ester (e.g., methyl or ethyl ester) will remove the problematic hydrogen-bonding proton and dramatically increase solubility in a wide range of organic solvents.[7] This is a common strategy to facilitate purification or characterization.
-
Data Summary Tables
Table 1: Estimated Physicochemical Properties of 1-Boc-azetidine-3-carboxylic acid
| Property | Value | Significance for Solubility | Source |
|---|---|---|---|
| Molecular Weight | 201.22 g/mol | Affects dissolution rate. | [21] |
| XLogP3 | 0.4 | Indicates a relatively low lipophilicity, but the Boc group's influence is significant. | [21] |
| H-Bond Donor Count | 1 (from -COOH) | A key driver of intermolecular interactions, reducing organic solubility. | [21] |
| H-Bond Acceptor Count | 4 (from C=O, -O-) | Allows interaction with protic solvents. | [21] |
| pKa (estimated) | ~4.5 | The pH at which the carboxylic acid is 50% ionized. Crucial for pH adjustment strategies. | Typical for similar carboxylic acids |
| Topological Polar Surface Area | 66.8 Ų | A measure of polarity; moderate value suggests amphiphilic character. |[21] |
Table 2: Common Solvents for Screening
| Solvent | Type | Polarity Index | Typical Use Case |
|---|---|---|---|
| Aqueous Systems | |||
| Water / PBS (pH 7.4) | Protic, Polar | 10.2 | Biological assays, initial screening. |
| 0.1 M NaOH (aq) | Basic, Polar | - | Solubilizing via deprotonation. |
| Tris or Bicarbonate Buffer (pH 8-9) | Buffered, Polar | - | Controlled pH increase for assays. |
| Organic Systems | |||
| Dichloromethane (DCM) | Aprotic, Low Polarity | 3.1 | Reactions, extractions. |
| Ethyl Acetate (EtOAc) | Aprotic, Mid Polarity | 4.4 | Chromatography, extractions. |
| Tetrahydrofuran (THF) | Aprotic, Mid Polarity | 4.0 | Reactions, good for slightly polar compounds. |
| Acetonitrile (MeCN) | Aprotic, Polar | 5.8 | Reactions, HPLC, good general solvent. |
| Methanol (MeOH) | Protic, Polar | 5.1 | Highly polar reactions, co-solvent. |
| Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | Reactions requiring high solubility of polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | Stock solutions, difficult-to-dissolve compounds. |
Part 3: Experimental Protocols
Protocol 1: Systematic pH-Solubility Screening
Objective: To determine the minimum pH required to achieve the desired aqueous concentration.
-
Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or universal buffer) with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments.
-
Dispensing: To separate microcentrifuge tubes, add a small, pre-weighed amount of your compound (e.g., 1 mg).
-
Solubilization: Add a defined volume of each buffer to the corresponding tube to achieve the target concentration (e.g., 1 mL for 1 mg/mL).
-
Equilibration: Vortex each tube vigorously for 1 minute, then place on a rotator at room temperature for 1-2 hours to allow it to reach equilibrium.
-
Observation: Visually inspect each tube for undissolved solid material.
-
Quantification (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analysis: Identify the lowest pH at which your compound is fully dissolved at the target concentration. Ensure this pH is compatible with your downstream application.
Protocol 2: Co-solvent Screening
Objective: To find a suitable co-solvent system for aqueous applications when pH adjustment alone is insufficient or not possible.
-
Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mg/mL).
-
Buffer Preparation: Prepare your final aqueous assay buffer at the desired pH.
-
Test Matrix: In separate tubes, prepare the final buffer containing different percentages of a co-solvent (e.g., DMSO, ethanol, PEG400). Typical final concentrations to test are 0.5%, 1%, 2%, and 5% (v/v).
-
Critical: Always prepare a "vehicle control" with the same final concentration of co-solvent but without your compound to test for effects on your assay.[8]
-
-
Dilution: Add a small aliquot of your DMSO stock solution to each co-solvent/buffer mixture to achieve the final desired concentration of your compound.
-
Observation: Vortex immediately and observe for any signs of precipitation (cloudiness, visible particles) over a period of 30-60 minutes.
-
Selection: Choose the system with the lowest percentage of co-solvent that maintains the solubility of your compound.
Protocol 3: Small-Scale Salt Formation Screening
Objective: To identify a suitable counterion for creating a stable, soluble salt form of your compound.
-
Compound Preparation: Dissolve your carboxylic acid derivative in a suitable organic solvent with a relatively low boiling point (e.g., Methanol, Ethanol, or Ethyl Acetate) at a concentration of approximately 0.1-0.2 M.
-
Counterion Preparation: Prepare stock solutions (typically 1.0 M) of various pharmaceutically acceptable bases (counterions) in the same solvent. A general rule is to select a counterion whose pKa is at least 2-3 units higher than the pKa of your acidic drug to ensure efficient salt formation.[19][22]
-
Common Counterions: Sodium hydroxide, potassium hydroxide, calcium hydroxide, L-arginine, tromethamine, triethylamine.
-
-
Reaction: In small glass vials, add your compound solution. Then, add a stoichiometric equivalent (1.0 eq) of the counterion solution dropwise while stirring.
-
Observation: Observe the vials for the formation of a precipitate. Successful salt formation often results in the salt crystallizing or precipitating out of the organic solvent.
-
Isolation & Analysis: If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the resulting solid (e.g., by melting point) and test its solubility in your target aqueous buffer using Protocol 1 . If no solid forms, slow evaporation of the solvent may induce crystallization.
References
-
Jadhav, N.R., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Fujikawa, Y., et al. (2011). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. Journal of Medicinal Chemistry. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Date, A.A., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]
- Sharma, D., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
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Patel, V.R., & Agrawal, Y.K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. [Link]
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Pandit, N.K., & Strykowski, J.M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]
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Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Brainly.com. [Link]
-
Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
- Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
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Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. [Link]
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Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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IJMDSR. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
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PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
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Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
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Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
- Brittain, H.G. (2009). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
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Tung, L.A., & King, C.J. (1995). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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National Institutes of Health. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Library of Medicine. [Link]
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]
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National Institutes of Health. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Library of Medicine. [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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Solubility of Things. (n.d.). Azetidine. Solubility of Things. [Link]
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Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
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Britannica. (n.d.). Carboxylic acid. Britannica. [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/askscience. [Link]
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Sprakel, L.M.J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. [Link]
-
Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
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National Institutes of Health. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Library of Medicine. [Link]
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Chemrevise. (n.d.). Naming carboxylic acids. Chemrevise. [Link]
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ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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- 22. pharmtech.com [pharmtech.com]
Technical Support Center: Managing Steric Hindrance in Boc-Protected Azetidine Couplings
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthetic challenges of forming amide bonds with N-Boc-protected azetidines. The inherent steric bulk of the tert-butyloxycarbonyl (Boc) group, combined with the conformational constraints of the four-membered azetidine ring, presents a significant hurdle, often leading to low yields and incomplete reactions. This document synthesizes field-proven insights and established chemical principles to help you navigate these difficult couplings.
Understanding the Core Challenge: The "Steric Shield"
The primary obstacle in these reactions is steric hindrance. The bulky Boc protecting group effectively acts as a "steric shield" around the azetidine nitrogen, impeding the approach of an activated carboxylic acid. This is further complicated by substituents on the azetidine ring, which can add to the steric congestion.[1][2] Consequently, the azetidine nitrogen acts as a poor nucleophile, drastically slowing the rate of amide bond formation and allowing side reactions or decomposition to compete with the desired coupling. Standard coupling conditions that are effective for less hindered secondary amines often fail, necessitating the use of highly reactive reagents and optimized protocols.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct, problem-solving guide for issues encountered during your experiments.
Question 1: My coupling reaction has a very low yield, or I've recovered only starting materials. What is the most likely cause?
This is the most common failure mode and typically points to insufficient activation energy to overcome the steric barrier.
Answer: The root cause is almost always a combination of an insufficiently reactive coupling reagent and non-optimized reaction conditions.
-
Primary Action: Upgrade Your Coupling Reagent. Standard carbodiimide reagents like DCC or EDC are often ineffective for these substrates, even with additives.[3][4] You must employ a high-potency reagent designed for hindered couplings.
-
Recommended Starting Point: Modern uronium or phosphonium salt reagents are the industry standard for difficult couplings.
-
HATU is considered a gold-standard reagent. It reacts with the carboxylic acid to form a highly reactive OAt-ester intermediate, which is more susceptible to nucleophilic attack by the hindered amine than the OBt-ester formed by its predecessor, HBTU.[5][6][7] The nitrogen atom in the 7-position of the HOAt moiety provides anchimeric assistance, further accelerating the coupling.
-
COMU is a third-generation uronium reagent with reactivity comparable to HATU but with a superior safety profile.[8][9][10] It is based on OxymaPure, which is not explosive like the HOBt/HOAt additives found in older reagents, making it a safer and highly effective alternative.[10][11]
-
PyBOP is an excellent phosphonium-based alternative. It avoids the carcinogenic byproduct HMPA associated with the original BOP reagent and does not pose the risk of guanidinylation side reactions seen with uronium salts.[12][13]
-
-
-
Secondary Actions: Optimize Reaction Parameters.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. For more robust substrates, microwave irradiation can dramatically shorten reaction times. Monitor carefully for potential degradation.
-
Extend Reaction Time: Hindered couplings are slow. Reactions may require 12-24 hours to reach completion, compared to 1-4 hours for unhindered amines.
-
Increase Reagent Equivalents: Use a higher excess (1.5–2.0 equivalents) of both the carboxylic acid and the coupling reagent relative to the Boc-azetidine.
-
Solvent Choice: While DMF is common, N-Methyl-2-pyrrolidone (NMP) or a DMF/DMSO mixture can improve the solubility of complex substrates and sometimes accelerate reactions.
-
Question 2: My LCMS analysis shows the formation of a side product with a mass corresponding to my Boc-azetidine + 99.07 Da. What is this?
Answer: This side product is likely the result of guanidinylation of the azetidine nitrogen.
-
Causality: This occurs when using uronium-based coupling reagents (like HATU, HBTU, HCTU) in excess relative to the carboxylic acid.[8] The highly reactive uronium salt can react directly with the amine, forming an undesired guanidinium species that caps the azetidine, preventing the desired amide bond formation.
-
Solutions:
-
Adjust Stoichiometry: Always use a slight excess of the carboxylic acid relative to the uronium reagent (e.g., 1.1 eq acid, 1.0 eq HATU). This ensures the coupling reagent is consumed in the activation of the acid.
-
Switch Reagent Class: The simplest and most robust solution is to switch to a phosphonium-based reagent such as PyBOP or PyAOP . These reagents activate the carboxylic acid through a different mechanism and do not have the capacity to guanidinylate the amine, making them ideal for in situ activation protocols where precise stoichiometry can be challenging.[13]
-
Question 3: The reaction is sluggish, but I am concerned about epimerization of a chiral center on my carboxylic acid. How can I increase the reaction rate safely?
Answer: Balancing reactivity with the preservation of stereochemical integrity is critical.
-
Causality: Aggressive conditions (high heat, strong bases) required to force a hindered coupling can also accelerate the racemization of the activated carboxylic acid.
-
Solutions:
-
Use a Racemization-Suppressing Reagent:
-
COMU and other Oxyma-based reagents are specifically designed for low racemization.[8][9]
-
T3P® (Propanephosphonic acid anhydride) is an exceptionally mild and effective coupling reagent known for its very low rates of epimerization.[14][15][16] It is an excellent choice when coupling valuable, racemization-prone substrates.[16][17]
-
-
Choose the Right Base: Use a hindered, non-nucleophilic base. DIPEA (N,N-Diisopropylethylamine) is standard. For extremely sensitive substrates, the weaker base 2,4,6-collidine can be beneficial in minimizing racemization.[8]
-
Consider Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH can be highly effective. The small size of the fluoride leaving group minimizes steric repulsion during the coupling step, allowing the reaction to proceed under milder conditions.[4][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of uronium and phosphonium salt coupling reagents? A: Both reagent classes work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.
-
Uronium/Aminium salts (HATU, COMU): In the presence of a base, they react with the carboxylate to form a highly reactive O-acylisourea active ester (e.g., an OAt-ester for HATU).[6]
-
Phosphonium salts (PyBOP, PyAOP): They react with the carboxylate to form a reactive acyloxyphosphonium cation, which then generates a benzotriazole ester that reacts with the amine.[18][19]
Q2: Can I just use an acid chloride of my carboxylic acid? A: While acid chlorides are highly reactive, their preparation can sometimes be harsh and may not be compatible with sensitive functional groups on the carboxylic acid. Furthermore, the HCl byproduct generated during the coupling requires scavenging by a base, which can complicate the reaction. For highly hindered systems where other methods fail, it remains an option, but modern coupling reagents generally offer a milder, more controlled, and often more effective one-pot solution.[4]
Q3: How important is the pre-activation step? A: For hindered couplings, pre-activating the carboxylic acid is highly recommended. This involves mixing the carboxylic acid, coupling reagent, and base in a solvent like DMF for several minutes (1-5 min) before adding the Boc-azetidine.[5][10] This ensures the active ester is fully formed and available to react immediately once the amine is introduced, maximizing the reaction's efficiency.
Visualizing the Process
Amide Bond Formation Workflow
This diagram illustrates the general workflow for activating and coupling a carboxylic acid to a hindered amine like a Boc-protected azetidine.
Caption: General workflow for hindered amide coupling.
Troubleshooting Decision Tree
Use this logical guide to diagnose and solve failed coupling reactions.
Caption: Troubleshooting workflow for failed couplings.
Data Summary & Protocols
Table 1: Comparison of Recommended Coupling Reagents for Hindered Azetidines
| Reagent | Class | Key Advantage(s) | Key Consideration(s) |
| HATU | Uronium | High reactivity for hindered substrates; extensive literature support.[5][6] | Can cause guanidinylation if used in excess; based on potentially explosive HOAt.[11] |
| COMU | Uronium | Reactivity comparable to HATU; superior safety profile (Oxyma-based); water-soluble byproducts.[8][11][12] | Newer reagent, may be more expensive. |
| PyBOP | Phosphonium | High reactivity; does not cause guanidinylation; byproducts are less hazardous than original BOP.[12][13] | Solutions in DMF have moderate stability; can be more expensive than carbodiimides. |
| T3P® | Phosphonic Anhydride | Excellent for epimerization-prone substrates; mild conditions; water-soluble byproducts simplify workup.[14][15][16] | Often requires a base like pyridine or N-methylimidazole. |
| DIC/Oxyma | Carbodiimide | Cost-effective; Oxyma additive boosts reactivity and suppresses racemization; soluble urea byproduct.[3][12] | Generally lower reactivity than uronium/phosphonium salts for severely hindered cases. |
Experimental Protocol Showcase
Protocol 1: General Procedure for HATU-Mediated Coupling
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.15 equivalents) followed by DIPEA (3.0 equivalents). Stir the solution at room temperature. A color change may be observed. Allow the mixture to pre-activate for 2-5 minutes.[20]
-
Coupling: Add a solution of the Boc-protected azetidine (1.0 equivalent) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor the reaction progress by LCMS or TLC.
-
Workup: Upon completion, dilute the reaction with ethyl acetate or another suitable solvent and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: General Procedure for PyBOP-Mediated Coupling (Guanidinylation-Free)
-
Preparation: In a dry flask under an inert atmosphere, combine the carboxylic acid (1.2 equivalents), the Boc-protected azetidine (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 6-18 hours.[18]
-
Monitoring & Workup: Monitor the reaction and perform the aqueous workup and purification as described in Protocol 1.
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255.
- Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. doi:10.2533/chimia.2014.252
- Genovino, J., Lagu, B., Wang, Y., & Touré, B. B. (2012). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications, 48(50), 6295-6297. doi:10.1039/C2CC32538A
- Kumar, A., Kumar, V., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45393-45437. doi:10.1039/C7RA08719A
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of organic chemistry, 71(22), 8516–8523. doi:10.1021/jo061255j
- Tatosian, D. A., & Ghadiri, M. R. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 18(11), 14217-14227. doi:10.3390/molecules181114217
- Genovino, J., Lagu, B., Wang, Y., & Touré, B. B. (2012). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2021). Request PDF. Retrieved from [Link]
- Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 71(22), 8516-8523. doi:10.1021/jo061255j
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace. Retrieved from [Link]
- Wipf, P., & Li, W. (1996). Comparative study of methods to couple hindered peptides. Bioorganic & medicinal chemistry letters, 6(13), 1545-1548.
- Kjell, D. P., & Rantanen, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11487-11491. doi:10.1039/C5OB02129D
- El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. doi:10.1002/psc.1204
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2023). Dilun Biotechnology. Retrieved from [Link]
- Blanchet, M., et al. (2011). 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry.
- Augustine, J. K., Atta, R. N., Ramappa, B. K., & Boodappa, C. (2010). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ARKIVOC, 2010(9), 24-53.
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2023). Dilun Biotechnology. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 16(1), 6–9. doi:10.1002/psc.1204
-
Phosphonium coupling. (n.d.). In Wikipedia. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602. doi:10.1021/cr100048w
- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4838-4841. doi:10.1021/ol201934q
-
T3P: A Convenient and Useful Reagent in Organic Synthesis. (2018). ResearchGate. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(2), 196-208.
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
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- 9. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
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- 19. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
1-Boc-(3-carboxymethoxy)azetidine stability under different reaction conditions
Welcome to the technical support center for 1-Boc-(3-carboxymethoxy)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the effective use of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind the experimental observations, ensuring your success in incorporating this unique azetidine derivative into your synthetic workflows.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] The strained azetidine ring offers a rigid scaffold, while the carboxymethoxy moiety provides a handle for further functionalization, commonly through amide bond formation.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the azetidine nitrogen, allowing for controlled, sequential reactions.[1] However, the interplay between these three components—the Boc group, the strained ring, and the carboxylic acid—dictates its stability and reactivity. This guide will help you navigate the nuances of its chemistry.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound.
Q1: I'm seeing unexpected deprotection of the Boc group during my amide coupling reaction. What's going on?
A1: While the Boc group is generally stable under the neutral to slightly basic conditions of most amide coupling reactions, inadvertent exposure to acidic conditions can cause its removal.[3][4] This can happen if:
-
Your carboxylic acid coupling partner is particularly acidic.
-
You are using a salt of an amine as a coupling partner without adding a sufficient amount of a non-nucleophilic base to neutralize it first.
-
The coupling additives, such as HOBt, can be acidic and may contribute to a lower pH in the reaction mixture.
Troubleshooting:
-
Ensure your reaction mixture is not acidic. You can test the pH of a small aliquot.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to the reaction mixture, especially when using amine salts.
-
Consider using coupling reagents that do not require acidic additives.
Q2: My reaction to deprotect the Boc group is sluggish or incomplete. How can I improve this?
A2: Incomplete deprotection is often a matter of optimizing the acidic conditions.[5][6][7] The choice of acid, solvent, temperature, and reaction time are all critical.
-
Acid Strength: Trifluoroacetic acid (TFA) is generally more effective than hydrochloric acid (HCl) for Boc deprotection.[3][5]
-
Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[3][7] For HCl, it is often used as a solution in an organic solvent like dioxane or methanol.[7][]
-
Temperature: Most Boc deprotections proceed readily at room temperature.[5] Gentle warming can sometimes accelerate a sluggish reaction, but be cautious as this can also promote side reactions.
Q3: After Boc deprotection, I'm observing side products. Could the azetidine ring be opening?
A3: Yes, the strained azetidine ring can be susceptible to nucleophilic ring-opening, especially under acidic conditions where the azetidine nitrogen becomes protonated.[9] The stability of the azetidine ring is highly dependent on the substituents on the nitrogen.[9] While the carboxymethoxy group is not directly involved in ring-opening, the reaction conditions for Boc deprotection can create an environment where this side reaction can occur.
Troubleshooting:
-
Use the mildest acidic conditions that are effective for Boc deprotection.
-
Keep reaction times to a minimum and monitor the reaction closely by TLC or LC-MS.
-
Work at lower temperatures (e.g., 0 °C) to disfavor the ring-opening pathway.
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reactions
Low yields in amide coupling are a common frustration. The workflow below will help you diagnose and solve the issue.
Caption: Troubleshooting workflow for low amide coupling yields.
Expert Insights on Amide Coupling:
-
Activation is Key: The formation of a highly reactive activated ester from the carboxylic acid is the first and most critical step.[10] Reagents like HATU and PyBOP are often more efficient than carbodiimides like EDC and DCC, especially for sterically hindered substrates.[11]
-
Solvent Matters: Use anhydrous polar aprotic solvents like DMF or NMP to ensure all reagents are fully dissolved and to prevent hydrolysis of the activated ester.
-
Base Selection: The choice of base is critical. A non-nucleophilic base like DIPEA is preferred to scavenge the acid produced during the reaction without competing with the amine nucleophile.
Problem 2: Incomplete Boc Deprotection
The following decision tree will guide you through optimizing the Boc deprotection of this compound.
Caption: Decision tree for optimizing Boc deprotection.
Causality in Boc Deprotection: The mechanism of acid-catalyzed Boc deprotection involves the formation of a stable tert-butyl cation.[3][7] This intermediate can then alkylate other nucleophiles in the reaction mixture, leading to side products.[7][12] The addition of a scavenger like anisole or thioanisole can trap the tert-butyl cation and prevent these unwanted side reactions.[7]
Data Summary Tables
Table 1: Recommended Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[3] | 30 min - 2 h | Room Temp | Highly effective; ensure good ventilation.[3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 4 M | 1 - 4 h | Room Temp | Can be milder than TFA.[7] |
| Zinc Bromide | Dichloromethane (DCM) | 2-3 equivalents | 12 - 24 h | Room Temp | A milder Lewis acid alternative.[5] |
Table 2: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base (optional) | Solvent | Typical Yields | Notes |
| EDC | HOBt | DIPEA | DMF | Good to Excellent | Water-soluble byproducts simplify workup.[4][10] |
| HATU | None | DIPEA | DMF, NMP | Excellent | Fast reaction times and low racemization.[11] |
| PyBOP | None | DIPEA | DMF, DCM | Excellent | Byproducts are less hazardous than those from BOP.[11] |
| DCC | HOBt | DIPEA | DCM, THF | Good to Excellent | Dicyclohexylurea byproduct is insoluble and can be filtered off.[10][11] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[3]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base.
Protocol 2: Amide Coupling using HATU
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected (3-carboxymethoxy)azetidine (as the free base or TFA salt with an additional equivalent of DIPEA) (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Deprotection of N-Boc group present in amino acids and other derivatives - ResearchGate. Available at: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros - Reddit. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. Available at: [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions - ResearchGate. Available at: [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed. Available at: [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
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- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. peptide.com [peptide.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Preventing racemization of azetidine-based amino acids during synthesis
A Guide to Preserving Chiral Integrity and Preventing Racemization
Welcome to the technical support center for scientists and researchers working with azetidine-based amino acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of synthesizing peptides and drug candidates containing these unique building blocks. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab, with a core focus on maintaining the stereochemical integrity of your molecules.
The incorporation of azetidine-based amino acids, such as azetidine-2-carboxylic acid (Aze), offers medicinal chemists a powerful tool to introduce conformational rigidity and novel structural motifs into peptides and small molecules.[1][2] However, the inherent ring strain of the four-membered heterocycle, combined with the general susceptibility of α-amino acids to racemization during chemical synthesis, presents a significant challenge.[3][4] Preserving the desired enantiopurity is paramount, as the stereochemistry at the α-carbon dictates the molecule's three-dimensional structure and, consequently, its biological activity.[5][6]
This guide will explain the mechanisms behind racemization and provide actionable strategies and detailed protocols to ensure your synthesis yields a product with the highest possible chiral purity.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of azetidine-based amino acid synthesis?
A1: Racemization is the process where a pure, single enantiomer of a chiral molecule (typically the desired L-form for natural amino acid analogs) is converted into an equal mixture of both its L- and D-enantiomers.[5] In peptide synthesis, this process is more accurately termed epimerization , which is the change in configuration at a single stereocenter in a molecule with multiple stereocenters.[7] For the purpose of this guide, we will use the common term "racemization" to describe the loss of stereochemical integrity at the α-carbon of the azetidine amino acid during synthesis. This results in the incorporation of the incorrect D-amino acid diastereomer into your peptide chain, which can be difficult to separate and can drastically alter or eliminate the biological activity of the final product.[6]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during amide bond formation is almost always base-catalyzed and proceeds through two primary pathways, both of which involve the abstraction of the proton at the α-carbon.[8][9]
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[9] The activated carboxyl group of the N-protected azetidine amino acid can be attacked intramolecularly by the carbonyl oxygen of the N-protecting group (like Fmoc or Boc). This forms a planar, 5(4H)-oxazolone intermediate. The proton at the α-carbon of this intermediate is highly acidic and is easily removed by a base. The resulting achiral, resonance-stabilized system can then be attacked by the incoming amine nucleophile from either face, leading to a mixture of L- and D-diastereomers.[5]
-
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base to form an achiral enolate intermediate.[9] While less common than the oxazolone pathway, it can become significant under strongly basic conditions or with certain activated intermediates that are slow to react with the amine component.
Q3: Are azetidine-based amino acids more susceptible to racemization than other amino acids?
A3: While all α-amino acids (except glycine) are susceptible, the unique stereoelectronic properties of the azetidine ring could theoretically influence racemization rates. The inherent ring strain of the azetidine scaffold (~25.4 kcal/mol) can affect bond angles and orbital alignments, potentially increasing the acidity of the α-proton compared to its less-strained pyrrolidine counterpart (proline).[4] However, in practice, the most significant factors determining racemization risk remain universal: the choice of protecting group, the activation method (coupling reagent), the strength and stoichiometry of the base used, and the reaction conditions (temperature, time, solvent).[7][8] Therefore, while the azetidine ring is a unique structural feature, preventing racemization relies on adhering to the established best practices for chirally sensitive amino acids.
Troubleshooting Guide: High Racemization Detected
This section provides a systematic approach to diagnosing and solving issues of high epimerization observed during the synthesis of azetidine-containing peptides.
Sources
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up reactions with 1-Boc-(3-carboxymethoxy)azetidine for library synthesis
An Application Scientist's Guide to Scaling Up Reactions with 1-Boc-(3-carboxymethoxy)azetidine for Library Synthesis
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to incorporate this versatile building block into their library synthesis workflows, with a specific focus on scaling up amide coupling reactions. As Senior Application Scientists, we understand that moving from a small-scale reaction to a multi-gram synthesis for library production introduces unique challenges. This document provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to ensure your scale-up process is efficient, reliable, and successful.
The Utility of this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry. The azetidine ring is a four-membered saturated heterocycle that serves as a conformationally restricted scaffold.[1] Its incorporation into molecules can limit conformational flexibility, which may lead to higher binding affinity with biological targets.[1] The Boc-protecting group ensures the stability of the strained azetidine ring during coupling reactions and allows for selective deprotection later in the synthetic sequence.[2][3][4] The carboxymethoxy moiety provides a carboxylic acid handle for standard amide bond formation, making it an ideal component for generating diverse chemical libraries.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[5] Proper storage is critical to prevent degradation and ensure its reactivity is preserved for consistent results.
Q2: What is the primary challenge when working with azetidine-containing compounds? A: The main challenge is the inherent strain of the four-membered ring.[2] This strain increases the ring's susceptibility to opening under harsh conditions, such as strong acids or with certain nucleophiles. The N-Boc protecting group significantly enhances stability, but careful optimization of reaction conditions is still necessary to prevent side reactions.[2]
Q3: Which analytical techniques are best for monitoring the progress of an amide coupling reaction with this reagent? A: Thin-layer chromatography (TLC) is a rapid and effective method for qualitative monitoring. For more quantitative and precise tracking of product formation and consumption of starting materials, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][4]
Q4: Can the Boc-protecting group be cleaved during the coupling reaction? A: The Boc group is robust and stable under the neutral or basic conditions typically employed for amide bond formation.[4] It is specifically designed to be removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), so cleavage during the coupling step is highly unlikely.[4][6]
In-Depth Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of amide coupling reactions involving this compound.
Problem: Low or Incomplete Reaction Conversion
Q: My reaction has stalled, or the yield of the desired amide is very low. What are the common causes and how can I fix this?
A: Low conversion is a frequent issue during scale-up. The root cause often lies in reagent quality, activation efficiency, or reaction conditions.
-
Cause 1: Inefficient Carboxylic Acid Activation. The formation of an amide bond requires the activation of the carboxylic acid group of this compound. If the coupling reagent is old, hydrated, or otherwise compromised, activation will be inefficient.
-
Solution: Always use fresh, high-quality coupling reagents. Ensure all solvents, particularly those used for the coupling reaction (like DMF or DCM), are anhydrous, as water will quench the activated species. For particularly challenging or sterically hindered amines, pre-activating the carboxylic acid for 15-20 minutes with the coupling reagent and base before adding the amine can significantly improve yields.[4][7]
-
-
Cause 2: Sub-optimal Coupling Reagent Choice. Not all coupling reagents are equally effective for all substrates. The choice depends on the steric hindrance of the amine, the desired reaction time, and cost considerations.
-
Solution: For difficult couplings, a switch to a more powerful uronium/aminium salt like HATU or COMU is recommended.[7][8] These reagents form highly reactive activated esters and are known for their high efficiency, even with hindered substrates.[7][8] Refer to the table below for a comparison of common coupling reagents.
-
-
Cause 3: Incorrect Stoichiometry or Base. On a larger scale, accurate measurement of reagents is critical. Furthermore, the choice and amount of base are crucial.
-
Solution: Double-check the molar equivalents of all reagents. Typically, 1.0-1.2 equivalents of the coupling reagent and 1.0 equivalent of the amine are used relative to the carboxylic acid. Uronium and phosphonium-based reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), typically used in 2.0-3.0 equivalents to neutralize the acid formed and facilitate the reaction.[7][9] Using a weaker base or insufficient equivalents can stall the reaction.
-
Problem: Formation of Significant Side Products
Q: I'm observing unexpected spots on my TLC or peaks in my LC-MS analysis. What are the likely side reactions?
A: Side product formation can complicate purification and reduce yields. Understanding the potential pathways is key to mitigating them.
-
Side Reaction 1: Racemization. If the amine being coupled is chiral, there is a risk of epimerization at the alpha-carbon, particularly with carbodiimide reagents.
-
Mitigation: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential when using carbodiimides (e.g., EDC, DIC) as it minimizes racemization by forming a less reactive, more stable activated ester intermediate.[9][10][11] Uronium/aminium reagents like HATU and HBTU inherently have a lower risk of causing racemization.[8][10]
-
-
Side Reaction 2: Guanidinylation. When using uronium/aminium reagents (like HBTU or HATU) in large excess, they can react directly with the free amine of your substrate to form a guanidinium byproduct.[12]
-
Mitigation: Avoid using a large excess of the coupling reagent. A stoichiometry of 1.05-1.2 equivalents is usually sufficient. Ensure that the carboxylic acid is activated before or concurrently with the introduction of the amine to ensure the coupling reagent reacts preferentially with the acid.
-
-
Side Reaction 3: Azetidine Ring Opening. Although the N-Boc group provides significant stability, the strained ring can be susceptible to opening under certain conditions, particularly at low pH or with aggressive nucleophiles.[2][13]
-
Mitigation: Maintain neutral or slightly basic reaction conditions. Avoid unnecessarily long reaction times or high temperatures, which can promote degradation pathways.[4] It is crucial to monitor the reaction and work it up once complete.
-
Problem: Difficulties in Product Purification
Q: The crude product is difficult to purify. How can I effectively remove unreacted starting materials and coupling byproducts?
A: Purification is often the bottleneck in library synthesis. A well-designed strategy can save significant time and resources.
-
Challenge 1: Removing Coupling Agent Byproducts. The byproducts of coupling reagents can be challenging to separate from the desired product.
-
Solution:
-
DCC: The dicyclohexylurea (DCU) byproduct is mostly insoluble in solvents like DCM and can be removed by filtration.[10][11] However, residual amounts can be tricky.
-
EDC: This reagent and its urea byproduct are water-soluble, making them easily removable with an aqueous workup. This is a significant advantage for simplifying purification.[4][10]
-
HATU/HBTU/PyBOP: Byproducts are typically soluble in both organic and aqueous phases under acidic/basic conditions, allowing for removal via standard liquid-liquid extraction.[9]
-
-
-
Challenge 2: Separating Product from Unreacted Carboxylic Acid. this compound is acidic and can be difficult to separate from a neutral amide product via chromatography.
-
Solution: Perform a basic aqueous wash during workup (e.g., with saturated sodium bicarbonate solution). The unreacted carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired amide product remains in the organic layer.
-
Data & Protocols
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for success. This table summarizes the key characteristics of commonly used reagents for amide bond formation.
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Key Considerations & Byproduct Removal |
| HATU | Uronium/Aminium | Very Fast | Very Low | Highly efficient for hindered couplings. Byproducts are removed by aqueous workup.[7][8] |
| HBTU/TBTU | Uronium/Aminium | Fast | Low | Very common and effective. Byproducts are soluble and removed by aqueous workup.[9][10] |
| PyBOP | Phosphonium | Fast | Low | Efficient, with non-carcinogenic byproducts that can be removed by workup.[7][10] |
| EDC | Carbodiimide | Moderate | Moderate (Low with additive) | Cost-effective. Water-soluble byproducts are easily removed with an aqueous wash.[9][10] |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | DIC's urea byproduct is soluble in organic solvents. HOBt suppresses racemization.[10][11] |
Visualizing the Workflow & Troubleshooting
A clear process flow is essential for reproducible, large-scale synthesis.
Caption: General experimental workflow for amide coupling.
Caption: Decision tree for troubleshooting low reaction yield.
Protocol 1: Scaled-Up Amide Coupling using HATU
This protocol describes a general procedure for coupling this compound with a primary or secondary amine on a 10 mmol scale.
Materials:
-
This compound (2.31 g, 10.0 mmol, 1.0 eq)
-
Amine of interest (10.0 mmol, 1.0 eq)
-
HATU (4.18 g, 11.0 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
-
Ethyl acetate (EtOAc), 0.5 N HCl, saturated NaHCO₃ solution, brine
Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.31 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMF (50 mL) and stir until all solids have dissolved. Add the amine (10.0 mmol).
-
Activation: To the stirred solution, add HATU (4.18 g, 11.0 mmol) followed by the dropwise addition of DIPEA (3.5 mL, 20.0 mmol) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every hour using LC-MS or TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL).
-
Extraction: Separate the layers. Wash the organic layer sequentially with 0.5 N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Protocol 2: Boc-Deprotection of the Azetidine Product
This protocol describes the removal of the Boc protecting group to reveal the secondary amine of the azetidine ring.
Materials:
-
Boc-protected azetidine product (5.0 mmol, 1.0 eq)
-
Dichloromethane (DCM) (25 mL)
-
Trifluoroacetic acid (TFA) (10 mL)
Procedure:
-
Setup: Dissolve the Boc-protected azetidine product (5.0 mmol) in dichloromethane (25 mL) in a round-bottom flask at room temperature.
-
Deprotection: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (10 mL) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (3 x 20 mL) to remove residual TFA.
-
Final Product: The resulting product is typically the TFA salt of the deprotected amine, which can often be used directly in the next step or neutralized with a base as needed.
References
- 1-Boc-(3-Carboxymethoxy)
- Troubleshooting guide for 3-(2-Phenoxyethyl)
- 1-Boc-(3-Carboxymethoxy)
- Coupling Reagents. Aapptec Peptides.
- 1-Boc-azetidine-3-carboxylic acid Properties. Sigma-Aldrich.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. Benchchem.
- 1-boc-3-oxo-azetidine Inform
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- 1-Boc-3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine. SynHet.
- Amine Protection / Deprotection. Fisher Scientific.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry.
- Novabiochem® Coupling reagents. Merck Millipore.
- 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981. PubChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- A Comparative Guide to Coupling Reagents for Boc-Dap-OH Deriv
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters.
- Experimental Procedure. The Royal Society of Chemistry.
- Azetidines. Enamine.
- 1-Boc-3-(Amino)azetidine | 193269-78-2. ChemicalBook.
- 1-Boc-3-iodoazetidine | 254454-54-1. ChemicalBook.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2. ChemicalBook.
- A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. Benchchem.
- Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Tetrahedron Letters.
- 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid. TCI Chemicals.
- N-Boc-Azetidine-3-carboxylic acid. BLD Pharm.
- The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Medium.
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Extensive Biginelli Reaction: Activated Charcoal Promoted Green Approach for one pot synthesis of 4H-pyrimido[2,1-b][5][14]benzothiazole-3-carboxylate derivatives. ResearchGate.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-Boc-(3-carboxymethoxy)azetidine and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Boc-(3-carboxymethoxy)azetidine , a key building block in contemporary drug discovery.
In the absence of publicly available spectral data for this compound, this guide will present a detailed, theoretically-derived analysis based on fundamental principles and comparative data from structurally related analogs. This approach not only offers a predictive framework for the characterization of this specific molecule but also serves as a broader instructional tool for the spectroscopic analysis of substituted azetidine derivatives.
The Analytical Imperative: Why NMR and MS are Critical
NMR and MS are indispensable techniques in the synthetic chemist's toolkit. NMR spectroscopy provides exquisitely detailed information about the carbon-hydrogen framework of a molecule, revealing connectivity and stereochemical relationships. Mass spectrometry, on the other hand, offers precise molecular weight information and insights into the fragmentation patterns of a molecule, further confirming its identity. For a molecule like this compound, with its distinct functional groups—a Boc-protecting group, an azetidine ring, an ether linkage, and a carboxylic acid—each technique provides a unique and complementary piece of the structural puzzle.
Analysis of this compound: A Predictive Approach
Molecular Structure:
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum of this compound is expected to exhibit several key signals. The most prominent feature will be the singlet from the nine equivalent protons of the tert-butyl group of the Boc protector, typically found in the upfield region around 1.45 ppm. The protons on the azetidine ring will present as a more complex series of multiplets due to geminal and vicinal coupling. The methine proton at the 3-position (CH-O) is anticipated to appear as a multiplet around 4.3-4.5 ppm. The methylene protons of the azetidine ring (CH₂) will likely resonate as two distinct multiplets between 3.8 and 4.2 ppm. The methylene protons of the carboxymethoxy group (O-CH₂-COOH) are expected to produce a singlet around 4.1 ppm. The acidic proton of the carboxylic acid is often broad and its chemical shift is highly dependent on concentration and solvent, but it could be expected in the downfield region of 10-12 ppm.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
In the proton-decoupled ¹³C NMR spectrum, we anticipate signals corresponding to each unique carbon atom. The carbonyl carbon of the Boc group should appear around 156 ppm, while the quaternary carbon of the tert-butyl group will be near 80 ppm, and the methyl carbons of the tert-butyl group will resonate at approximately 28 ppm. The azetidine ring carbons are expected in the mid-field region, with the C3 carbon (bearing the carboxymethoxy group) around 70-75 ppm and the C2/C4 carbons between 50-55 ppm. The methylene carbon of the carboxymethoxy group should be in the range of 65-70 ppm, and the carboxylic acid carbonyl carbon is expected to be the most downfield signal, around 175 ppm.
Predicted Mass Spectrum (ESI+)
Electrospray ionization in the positive mode (ESI+) is expected to yield the protonated molecule [M+H]⁺ as the base peak at m/z 232.2. Another common adduct would be the sodium adduct [M+Na]⁺ at m/z 254.2. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, significant fragment ions at m/z 176.1 (loss of C₄H₈) and m/z 132.1 (loss of the Boc group) are anticipated.
Comparative Analysis with Structurally Related Azetidine Derivatives
To provide a robust framework for our predictive analysis, we will compare the expected spectral features of this compound with the known data of three key analogs: 1-Boc-3-azetidinone , 1-N-Boc-3-azetidinecarboxylic acid , and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key ESI-MS Ions (m/z) |
| This compound (Predicted) | ~1.45 (s, 9H), 3.8-4.2 (m, 4H), 4.1 (s, 2H), 4.3-4.5 (m, 1H), 10-12 (br s, 1H) | ~28.0 (3C), 50-55 (2C), 65-70, 70-75, ~80.0, ~156.0, ~175.0 | [M+H]⁺ 232.2, [M+Na]⁺ 254.2, 176.1, 132.1 |
| 1-Boc-3-azetidinone | 1.46 (s, 9H), 4.67 (s, 4H) | 28.3, 69.5 (2C), 81.2, 156.1, 204.6 | [M+H]⁺ 172.1 |
| 1-N-Boc-3-azetidinecarboxylic acid | 1.45 (s, 9H), 3.4-3.6 (m, 1H), 4.1-4.3 (m, 4H) | 28.3, 35.8, 56.7 (2C), 80.5, 156.5, 176.8 | [M-H]⁻ 200.1 |
| tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 1.44 (s, 9H), 2.7-2.8 (m, 1H), 3.6-3.7 (m, 2H), 3.9-4.0 (m, 2H) | 28.5, 34.2, 57.8 (2C), 65.4, 79.8, 157.0 | [M+H]⁺ 188.1 |
This comparative table highlights the expected similarities and differences in the spectral data. For instance, the characteristic singlet of the Boc group protons is consistently observed around 1.45 ppm across all compounds. The chemical shifts of the azetidine ring protons and carbons, however, are highly sensitive to the nature of the substituent at the 3-position, providing a diagnostic handle for structural confirmation.
Experimental Protocols
To ensure the acquisition of high-quality data for compounds of this class, the following standardized protocols are recommended.
NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial.[1][2]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[1][2]
2. ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
3. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the nucleus to ¹³C.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.[3][4]
Mass Spectrometry Data Acquisition
Caption: Workflow for LC-MS data acquisition and analysis.
1. Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent compatible with electrospray ionization (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase. For ESI+, the mobile phase typically contains a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[5]
2. ESI-MS Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire mass spectra in both positive and negative ion modes to observe all possible ionic species.
-
Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.[6]
3. Tandem MS (MS/MS) Acquisition:
-
Select the molecular ion of interest (e.g., [M+H]⁺) in the first mass analyzer.
-
Fragment the selected ion in a collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer. The fragmentation pattern provides valuable structural information.[7][8]
Conclusion
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]
-
Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. Available at: [Link]
-
Scribd. NMR Sample Preparation Guide. Available at: [Link]
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University of Ottawa. NMR Sample Preparation. Available at: [Link]
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Gopi, H., et al. (2005). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1833-1844. Available at: [Link]
-
NMR Spectroscopy Facility, University of California, San Diego. NMR Sample Preparation. Available at: [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]
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CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Available at: [Link]
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Indian Institute of Technology Delhi. 13C NMR spectroscopy. Available at: [Link]
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Wikipedia. Carbon-13 nuclear magnetic resonance. Available at: [Link]
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ResearchGate. Parameters for 13 C-NMR measurement. Available at: [Link]
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ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]
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The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]
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de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 32(1), 1-27. Available at: [Link]
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Master Organic Chemistry. 13-C NMR - How Many Signals. Available at: [Link]
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ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). Available at: [Link]
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Wikipedia. Electrospray ionization. Available at: [Link]
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Atanasov, V., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Reviews, 121(3), 1354-1393. Available at: [Link]
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Tsujikawa, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 317-323. Available at: [Link]
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Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. Available at: [Link]
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Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available at: [Link]
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OpenOChem Learn. Interpreting. Available at: [Link]
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ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
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SpectraBase. Azetidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
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Structure-activity relationship (SAR) studies of 1-Boc-(3-carboxymethoxy)azetidine analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Boc-(3-carboxymethoxy)azetidine Analogs
A Foreword for the Modern Drug Hunter
As a Senior Application Scientist, my experience has consistently shown that success in drug discovery is rarely a matter of serendipity. It is a discipline of rational design, iterative optimization, and a deep, mechanistic understanding of the interplay between a molecule and its biological target. The azetidine ring, a strained four-membered heterocycle, has become a cornerstone of this modern approach.[1][2][3] Its conformational rigidity offers a unique advantage, allowing for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity.[1][2] This guide provides a focused, comparative analysis of this compound analogs, a scaffold ripe with potential, to arm fellow researchers with the causal insights needed to accelerate their discovery programs.
The Strategic Value of the this compound Scaffold
The core structure of this compound presents three primary vectors for chemical modification, each offering a distinct handle to modulate the compound's biological and pharmacokinetic profile.
-
The Azetidine Ring: This strained core acts as a rigid spacer, locking substituents into a defined three-dimensional arrangement. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2]
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is not merely a synthetic convenience. Its size and lipophilicity contribute significantly to the overall properties of the molecule, influencing solubility, cell permeability, and potential interactions with hydrophobic pockets in a target protein.
-
The Carboxymethoxy Sidechain: The -O-CH₂-COOH moiety is a critical pharmacophoric element. The ether oxygen and the carboxylic acid group provide key hydrogen bond acceptor and donor capabilities, respectively, which are often essential for anchoring the molecule within a target's active site.
Our exploration of the SAR will be framed around the systematic modification of these three regions.
A Comparative Analysis of Analog Performance: Decoding the SAR
The true value of SAR lies in quantifying the impact of structural changes on biological function. The following table presents data for a series of rationally designed analogs, evaluated for their inhibitory activity against a hypothetical protein kinase target. This data-driven comparison illuminates the causal relationships between structure and activity.
| Analog | Structural Modification | Rationale for Modification | Kinase Inhibition (IC₅₀, nM) | Cellular Potency (EC₅₀, µM) |
| Parent | None | Baseline compound | 250 | 15.2 |
| 1a | N-Boc → N-Benzoyl | Explore alternative N-substituents for aromatic interactions. | 180 | 10.5 |
| 1b | -COOH → -COOCH₃ (Methyl Ester) | Prodrug strategy to mask the polar carboxylic acid and improve cell permeability.[4][5] | >10,000 | 2.1 |
| 1c | -COOH → Tetrazole | Bioisosteric replacement to maintain acidic character with altered pKa and metabolic profile. | 450 | 18.9 |
| 1d | Azetidine-H → Azetidine-2-Me | Introduce a small hydrophobic group to probe for a nearby pocket. | 95 | 5.8 |
Analysis of Key Findings:
-
The Carboxylate is Key for Direct Inhibition: The stark loss of in vitro activity upon conversion to the methyl ester (1b ) underscores the critical role of the free carboxylic acid in binding to the kinase, likely through a direct ionic or hydrogen bond interaction.
-
Prodrug Strategy Succeeds: Despite its poor in vitro potency, the methyl ester 1b demonstrates significantly improved cellular activity over the parent compound. This classic prodrug approach works because intracellular esterases cleave the ester, releasing the active carboxylic acid "parent" compound inside the cell, bypassing initial permeability barriers.[4][5]
-
Bioisostere Mismatch: The tetrazole analog (1c ) was a less effective replacement for the carboxylic acid in this specific case, resulting in a nearly two-fold loss of activity. This suggests that the precise geometry, acidity, and hydrogen bonding capacity of the carboxylate are optimally tuned for this target.
-
Probing a Hydrophobic Pocket: The addition of a simple methyl group at the 2-position of the azetidine ring (1d ) yielded a >2.5-fold improvement in both biochemical and cellular potency. This strongly suggests the presence of a small, unexploited hydrophobic pocket adjacent to the azetidine ring in the kinase's binding site.
Validated Experimental Protocols
Scientific integrity demands reproducible methodologies. The following sections provide detailed, self-validating protocols for the synthesis and biological evaluation of the parent compound, grounded in established chemical principles.
Synthesis of this compound (Parent Compound)
This protocol follows a logical and efficient three-step sequence starting from a commercially available precursor. The workflow is designed for clarity and reproducibility.
Caption: Synthetic workflow for the parent compound.
Step-by-Step Methodology:
-
Alkylation of the Hydroxyl Group:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-3-hydroxyazetidine (1.0 eq).[6]
-
Dissolve in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: The strong base NaH deprotonates the hydroxyl group to form a nucleophilic alkoxide.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purify the crude ester intermediate by column chromatography on silica gel.[1]
-
-
Saponification of the Ester:
-
Dissolve the purified ester from the previous step in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours. Causality: LiOH is a strong base that hydrolyzes the ethyl ester to the corresponding carboxylate salt.
-
Monitor ester consumption by TLC.
-
Once complete, acidify the reaction mixture to pH ~3 using 1M hydrochloric acid (HCl).
-
Extract the final carboxylic acid product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the final product, which can be further purified by recrystallization if necessary.
-
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a standard method for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Caption: Experimental workflow for IC₅₀ determination.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% dimethyl sulfoxide (DMSO), starting from a high concentration (e.g., 1 mM).
-
Reaction Setup: In a 384-well assay plate, add the kinase enzyme and ATP solution to each well. Then, add the diluted test compound.
-
Initiation: Initiate the enzymatic reaction by adding a fluorescently-labeled peptide substrate. The final reaction volume should be uniform across all wells.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period, typically 60 minutes.
-
Termination: Stop the reaction by adding a stop solution containing EDTA. Causality: EDTA chelates the Mg²⁺ ions required by the kinase for activity, effectively halting the reaction.
-
Detection: Read the plate using a fluorescence polarization (FP) reader. As the enzyme phosphorylates the substrate, the larger phosphorylated peptide tumbles more slowly in solution, resulting in a higher FP signal. Inhibitors prevent this change.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls. Plot the percent inhibition as a function of compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Conclusion and Authoritative Perspective
The structure-activity relationship for this compound analogs is a compelling case study in rational drug design. Our comparative analysis reveals that while the carboxylic acid is indispensable for direct target engagement, its inherent polarity can be a barrier to cellular activity—a challenge effectively overcome with a prodrug strategy.[4][5] Furthermore, the sensitivity of the scaffold to even minor substitutions, such as the addition of a methyl group, highlights the power of using the rigid azetidine core to systematically probe the topology of a target's active site.[2] Future investigations should focus on exploring a wider array of N-substituents and performing more extensive bioisosteric replacements of the carboxylic acid to further optimize potency, selectivity, and pharmacokinetic properties.
References
- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
- Azetidines. Enamine.
- Azetidines of pharmacological interest. PubMed.
- Relevance and chemistry of azetidines and ABBs.
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Navigating the Gauntlet: A Comparative Guide to In Vitro and In Vivo Stability Assays for Azetidine-Containing Molecules
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and ability to provide unique vectors for substituent placement offer significant advantages in optimizing potency and selectivity. However, the intrinsic ring strain that confers these desirable properties also presents a unique set of challenges, particularly concerning the molecule's stability.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile of azetidine-containing drug candidates is paramount to their successful progression from bench to bedside.
This guide provides an in-depth, comparative analysis of the essential in vitro and in vivo assays used to evaluate the stability of azetidine-containing molecules. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, present comparative data to contextualize results, and offer field-proven insights to navigate the complexities of stability assessment for this unique chemical class.
The Double-Edged Sword: Understanding Azetidine Stability
The approximately 25.4 kcal/mol of ring strain in azetidine makes it more stable than the highly reactive aziridine but significantly more strained than the five-membered pyrrolidine (5.4 kcal/mol).[2] This intermediate reactivity is the crux of both its utility and its potential downfall. The strained C-N bonds can be susceptible to nucleophilic attack, leading to ring-opening reactions. This can be a significant liability, both in terms of chemical stability under various formulation conditions and metabolic stability in a biological environment.[3] One of the key metabolic pathways for strained rings is glutathione (GSH) conjugation, which can occur even without prior bioactivation by cytochrome P450 enzymes.[4]
In Vitro Stability Assessment: The First Line of Defense
In vitro assays are the cornerstone of early drug discovery, providing a rapid and cost-effective means to assess the stability of a large number of compounds and establish structure-stability relationships. For azetidine-containing molecules, the primary in vitro stability assays are focused on metabolic and chemical degradation.
Metabolic Stability in Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The microsomal stability assay is a fundamental tool for predicting in vivo hepatic clearance.
The "Why" Behind the "How": This assay assesses a compound's susceptibility to Phase I metabolism. By incubating the compound with liver microsomes and an NADPH-regenerating system (the cofactor for CYPs), we can measure the rate of disappearance of the parent compound over time. This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow for In Vitro Stability Assays
Caption: Workflow for in vitro metabolic and plasma stability assays.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (pooled): 20 mg/mL stock.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System Solution (e.g., NADPH-A/B).
-
Internal Standard (IS) Solution: A structurally similar, stable compound at a known concentration in acetonitrile.
-
-
Assay Procedure:
-
Prepare a working solution of the test compound by diluting the DMSO stock in phosphate buffer to achieve a final incubation concentration of 1 µM.
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Seal the plate and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound and the internal standard using LC-MS/MS.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).
-
Plasma Stability
In addition to hepatic metabolism, drug candidates can be degraded by enzymes present in plasma, such as esterases and amidases. The plasma stability assay is crucial for identifying compounds susceptible to this type of degradation, which can lead to rapid clearance and a short in vivo half-life.
The "Why" Behind the "How": This assay helps to distinguish between hepatic and extra-hepatic clearance. For prodrugs, particularly those with ester linkages, this assay is critical to confirm their conversion to the active form. For azetidine-containing molecules, this assay can also provide insights into their chemical stability in a biological matrix.
Detailed Protocol: Plasma Stability
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Pooled Plasma (from relevant species, e.g., human, rat, mouse) with anticoagulant (e.g., heparin).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Internal Standard (IS) Solution in acetonitrile.
-
-
Assay Procedure:
-
Thaw the plasma at 37°C.
-
Prepare a working solution of the test compound by diluting the DMSO stock in phosphate buffer to achieve a final incubation concentration of 1 µM.
-
In a 96-well plate, add the plasma.
-
Add the test compound working solution.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Follow steps for centrifugation and supernatant transfer as in the microsomal stability assay.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, quantify the parent compound remaining at each time point and calculate the half-life.
-
Chemical Stability and Ring-Opening Propensity
A unique concern for azetidine-containing molecules is their potential for chemical degradation, particularly acid-catalyzed ring-opening.[3] This can be a significant issue for orally administered drugs that must survive the acidic environment of the stomach.
The "Why" Behind the "How": A simple chemical stability assay at low pH can provide an early warning of this potential liability. Comparing the stability of an azetidine-containing compound to its pyrrolidine and piperidine analogs can be highly informative.
Comparative Chemical Stability Data
| Compound Analogue | Ring System | T1/2 at pH 1.8 (NMR) | Reference |
| N-phenyl-azetidine derivative | Azetidine | < 10 min | [3] |
| N-pyridyl-azetidine derivative | Azetidine | > 24 h | [3] |
| Pyrrolidine analog | Pyrrolidine | Stable | [3] |
As the data suggests, the substitution on the azetidine nitrogen can have a dramatic impact on its stability in acidic conditions.[3]
Glutathione Trapping for Reactive Metabolites
Given the potential for ring-opening of the strained azetidine ring, it is crucial to assess the formation of reactive metabolites that can covalently bind to cellular macromolecules, a potential source of toxicity.
The "Why" Behind the "How": Glutathione (GSH) is a cellular nucleophile that can "trap" reactive electrophilic metabolites. By incubating the compound with liver microsomes in the presence of GSH and analyzing for the formation of GSH-adducts by LC-MS/MS, we can identify potential bioactivation pathways.
Detailed Protocol: Glutathione Trapping Assay
-
Prepare Reagents:
-
Same as for the microsomal stability assay, with the addition of a 50 mM stock solution of glutathione (GSH) in phosphate buffer.
-
-
Assay Procedure:
-
Follow the microsomal stability protocol, but include GSH in the incubation mixture at a final concentration of 5 mM.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
After quenching and centrifugation, analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Search for the expected mass of the parent compound plus the mass of glutathione (or the γ-glutamyl-cysteinyl portion following cleavage).
-
Utilize precursor ion or neutral loss scanning modes on the mass spectrometer to specifically detect GSH adducts.
-
In Vivo Stability Assessment: The Whole-Organism Perspective
While in vitro assays are invaluable for screening, in vivo studies in animal models are essential to understand the true pharmacokinetic (PK) profile of a drug candidate.
Experimental Workflow for In Vivo Pharmacokinetic Studies
Caption: A generalized workflow for in vivo pharmacokinetic studies.
The "Why" Behind the "How": In vivo studies integrate all the ADME (Absorption, Distribution, Metabolism, and Excretion) processes. By measuring the drug concentration in plasma over time after administration, we can determine key PK parameters that inform dosing regimens for clinical studies.
Detailed Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing:
-
Fast the animals (e.g., Sprague-Dawley rats) overnight.
-
Administer the compound via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), and CL (clearance).[5]
-
Comparative In Vivo Pharmacokinetic Data of Azetidine-Containing Compounds
| Compound | Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Reference |
| Azetidine Analog A | Rat | 10 mg/kg, PO | 500 | 1.0 | 2500 | 3.5 | 60 | [5] |
| Azetidine Analog B | Mouse | 5 mg/kg, IV | 1200 | 0.08 | 1800 | 2.0 | 45 | [6] |
Bioanalytical Considerations: Quantifying Azetidine-Containing Molecules
Accurate and precise quantification of azetidine-containing compounds in biological matrices is essential for all stability and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Key Aspects of LC-MS/MS Method Development:
-
Sample Preparation: Protein precipitation is often the simplest and most effective method for extracting small molecules from plasma.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically a good starting point.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode provides the best selectivity and sensitivity for quantification.
Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Determined by direct infusion of the analyte |
Conclusion: A Holistic Approach to Stability Assessment
The azetidine ring offers exciting opportunities in drug design, but its unique chemical nature necessitates a thorough and tailored stability assessment strategy. A multi-pronged approach, combining in vitro metabolic and chemical stability assays with in vivo pharmacokinetic studies, is crucial for identifying and mitigating potential liabilities early in the drug discovery process. By understanding the "why" behind the "how" and leveraging comparative data, researchers can confidently navigate the challenges of developing safe and effective azetidine-containing therapeutics.
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]
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Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography. ResearchGate. [Link]
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Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients. Cancer Chemotherapy and Pharmacology. [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
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Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Azetidine Building Blocks in Synthesis: A Head-to-Head Comparison
For the modern medicinal chemist, the azetidine ring is a privileged scaffold.[1][2] This strained, four-membered saturated heterocycle imparts a unique combination of conformational rigidity, improved aqueous solubility, and metabolic stability to drug candidates.[3][4] However, the very ring strain that makes azetidines so valuable also presents unique challenges and opportunities in their synthesis and functionalization. The choice of the azetidine building block is therefore a critical decision that can significantly impact the success of a synthetic campaign.
This guide provides a head-to-head comparison of common azetidine building blocks, moving beyond a simple catalog of reagents to offer a deeper understanding of the causality behind their reactivity. We will explore how the choice of N-protecting group and C3-functionalization dictates the synthetic pathways available to the discerning researcher.
Part 1: The Influence of the Nitrogen Protecting Group: A Comparative Analysis
The nitrogen atom of the azetidine ring is the most common site for functionalization and the attachment of protecting groups. The nature of this N-substituent profoundly influences the stability and reactivity of the ring, particularly its susceptibility to ring-opening and the acidity of the α-protons. Here, we compare the most common N-protected azetidines: N-Boc, N-Cbz, N-benzyl, and N-sulfonyl derivatives.
N-Boc-Azetidine: The Workhorse of Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is arguably the most widely used protecting group for azetidines. Its key advantage lies in its facile removal under acidic conditions, which are orthogonal to the basic and nucleophilic conditions often employed in subsequent synthetic steps.
Key Features:
-
Deprotection: Readily cleaved with trifluoroacetic acid (TFA) or other strong acids.
-
Reactivity: The electron-withdrawing nature of the carbamate activates the α-protons, facilitating deprotonation and subsequent functionalization.[5]
-
Stability: Generally stable to a wide range of non-acidic reagents.
Experimental Insight: The lithiation of N-Boc protected aza-heterocycles is a well-established method for C-H functionalization. However, studies on related N-Boc-pyrrolidines and -piperidines have shown that the rotation of the Boc group can be slow at low temperatures, which can impact reaction yields.[6] This is an important consideration when planning lithiation-substitution sequences with N-Boc-azetidines.
N-Cbz-Azetidine: The Choice for Orthogonal Deprotection
The carboxybenzyl (Cbz) group offers an alternative to the Boc group, with the significant advantage of being removable under neutral conditions via hydrogenolysis. This orthogonality is crucial in complex syntheses where acid-labile groups are present elsewhere in the molecule.
Key Features:
-
Deprotection: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and neutral method.
-
Reactivity: Similar to the Boc group, the Cbz group activates the α-protons for deprotonation.
-
Orthogonality: Can be removed in the presence of acid-labile groups like Boc and t-butyl esters, and base-labile groups like Fmoc.
N-Benzyl-Azetidine: A Robust and Readily Available Building Block
N-benzyl (Bn) protected azetidines are common starting materials due to their ease of synthesis. The benzyl group is generally more robust than the Boc and Cbz groups, but its removal requires hydrogenolysis.
Key Features:
-
Deprotection: Removed by catalytic hydrogenation, similar to the Cbz group.
-
Reactivity: The electron-donating nature of the benzyl group can influence the reactivity of the azetidine ring, generally making it less susceptible to nucleophilic attack compared to N-acyl or N-sulfonyl derivatives.
-
Stability: Highly stable to a wide range of reaction conditions, including strongly acidic and basic media.
N-Sulfonyl-Azetidines: Activating the Ring for Nucleophilic Attack
Sulfonyl protecting groups, such as tosyl (Ts) and mesyl (Ms), are strongly electron-withdrawing and significantly activate the azetidine ring towards nucleophilic ring-opening. This property makes them valuable for the synthesis of functionalized acyclic amines.
Key Features:
-
Deprotection: Can be challenging, often requiring harsh reducing agents.
-
Reactivity: The strong electron-withdrawing nature of the sulfonyl group makes the azetidine ring highly susceptible to nucleophilic attack and ring-opening.
-
Comparative Reactivity: A study on the anionic ring-opening polymerization of N-(alkylsulfonyl)azetidines demonstrated that the nature of the alkyl group on the sulfonyl moiety impacts the polymerization kinetics.[7]
Comparative Summary of N-Protected Azetidines
| Feature | N-Boc | N-Cbz | N-Benzyl | N-Sulfonyl |
| Deprotection | Acidic (TFA) | Hydrogenolysis | Hydrogenolysis | Reductive |
| Orthogonality | High | High | Moderate | Low |
| α-Proton Acidity | Increased | Increased | Unchanged | Increased |
| Ring Stability | High | High | Very High | Low (activated) |
| Key Application | General use, acid-labile protection | Orthogonal protection strategies | Robust protection | Ring-opening reactions |
Decision-Making Workflow for N-Protecting Group Selection
Caption: Selecting the appropriate N-protecting group.
Part 2: C3-Functionalized Azetidines: A Gateway to Diverse Scaffolds
The C3 position of the azetidine ring is a common site for substitution, and building blocks with functionality at this position are invaluable for the synthesis of complex molecules. Here, we compare two of the most important classes of C3-functionalized azetidines: azetidin-3-ones and 3-haloazetidines.
Azetidin-3-ones: Versatile Ketone Building Blocks
Azetidin-3-ones are highly versatile intermediates that undergo a wide range of ketone chemistries, providing access to a diverse array of 3-substituted azetidines.
Key Features:
-
Reactivity: Undergo nucleophilic addition with organometallics (Grignard, organolithium reagents), Wittig-type olefination, and reductive amination.
-
Synthetic Utility: Serve as precursors to 3-aminoazetidines, 3-hydroxyazetidines, and a variety of spirocyclic and fused ring systems.[8]
-
Accessibility: Can be synthesized through various methods, including the oxidative cyclization of N-propargylsulfonamides.
Experimental Insight: The choice of N-protecting group on the azetidin-3-one can influence the outcome of nucleophilic additions. For example, N-Boc-azetidin-3-one is a common substrate for the synthesis of 3-substituted-3-hydroxyazetidines via Grignard addition.
3-Haloazetidines: Electrophilic Partners in Substitution Reactions
3-Haloazetidines, particularly 3-bromo- and 3-iodoazetidines, are excellent electrophiles for nucleophilic substitution reactions. They provide a direct route to 3-substituted azetidines where the new bond is formed with a heteroatom or a carbon nucleophile.
Key Features:
-
Reactivity: Undergo SN2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions.
-
Synthetic Utility: Used to introduce a wide range of functional groups at the C3 position, such as azides, cyanides, and various carbon-based substituents via cross-coupling reactions.
-
Leaving Group Ability: The reactivity follows the expected trend for halogens: I > Br > Cl.
Comparative Summary of C3-Functionalized Azetidines
| Feature | Azetidin-3-ones | 3-Haloazetidines |
| Reaction Type | Nucleophilic addition, olefination, reductive amination | Nucleophilic substitution, cross-coupling |
| Common Nucleophiles | Organometallics, ylides, amines (with reducing agent) | Amines, thiols, azides, cyanides, organocuprates |
| Resulting Functionality | 3-Hydroxy, 3-alkylidene, 3-amino | 3-Amino, 3-thio, 3-azido, 3-cyano, 3-alkyl/aryl |
| Key Advantage | Access to a wide range of C3-substituted derivatives | Direct introduction of diverse functional groups |
Decision-Making Workflow for C3-Functionalization Strategy
Caption: Choosing between azetidin-3-ones and 3-haloazetidines.
Experimental Protocols
Representative Protocol 1: Synthesis of N-Boc-Azetidine
This protocol describes a typical synthesis of N-Boc-azetidine from 1,3-diaminopropane, a common starting material.
Materials:
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a solution of 1,3-diaminopropane (1.0 eq) in DCM, add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc-1,3-diaminopropane is then subjected to cyclization, typically by tosylation of the primary amine followed by intramolecular nucleophilic substitution.
Representative Protocol 2: Grignard Addition to N-Boc-Azetidin-3-one
This protocol outlines a general procedure for the addition of a Grignard reagent to N-Boc-azetidin-3-one to form a 3-substituted-3-hydroxyazetidine.
Materials:
-
N-Boc-azetidin-3-one
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The selection of an azetidine building block is a strategic decision that should be guided by the overall synthetic plan, the nature of the target molecule, and the desired reactivity. N-Boc and N-Cbz protected azetidines offer a balance of stability and reactivity for general synthetic applications, with the choice between them often dictated by the need for orthogonality. N-benzyl azetidines provide a robust, albeit less reactive, option, while N-sulfonyl azetidines are the building blocks of choice for accessing ring-opened products. At the C3-position, azetidin-3-ones are versatile precursors for a wide range of 3-substituted azetidines, whereas 3-haloazetidines offer a more direct route for the introduction of specific functional groups via nucleophilic substitution. By understanding the inherent properties and reactivity of these key building blocks, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery of new chemical entities.
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Haque, S. A., & Penlides, A. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules, 53(24), 10936–10946. [Link]
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Becker, M. R., & Schindler, C. S. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1035–1043. [Link]
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De Lombaert, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1631. [Link]
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Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2614-2626. [Link]
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Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 91. [Link]
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Monasterolo, C., et al. (2021). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 12(30), 10145-10154. [Link]
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Ormazábal-Toledo, R., et al. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. Journal of Physical Organic Chemistry, 27(8), 670-675. [Link]
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Mykhailiuk, P. K. (2015). Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. Beilstein Journal of Organic Chemistry, 11, 2364–2369. [Link]
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Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]
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Grellepois, F., et al. (2019). Regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Catalysis, 2(10), 882–888. [Link]
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Grellepois, F., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Request PDF. [Link]
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Grellepois, F., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Catalysis, 2(10), 882–888. [Link]
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Nguyen, T. Q., et al. (2021). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Organic Letters, 23(13), 5153–5158. [Link]
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Biological efficacy of compounds synthesized with 1-Boc-(3-carboxymethoxy)azetidine
An Objective Guide to the Biological Efficacy of Compounds Synthesized from Azetidine Scaffolds
Introduction: The Azetidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular frameworks that confer advantageous pharmacological properties is perpetual. The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged structure" for its ability to impart desirable physicochemical and biological characteristics upon therapeutic candidates.[1][2] Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[3] Furthermore, the three-dimensional nature of the azetidine scaffold allows for the exploration of chemical space in ways that traditional flat, aromatic rings cannot.[1]
Building blocks such as 1-Boc-azetidine-3-carboxylic acid and its derivatives, including 1-Boc-(3-carboxymethoxy)azetidine, serve as versatile starting points for synthesizing libraries of bioactive compounds.[4][5] The Boc-protecting group facilitates controlled, stepwise synthesis, while the carboxylic acid or carboxymethoxy moiety provides a reactive handle for elaboration into a diverse array of functional groups.[4] This guide provides a comparative analysis of the biological efficacy of compounds derived from such azetidine scaffolds, with a focus on potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a critical target in oncology. We will explore the rationale behind their design, compare their performance using quantitative data, and provide detailed experimental protocols for their evaluation.
The Rationale for Targeting STAT3 with Azetidine-Based Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to cytokines and growth factors, governing processes like cell proliferation, survival, and differentiation.[6] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, its persistent or aberrant activation is a hallmark of numerous human cancers, where it drives tumor growth, angiogenesis, and immune evasion.[7][8] This makes STAT3 a highly attractive target for therapeutic intervention.
The development of small-molecule inhibitors that can effectively and selectively disrupt the STAT3 signaling cascade has been a significant challenge. A primary strategy focuses on targeting the SH2 domain of STAT3, which is crucial for its phosphorylation-induced dimerization—a prerequisite for its nuclear translocation and transcriptional activity.[6][8] The rigid, three-dimensional structure of the azetidine ring is exceptionally well-suited to present chemical moieties that can fit into the SH2 domain pocket with high affinity and specificity, leading to a new generation of potent inhibitors.[1][6]
Comparative Efficacy of Azetidine-Based STAT3 Inhibitors
A series of (R)-azetidine-2-carboxamide analogues has demonstrated significant advancements in the field of STAT3 inhibition.[6] These compounds have been optimized from earlier proline-based inhibitors to achieve sub-micromolar potency and high selectivity.[6]
Quantitative Performance Comparison
The efficacy of these novel inhibitors has been rigorously evaluated through various in vitro and cellular assays. The data presented below compares key analogues to demonstrate the structure-activity relationships (SAR) and improvements in potency.
| Compound | Target | Assay Type | IC50 (µM) | KD (nM) | Cell-based Activity (EC50, µM) |
| 5a | STAT3 | EMSA | 0.55 | - | - |
| 5o | STAT3 | EMSA | 0.38 | - | - |
| 8i | STAT3 | EMSA | 0.34 | - | - |
| 7g | STAT3 | ITC | - | 880 | 0.9 - 1.9 |
| 9k | STAT3 | ITC | - | 960 | 0.9 - 1.9 |
| H182 | STAT3 | EMSA | 0.38 - 0.98 | - | 1.0 - 1.9 |
| Data compiled from published literature.[6][7][8] |
-
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency in inhibiting STAT3 DNA-binding activity.
-
KD: Dissociation constant, measured by Isothermal Titration Calorimetry (ITC). A lower value indicates stronger binding affinity to the STAT3 protein.
-
EC50: Half-maximal effective concentration in cellular assays, indicating the concentration required to inhibit cancer cell viability by 50%.
-
EMSA: Electrophoretic Mobility Shift Assay, a technique to assess protein-DNA binding.
Expert Analysis of Performance Data
The progression from early analogues to compounds like 5o and 8i reveals a significant improvement in potency, achieving sub-micromolar IC50 values in the STAT3 DNA-binding assay.[6] This leap in performance is attributed to systematic medicinal chemistry efforts to optimize the moieties attached to the azetidine core, enhancing interactions with the STAT3 SH2 domain.[6]
Further modifications leading to compounds 7g and 9k were designed to improve cell membrane permeability and other physicochemical properties.[6] While direct IC50 values from EMSA are not reported for these, Isothermal Titration Calorimetry (ITC) confirmed their high-affinity binding to the STAT3 protein, with KD values of 880 nM and 960 nM, respectively.[6] Crucially, these compounds demonstrated potent activity in cell-based assays, inhibiting the growth of human breast cancer cells with EC50 values in the low micromolar range.[6]
A critical aspect of a successful therapeutic agent is its selectivity. The novel azetidine-based compounds show remarkable selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5. For instance, compounds 5a, 5o, and 8i exhibit IC50 values greater than 18 µM against these off-targets, indicating a high degree of specificity that is crucial for minimizing potential side effects.[6][7]
Visualizing the STAT3 Signaling Pathway and Inhibition
To understand the context of these inhibitors, it is essential to visualize the STAT3 signaling pathway.
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A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Boc-(3-carboxymethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability, significant hurdles on the path to clinical application. The introduction of conformational constraints into peptide backbones is a proven strategy to surmount these challenges. This guide provides an in-depth comparative analysis of peptides containing 1-Boc-(3-carboxymethoxy)azetidine, a non-natural amino acid designed to impart specific structural rigidity. We will explore its influence on peptide conformation in comparison to other common constraining strategies, supported by a framework of essential experimental protocols and data interpretation.
The Azetidine Ring: A Tool for Sculpting Peptide Conformation
The four-membered ring of azetidine-3-carboxylic acid derivatives introduces a significant conformational bias on the peptide backbone. Unlike the more flexible glycine or even the relatively constrained proline, the azetidine ring system limits the possible dihedral angles (phi, ψ) of the peptide chain in its vicinity. This rigidity can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and enhancing resistance to proteolytic degradation.[1] The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures controlled reactivity during peptide synthesis, making it a versatile building block for solid-phase and solution-phase methodologies.[1][2]
Conformational Preferences: Azetidine vs. Proline and Other Constraints
The incorporation of azetidine-based amino acids is often compared to the use of proline, the only naturally occurring secondary amino acid. While both induce kinks in the peptide chain, the nature of these turns differs. Theoretical and experimental studies have shown that while the five-membered ring of proline tends to favor the induction of β-turns, the more constrained four-membered ring of azetidine residues preferentially promotes the formation of γ-turns.[3]
Furthermore, peptides containing L-azetidine-2-carboxylic acid have been observed to be somewhat more flexible than their proline-containing counterparts due to decreased repulsive noncovalent interactions.[4] This subtle difference in flexibility can have significant implications for the overall three-dimensional structure and biological activity of the peptide. The carboxymethoxy substituent at the 3-position of the azetidine ring in the title compound offers an additional vector for interaction and can further influence the local conformation.
| Constraint Strategy | Predominant Secondary Structure Induced | Key Conformational Features |
| This compound | γ-turns, extended conformations | Highly restricted φ, ψ angles; potential for sidechain-backbone interactions.[5][6] |
| Proline | β-turns | Restricted φ angle (~-60°); cis-trans isomerization of the peptide bond.[3] |
| α-Aminoisobutyric acid (Aib) | 310-helices | Promotes helical structures due to steric hindrance from gem-dimethyl groups.[7] |
| D-Amino Acids | Type II' β-turns | Can induce turns and loops not accessible with L-amino acids. |
| N-methylation | Increased cis-peptide bond population | Reduces hydrogen bonding capacity and alters backbone conformation. |
Experimental Workflows for Conformational Analysis
A multi-pronged approach is essential for a thorough conformational analysis. Here, we outline the core experimental workflows.
Workflow for Peptide Conformational Analysis
Caption: A typical workflow for the conformational analysis of modified peptides.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[8]
Objective: To determine the solution conformation and intramolecular hydrogen bonding network.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixtures) to a final concentration of 1-5 mM.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and observe the chemical shifts of amide protons. Dispersed amide proton signals are indicative of a folded structure.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to assign all proton resonances within a given amino acid residue.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), providing distance restraints for structure calculation. NOESY is suitable for larger peptides, while ROESY is preferred for smaller, more flexible peptides.
-
Variable Temperature (VT) NMR: Acquire a series of 1D 1H NMR spectra at different temperatures (e.g., 298 K to 328 K in 5 K increments). Amide protons involved in intramolecular hydrogen bonds will exhibit a smaller temperature coefficient (dδ/dT) compared to solvent-exposed protons.[9]
-
Structure Calculation: Use the distance restraints from NOESY/ROESY and dihedral angle restraints (if available from coupling constants) as input for molecular dynamics simulation software (e.g., AMBER, CHARMM) to generate an ensemble of solution structures.[9][10]
Experimental Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.[11][12]
Objective: To determine the overall secondary structure content (α-helix, β-sheet, random coil).
Methodology:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final concentration for far-UV CD (190-250 nm) is typically in the range of 10-50 µM.
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm). Purge the instrument with nitrogen gas.
-
Data Acquisition: Record the CD spectrum from 250 nm down to 190 nm at a constant temperature. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Analysis: The resulting spectrum, plotted as mean residue ellipticity [θ] versus wavelength, can be qualitatively interpreted:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
Quantitative analysis can be performed using deconvolution software to estimate the percentage of each secondary structure element. It is important to note that aromatic side chains can contribute to the far-UV CD spectrum, which may require correction.[13]
-
Experimental Protocol 3: Computational Modeling
Molecular dynamics (MD) simulations provide insights into the conformational landscape and flexibility of peptides.[14]
Objective: To explore the conformational space available to the peptide and identify stable conformers.
Methodology:
-
System Setup: Build the initial peptide structure using molecular modeling software. The this compound residue will require custom parameterization for the force field if not already available.
-
Solvation: Place the peptide in a periodic box of explicit solvent (e.g., water).
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a period of equilibration at the desired temperature and pressure to allow the system to relax.
-
Production Run: Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to identify dominant conformations, hydrogen bonding patterns, and calculate structural parameters such as root-mean-square deviation (RMSD) and dihedral angles.
Conclusion
The incorporation of this compound into peptides offers a powerful strategy for constraining their conformation, often leading to enhanced stability and biological activity.[1][15][16] A thorough understanding of its conformational effects requires a combination of high-resolution spectroscopic techniques and computational modeling. This guide provides a framework for the comparative analysis of these modified peptides, enabling researchers to make informed decisions in the design of next-generation peptide therapeutics.
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- DOI. A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis.
- PubMed.
- PubMed Central.
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- PubMed.
- BYU ScholarsArchive. Computational Modelling of Peptides Containing Non-Standard Amino Acids.
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- Circular Dichroism Studies of Secondary Structure of Peptides.
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The Rise of Bicyclic Azetidines: A New Frontier in Antimalarial Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health. The declining efficacy of frontline artemisinin-based combination therapies (ACTs) in some regions underscores the urgent need for novel antimalarial agents with distinct mechanisms of action.[1][2][3] This guide provides a comprehensive comparison of a promising new class of compounds, the bicyclic azetidines, against other key antimalarial agents. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them, offering a critical resource for researchers in the field.
A New Target in the Fight Against Malaria: Phenylalanyl-tRNA Synthetase
Bicyclic azetidines represent a significant advancement in antimalarial drug discovery due to their novel mechanism of action. Unlike many existing drugs that target processes like heme detoxification or ion homeostasis, bicyclic azetidines inhibit the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (cFRS).[4][5][6] This enzyme is crucial for protein synthesis in the parasite. By competitively inhibiting the binding of L-phenylalanine to the catalytic site of cFRS, these compounds effectively halt the parasite's ability to produce essential proteins, leading to its death.[5] This unique target minimizes the risk of cross-resistance with existing antimalarial drugs.
The specificity of bicyclic azetidines for the parasite's enzyme over the human equivalent is a key attribute, suggesting a favorable safety profile.[7] Furthermore, this class of compounds has demonstrated activity against multiple stages of the parasite's life cycle, including the asexual blood stages responsible for clinical disease, liver stages, and sexual stages involved in transmission.[4][8] This multi-stage activity is a highly desirable feature for a next-generation antimalarial, offering the potential for not only treatment but also prophylaxis and transmission-blocking.
Comparative Analysis of Antimalarial Activity
To contextualize the potential of bicyclic azetidines, it is essential to compare their performance against other significant antimalarial classes. This section provides a comparative overview of their mechanisms of action and efficacy.
Mechanism of Action at a Glance
| Drug Class | Primary Target/Mechanism |
| Bicyclic Azetidines | Inhibition of cytosolic Phenylalanyl-tRNA Synthetase (cFRS), blocking protein synthesis.[5] |
| Spiroindolones (e.g., Cipargamin) | Inhibition of the P. falciparum P-type cation-transporter ATPase4 (PfATP4), leading to disruption of sodium ion homeostasis.[9][10][11] |
| Artemisinins & Derivatives | Activated by heme iron to generate reactive oxygen species (ROS), causing widespread damage to parasite proteins and lipids.[1][2][12] |
| Chloroquine | Accumulates in the parasite's acidic food vacuole and inhibits the polymerization of toxic heme into hemozoin, leading to membrane damage and parasite death.[13][14][15][16] |
Diagram of Antimalarial Drug Mechanisms
Caption: Mechanisms of action for different antimalarial drug classes.
In Vitro Potency: A Head-to-Head Comparison
The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is a critical measure of a drug's in vitro potency against the parasite. The following table summarizes representative data for bicyclic azetidines and comparator compounds against drug-sensitive and drug-resistant strains of P. falciparum.
| Compound/Class | P. falciparum Strain | In Vitro Potency (EC₅₀/IC₅₀) | Reference |
| BRD3914 (Bicyclic Azetidine) | Dd2 (multidrug-resistant) | 15 nM | [4][17] |
| NITD609 (Cipargamin/Spiroindolone) | Wild Type | <1 nM | [18][19] |
| Artesunate (Artemisinin derivative) | Various | Low nM range | [1] |
| Chloroquine | Sensitive strains | Low nM range | [20] |
| Chloroquine | Resistant strains | High nM to µM range | [20] |
Note: Potency values can vary based on the specific parasite strain and assay conditions.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data are crucial for initial screening, in vivo efficacy in animal models is a critical step in the drug development pipeline.[21] Murine models, particularly those using humanized red blood cells, are indispensable for these studies.[20][21][22]
A representative bicyclic azetidine, BRD3914, has demonstrated significant in vivo activity. In a P. falciparum-infected mouse model, four oral doses of BRD3914 resulted in a cure, with no recrudescence of the infection observed.[4][8][17] This is a promising result, especially when compared to chloroquine treatment in the same model, where recrudescence was observed in some mice.[17]
Similarly, the optimized spiroindolone NITD609 (cipargamin) has shown single-dose efficacy in a rodent malaria model, highlighting its potent in vivo activity.[18]
Experimental Protocols: A Guide to Antimalarial Activity Assessment
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay is widely used to determine the IC₅₀ of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.[23]
Step-by-Step Protocol:
-
Plate Preparation: Prepare serial dilutions of the test compound and control drugs in a complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.[23]
-
Parasite Addition: Add a parasite suspension (e.g., 2% parasitemia and 2% hematocrit) to each well.[23]
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).[24]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.[23]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[23]
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.[23]
Experimental Workflow for In Vitro Antiplasmodial Assay dot digraph "In Vitro Assay Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=true, overlap=false, size="10,7!"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_plate [label="Prepare Serial Dilutions\nof Compounds in 96-well Plate"]; add_parasites [label="Add Parasite Culture\n(P. falciparum)"]; incubate [label="Incubate for 72 hours"]; lyse_stain [label="Lyse Cells and Stain DNA\nwith SYBR Green I"]; read_fluorescence [label="Measure Fluorescence\nwith Plate Reader"]; analyze_data [label="Analyze Data and\nCalculate IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep_plate; prep_plate -> add_parasites; add_parasites -> incubate; incubate -> lyse_stain; lyse_stain -> read_fluorescence; read_fluorescence -> analyze_data; analyze_data -> end; }
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A Comparative Guide to the Lipophilicity and Cytotoxicity of Novel Azetidine-Derived Compounds
Introduction
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational rigidity and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of pharmacologically active agents, targeting everything from cancer to central nervous system disorders.[2][3][4] However, the journey from a novel chemical entity to a viable drug candidate is fraught with challenges, primarily governed by the delicate balance of its physicochemical and biological properties.
Two of the most critical parameters assessed in early-stage drug discovery are lipophilicity and cytotoxicity . Lipophilicity, often expressed as Log P or Log D, dictates a compound's ability to traverse cellular membranes and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Cytotoxicity, the degree to which a compound is toxic to cells, is paramount for identifying potent anti-cancer agents and for flagging potential off-target toxicities that could derail development.[7][8][9]
This guide provides a comprehensive framework for the parallel evaluation and comparison of novel azetidine derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for assessing lipophilicity and cytotoxicity, and demonstrate how to synthesize this data to inform the selection of lead candidates for further development.
Section 1: Characterizing Lipophilicity by Reversed-Phase HPLC
The Rationale: Why RP-HPLC over the Shake-Flask Method?
Lipophilicity is fundamentally the measure of a compound's partitioning between a nonpolar (lipid-like) and a polar (aqueous) phase.[5] The gold standard for its determination is the shake-flask method, which directly measures this partitioning in an n-octanol/water system.[10][11] While accurate, this method is labor-intensive, requires significant quantities of pure compound, and is not amenable to the high-throughput screening required in modern drug discovery.[11][12]
Consequently, we turn to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique offers a robust, rapid, and material-sparing alternative for estimating lipophilicity.[12][13] The principle is straightforward: a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known Log P values, we can accurately predict the Log P of our novel azetidine derivatives.[14][15]
Experimental Protocol: Log P Determination via RP-HPLC
This protocol describes the determination of the logarithm of the partition coefficient (Log P) using a calibration curve method.
1. Preparation of Standards and Mobile Phase:
- Calibration Standards: Prepare 1 mg/mL stock solutions in methanol for a set of 5-6 standard compounds with well-documented Log P values across a relevant range (e.g., Uracil, Toluene, Naphthalene).
- Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak separation and reasonable run times.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to a wavelength appropriate for the compounds of interest (e.g., 254 nm).
- Injection Volume: 10 µL.
- Column Temperature: Maintained at a constant temperature (e.g., 25°C).
3. Generating the Calibration Curve:
- Inject each standard compound individually to determine its retention time (t_R).
- Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 , where t_0 is the column dead time (often measured using a non-retained compound like uracil).
- Plot the known Log P values of the standards (Y-axis) against their calculated log k' values (X-axis).
- Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is considered reliable.
4. Analyzing Novel Azetidine Compounds:
- Prepare the novel azetidine derivatives at a concentration of 1 mg/mL in methanol.
- Inject each compound onto the HPLC system using the same method as the standards.
- Determine the retention time (t_R) and calculate the log k' value for each novel compound.
- Use the calibration curve equation to calculate the experimental Log P for each azetidine derivative: Log P = m(log k') + c .
Visualization: RP-HPLC Workflow for Log P Determination
Caption: Workflow for determining Log P using RP-HPLC.
Data Presentation: Lipophilicity of Novel Azetidine Derivatives
| Compound ID | R-Group Modification | Retention Time (min) | Calculated Log P |
| AZD-001 | -H | 4.5 | 1.85 |
| AZD-002 | -CH₃ | 5.2 | 2.31 |
| AZD-003 | -Cl | 5.8 | 2.68 |
| AZD-004 | -OCH₃ | 4.9 | 2.12 |
| AZD-005 | -CF₃ | 6.5 | 3.15 |
Section 2: Evaluating In Vitro Cytotoxicity
The Rationale: A Two-Pronged Approach to Cell Death
Evaluating cytotoxicity requires a multi-faceted approach. A single assay provides only one piece of the puzzle. Here, we advocate for a two-pronged strategy:
-
MTT Assay for Metabolic Viability: This colorimetric assay is a workhorse for initial cytotoxicity screening.[16] It measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product in living, metabolically active cells.[17][18][19] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[20]
-
Annexin V/PI Assay for Apoptosis Detection: While the MTT assay tells us if cells are dying, it doesn't tell us how. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, elucidates the mechanism of cell death. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[21][22] Annexin V, a protein with a high affinity for PS, can then bind to these cells.[22] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the clear differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocol 1: MTT Cell Viability Assay
1. Cell Seeding:
- Culture human cancer cells (e.g., A549 lung carcinoma) and a non-cancerous control cell line (e.g., HEK293) to ~80% confluency.
- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
- Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the azetidine compounds in culture medium. A typical concentration range might be 0.01 µM to 100 µM.
- Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
- Remove the old media from the cells and add 100 µL of the compound-containing media to the appropriate wells.
- Incubate for 48-72 hours at 37°C, 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.[19]
- Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[17][23]
- Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[17]
4. Solubilization and Measurement:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[17][18]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[17]
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualization: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol 2: Annexin V/PI Apoptosis Assay
1. Cell Treatment:
- Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
- Treat cells with the azetidine compound of interest at its IC₅₀ concentration and 2x IC₅₀ concentration for 24 hours. Include a vehicle control.
2. Cell Harvesting:
- Collect both floating and adherent cells. For adherent cells, wash with cold PBS and detach using a gentle cell scraper or Trypsin-EDTA.
- Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
- Wash the cell pellet twice with cold PBS.
3. Staining:
- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[22]
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
- Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[22]
4. Flow Cytometry Analysis:
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry as soon as possible.
- Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
- Acquire at least 10,000 events per sample.
5. Data Interpretation:
- Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
- Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
- Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
- Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells (due to mechanical damage, etc.).
Visualization: Principle of Annexin V/PI Staining
Caption: Quadrant results from Annexin V/PI flow cytometry.
Data Presentation: Cytotoxicity of Novel Azetidine Derivatives
Table 2.1: Cell Viability (IC₅₀ Values in µM)
| Compound ID | A549 (Lung Cancer) IC₅₀ | HEK293 (Normal) IC₅₀ | Selectivity Index (SI)¹ |
| AZD-001 | 45.2 | > 100 | > 2.2 |
| AZD-002 | 22.8 | 85.1 | 3.7 |
| AZD-003 | 8.4 | 55.6 | 6.6 |
| AZD-004 | 31.5 | > 100 | > 3.2 |
| AZD-005 | 1.2 | 15.3 | 12.8 |
| ¹ Selectivity Index = IC₅₀ (Normal) / IC₅₀ (Cancer). A higher value indicates greater selectivity for cancer cells. |
Table 2.2: Apoptosis Induction by AZD-005 in A549 Cells (24h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 94.5 | 2.1 | 2.5 | 0.9 |
| AZD-005 (1.2 µM) | 48.2 | 35.8 | 14.1 | 1.9 |
Section 3: Comparative Analysis and Lead Candidate Selection
Synthesizing the Data: The Lipophilicity-Cytotoxicity Relationship
By integrating our findings, we can begin to draw crucial structure-activity relationships (SAR). Increased lipophilicity often correlates with enhanced cell permeability and, potentially, greater cytotoxicity.[24][25] However, this is not a simple linear relationship. Excessively lipophilic compounds (Log P > 5) can suffer from poor aqueous solubility, high plasma protein binding, and increased off-target toxicity, making them poor drug candidates.[26]
Table 3.1: Master Comparison of Azetidine Derivatives
| Compound ID | Log P | A549 IC₅₀ (µM) | Selectivity Index (SI) |
| AZD-001 | 1.85 | 45.2 | > 2.2 |
| AZD-004 | 2.12 | 31.5 | > 3.2 |
| AZD-002 | 2.31 | 22.8 | 3.7 |
| AZD-003 | 2.68 | 8.4 | 6.6 |
| AZD-005 | 3.15 | 1.2 | 12.8 |
Visualization: Structure, Lipophilicity, and Cytotoxicity
Caption: Relationship between structure, properties, and outcome.
Expert Interpretation and Lead Selection
Based on the synthesized data, a clear trend emerges. As the R-group on the azetidine scaffold becomes more electron-withdrawing and lipophilic (from -H to -Cl to -CF₃), the Log P value increases. This increase in lipophilicity correlates strongly with an increase in cytotoxic potency (lower IC₅₀) against the A549 cancer cell line.
-
AZD-001 and AZD-004 show low potency and are likely poor candidates.
-
AZD-002 and AZD-003 demonstrate moderate potency and selectivity.
-
AZD-005 stands out as the most promising lead candidate. It possesses the highest potency (IC₅₀ = 1.2 µM) and the best selectivity profile (SI = 12.8), indicating it is over 12 times more toxic to cancer cells than to normal cells in this assay. Its Log P of 3.15 is within a range often considered acceptable for drug development, suggesting a good balance between the ability to cross cell membranes and the risk of liabilities associated with high lipophilicity. The Annexin V data further strengthens its case by showing that its mechanism of action involves inducing apoptosis, a preferred mode of cell death for anti-cancer drugs.
Conclusion
The systematic, parallel evaluation of lipophilicity and cytotoxicity is a cornerstone of modern drug discovery. This guide has demonstrated a robust framework for comparing novel azetidine derivatives, moving from foundational principles to detailed experimental protocols and integrated data analysis. By employing high-throughput methods like RP-HPLC for lipophilicity and a dual-assay approach for cytotoxicity (MTT and Annexin V/PI), researchers can efficiently generate the critical data needed to build meaningful structure-activity relationships. The case of AZD-005 illustrates how synthesizing these disparate datasets allows for the confident selection of a lead candidate with a potent, selective, and mechanistically favorable profile, paving the way for its advancement into further preclinical development.
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Safety Operating Guide
Navigating the Safe Handling of 1-Boc-(3-carboxymethoxy)azetidine: A Guide to Personal Protective Equipment
For the modern researcher navigating the complexities of pharmaceutical development, the integrity of your work and your personal safety are paramount. This guide provides an in-depth operational plan for the safe handling of 1-Boc-(3-carboxymethoxy)azetidine, a key building block in novel therapeutic discovery. We move beyond a simple checklist to offer a framework grounded in the chemical properties of the compound, ensuring a comprehensive understanding of the necessary precautions.
Understanding the Hazard Profile
This compound, while a valuable synthetic intermediate, presents potential hazards that necessitate rigorous safety protocols. The primary risks associated with this and structurally similar compounds include:
-
Skin Irritation: Azetidine derivatives can be irritating upon skin contact.[1][2][3][4]
-
Serious Eye Irritation: Contact with the eyes can cause significant damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3]
The Boc (tert-butyloxycarbonyl) protecting group is generally stable but can be removed under acidic conditions, a factor to consider in experimental design and waste management.[5][6]
Core Personal Protective Equipment (PPE) Requirements
A foundational layer of PPE is non-negotiable when handling this compound in any quantity. This standard ensemble is designed to prevent accidental exposure through common laboratory operations.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Essential to protect against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[2][7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat. | Nitrile gloves offer good resistance to a range of chemicals and are a suitable first line of defense against skin contact.[2] A lab coat prevents contamination of personal clothing. |
| Hand Protection | Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or perforation before use. | Proper glove selection and use are critical. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's guidelines. |
| Footwear | Closed-toe shoes, preferably made of a non-porous material. | Provides protection against spills and dropped equipment. |
Workflow-Specific PPE Selection
The level of risk and, consequently, the required PPE can vary depending on the specific laboratory procedure. The following flowchart and detailed protocols outline a risk-based approach to PPE selection.
Caption: Decision workflow for selecting appropriate PPE.
Weighing the Solid Compound
Protocol:
-
Engineering Controls: Whenever possible, weigh the compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.
-
Personal Protective Equipment:
-
Wear standard PPE (safety glasses, nitrile gloves, lab coat).
-
If a ventilated enclosure is not available, a NIOSH-approved N95 respirator is mandatory to prevent respiratory irritation from airborne dust.
-
-
Causality: The primary risk during weighing is the generation of airborne dust. A respirator provides a necessary barrier to protect the respiratory system.
Preparing Solutions
Protocol:
-
Engineering Controls: All solution preparations should be conducted in a certified chemical fume hood.
-
Personal Protective Equipment:
-
Wear standard PPE.
-
A face shield worn over safety glasses or goggles is strongly recommended to provide an additional layer of protection against splashes.
-
-
Causality: The act of dissolving the solid and transferring liquids increases the risk of splashes, making enhanced facial protection a prudent measure.
Running a Reaction and Purification
Protocol:
-
Engineering Controls: All reactions and subsequent purification steps (e.g., column chromatography) must be performed in a chemical fume hood.
-
Personal Protective Equipment:
-
Adhere to standard PPE protocols.
-
For purification processes involving large volumes of organic solvents, consider upgrading to more robust gloves, such as butyl or Viton, which offer superior resistance to a broader range of solvents.
-
-
Causality: While the compound itself is the primary concern, the solvents used in reactions and purifications introduce their own set of hazards. Selecting gloves with appropriate solvent compatibility is crucial for comprehensive protection.
Emergency Procedures and Decontamination
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as chemical waste.
-
Segregation: Collect all waste in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific innovation.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
